Yuanhuacine
Description
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Properties
IUPAC Name |
[(1R,6S,7S,8R,10S,11S,12R,14S,16S,17R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-14-[(1E,3E)-nona-1,3-dienyl]-5-oxo-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H44O10/c1-6-7-8-9-10-11-15-18-34-45-30-26-29-33(20-38,44-29)32(41)35(42)25(19-22(4)27(35)39)37(26,47-34)23(5)28(36(30,46-34)21(2)3)43-31(40)24-16-13-12-14-17-24/h10-19,23,25-26,28-30,32,38,41-42H,2,6-9,20H2,1,3-5H3/b11-10+,18-15+/t23-,25?,26+,28-,29+,30-,32-,33+,34-,35-,36+,37+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSGRJNIABXQJQ-MJISHTOWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC12OC3C4C5C(O5)(C(C6(C(C4(O1)C(C(C3(O2)C(=C)C)OC(=O)C7=CC=CC=C7)C)C=C(C6=O)C)O)O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C=C/[C@]12O[C@@H]3[C@@H]4[C@H]5[C@](O5)([C@H]([C@]6(C([C@@]4(O1)[C@@H]([C@H]([C@@]3(O2)C(=C)C)OC(=O)C7=CC=CC=C7)C)C=C(C6=O)C)O)O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H44O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical Identity and Structure of Yuanhuacine
An In-depth Technical Guide to Yuanhuacine (B1233473)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of this compound. It includes detailed experimental methodologies and illustrates the primary signaling pathways modulated by this potent natural compound.
This compound is a complex daphnane-type diterpene ester.[1][2][3] Its intricate molecular architecture is fundamental to its biological activity.
Molecular Structure:
The chemical structure of this compound is characterized by a polycyclic framework.
Chemical Properties:
| Property | Value | Reference(s) |
| Molecular Formula | C₃₇H₄₄O₁₀ | [4][5] |
| IUPAC Name | [(1R,2R,6S,7S,8R,10S,11S,12R,16S,17R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-14-[(1E,3E)-nona-1,3-dienyl]-5-oxo-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.0¹,¹¹.0²,⁶.0⁸,¹⁰.0¹²,¹⁶]nonadec-3-en-17-yl] benzoate | [5] |
| Molar Mass | 648.7 g/mol | [4][5] |
| CAS Number | 60195-70-2 | [5] |
| Synonyms | Gnidilatidin, Odoracin, Yuanhuacin A[5][6] | |
| Physical Description | Solid | |
| Solubility | Insoluble in aqueous media[1] | |
| Storage Temperature | 2-8°C[7] |
Experimental Protocols
This compound has been the subject of numerous studies to elucidate its biological mechanisms, particularly its anti-cancer properties.
Isolation and Structural Elucidation
Source: this compound is isolated from the dried flower buds of Daphne genkwa Sieb. et Zucc.[1]
Methodology:
-
Extraction: The dried plant material is subjected to solvent extraction.
-
Purification: The crude extract is purified using a combination of chromatographic techniques.
-
Structure Determination: The structure of the isolated compound is elucidated using a combination of spectroscopic methods, including UV, IR, Mass Spectrometry, and various NMR techniques (¹H NMR, ¹³C NMR, HSQC, and HMBC).[3]
In Vitro Anti-Cancer Activity Assays
Cell Proliferation Assay:
-
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
-
Protocol:
-
Cancer cell lines (e.g., non-small cell lung cancer lines H1993, H358, H460, Calu-1, H1299, and A549) are seeded in 96-well plates.[6]
-
After cell attachment, they are treated with a range of this compound concentrations (e.g., 0-100 μM) for specified durations (e.g., 24-72 hours).[6]
-
Cell viability is assessed using a colorimetric assay (e.g., MTT).
-
The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.[6]
-
Cell Cycle Analysis:
-
Objective: To investigate the effect of this compound on cell cycle progression.
-
Protocol:
-
Cancer cells (e.g., T24T and HCT116) are treated with this compound (e.g., 2 μM) for a specific time (e.g., 12 hours).[6]
-
Cells are harvested, fixed in ethanol, and stained with a DNA-intercalating dye (e.g., propidium (B1200493) iodide).
-
The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M). This compound has been shown to induce G2/M phase arrest.[6]
-
Core Signaling Pathways
This compound exerts its anti-tumor effects by modulating several critical signaling pathways.
AMPK/mTOR Signaling Pathway
This compound has been shown to regulate the AMPK/mTOR pathway in non-small cell lung cancer cells.[7] It inhibits the phosphorylation of AMPK, which in turn downregulates the activation of mTOR, a key regulator of cell growth and proliferation.[6]
Caption: this compound's inhibition of the AMPK/mTOR pathway.
p21 Upregulation and Cell Cycle Arrest
This compound induces G2/M cell cycle arrest by upregulating the expression of the p21 protein.[7] This upregulation is mediated through the stabilization of the Sp1 protein in a p53-independent manner.[6]
Caption: p21-mediated cell cycle arrest by this compound.
Protein Kinase C (PKC) Activation
The mechanism of action for this compound's selective inhibition of the basal-like 2 (BL2) subtype of triple-negative breast cancer (TNBC) and its immunomodulatory effects are dependent on the activation of Protein Kinase C (PKC).[8]
References
- 1. Yuanhuacin and Related Anti-Inflammatory and Anticancer Daphnane Diterpenes from Genkwa Flos—An Overview [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of this compound and relative daphne diterpene esters from Daphne genkwa and structure-activity relationship of potent inhibitory activity against DNA topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C37H44O10 | CID 118856196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Yuanhuacin | C37H44O10 | CID 6440205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | CAS#:60195-70-2 | Chemsrc [chemsrc.com]
- 8. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Yuanhuacine: A Technical Guide to Its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yuanhuacine (B1233473), a daphnane-type diterpenoid, has emerged as a compound of significant interest in oncological research due to its potent anti-tumor activities.[1][2][3][4] This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and a summary of its biological activities. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development.
Natural Source
This compound is primarily isolated from the flower buds of Daphne genkwa Sieb. et Zucc., a plant belonging to the Thymelaeaceae family.[5][6][7] This plant has a history of use in traditional Chinese medicine for treating various ailments.[5][6][7] The roots of Daphne genkwa also serve as a source for this compound.[5][8] While Daphne genkwa is the principal source, daphnane-type diterpenoids are also found in other plants within the Thymelaeaceae and Euphorbiaceae families.[3][4]
Isolation and Purification of this compound
The isolation of this compound from its natural source is a multi-step process involving extraction, fractionation, and chromatographic purification. The yield of pure this compound can vary depending on the plant material and the extraction method used. One study reported a yield of approximately 82 mg of pure this compound from 9 kg of dried Daphne genkwa flowers.[5]
Experimental Protocol: Bioassay-Guided Isolation
This protocol outlines a typical bioassay-guided isolation procedure to obtain this compound.
-
Extraction:
-
Air-dried and powdered flower buds of Daphne genkwa are extracted with a solvent such as methanol (B129727) or a mixture of methanol and chloroform (B151607) (e.g., 50% MeOH/50% CHCl3).[9]
-
The resulting crude extract is concentrated under reduced pressure to yield a residue.
-
-
Solvent Partitioning:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as dichloromethane (B109758) and ethyl acetate.[9][10]
-
The biological activity of each fraction is assessed using a relevant assay (e.g., cytotoxicity against a cancer cell line). The fraction exhibiting the highest activity is selected for further purification. The dichloromethane fraction has been reported to contain the highest concentration of anti-tumor compounds.[10]
-
-
Chromatographic Purification:
-
The active fraction is subjected to column chromatography on silica (B1680970) gel or C18 reversed-phase silica gel.[9]
-
Elution is performed with a gradient of solvents, for example, a methanol-water mixture.[9]
-
Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Fractions containing this compound are pooled and further purified using preparative and semi-preparative HPLC. A C18 column followed by a biphenyl (B1667301) column has been used effectively for final purification.[9]
-
-
Structure Elucidation and Characterization:
-
The purity of the isolated this compound is confirmed by HPLC.
-
The structure is elucidated and confirmed using spectroscopic methods, including UV-Vis, IR, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, HSQC, and HMBC).[8]
-
Experimental Workflow for this compound Isolation
Caption: A generalized workflow for the isolation and purification of this compound.
Biological Activity and Quantitative Data
This compound exhibits a broad spectrum of anti-tumor activities against various cancer cell lines.[1][7] It is known to be an orally active DNA damaging agent.[1]
In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| H1993 | Non-Small Cell Lung Cancer | 0.009 | [1] |
| A549 | Non-Small Cell Lung Cancer | 0.03 | [1] |
| H358 | Non-Small Cell Lung Cancer | 16.5 | [1] |
| H460 | Non-Small Cell Lung Cancer | 6.2 | [1] |
| Calu-1 | Non-Small Cell Lung Cancer | 4.1 | [1] |
| H1299 | Non-Small Cell Lung Cancer | 4.0 | [1] |
| UMUC3 | Bladder Cancer | 1.89 | [1] |
| T24T | Bladder Cancer | 1.8 | [5] |
| HCT116 | Colon Cancer | 14.28 | [1] |
| HCC1806 | Triple-Negative Breast Cancer (BL2) | 0.0016 | [9] |
| HCC70 | Triple-Negative Breast Cancer (BL2) | 0.0094 | [9] |
In Vivo Anti-Tumor Activity of this compound
| Animal Model | Cancer Type | Dosage | Effect | Reference |
| Mice | Non-Small Cell Lung Cancer | 0.5 - 1 mg/kg, oral, once daily, 21 days | 33.4% and 38.8% inhibition of tumor growth | [1] |
| Mice | Lewis Lung Carcinoma | 0.1 and 0.5 mg/kg, intraperitoneal | 48% and 63% reduction of tumor growth | [5] |
| Mice | Triple-Negative Breast Cancer (BL2) | 0.7 - 1 mg/kg, intraperitoneal | More efficient tumor growth reduction than paclitaxel | [5] |
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects through the modulation of several key signaling pathways, leading to cell cycle arrest and inhibition of cell proliferation.
Key Signaling Pathways Affected by this compound
-
Cell Cycle Regulation: this compound induces G2/M phase cell cycle arrest.[1][7][11] This is achieved through the upregulation of p21 protein expression in a p53-independent manner.[1][7][11]
-
AMPK/mTOR Pathway: this compound activates AMP-activated protein kinase (AMPK), which in turn suppresses the mTOR signaling pathway, a critical regulator of cell growth and proliferation.[1][5][12]
-
Protein Kinase C (PKC) Activation: PKC is a key mediator of this compound's biological activity.[5][9]
-
DNA Damage and Topoisomerase Inhibition: this compound is classified as a DNA-damaging agent and has been shown to inhibit DNA topoisomerase I, an enzyme crucial for DNA replication and transcription.[1][4][8][12]
Signaling Pathway Diagram
Caption: Simplified signaling pathway of this compound's anti-cancer activity.
Conclusion
This compound, a natural product derived from Daphne genkwa, demonstrates significant potential as an anti-cancer agent. This guide provides a comprehensive overview of its natural source and detailed isolation procedures, which are crucial for further research and development. The quantitative data on its biological activity and the elucidation of its mechanism of action underscore the importance of continued investigation into this promising compound for therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:60195-70-2 | Chemsrc [chemsrc.com]
- 3. Pharmacological activities and clinical application of this compound [manu41.magtech.com.cn]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The Chinese Herb Isolate this compound (YHL-14) Induces G2/M Arrest in Human Cancer Cells by Up-regulating p21 Protein Expression through an p53 Protein-independent Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of this compound and relative daphne diterpene esters from Daphne genkwa and structure-activity relationship of potent inhibitory activity against DNA topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation of anticancer constituents from flos genkwa (Daphne genkwa Sieb.et Zucc.) through bioassay-guided procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Chinese herb isolate this compound (YHL-14) induces G2/M arrest in human cancer cells by up-regulating p21 protein expression through an p53 protein-independent cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Yuanhuacine's Mechanism of Action in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Yuanhuacine (B1233473), a daphnane (B1241135) diterpenoid isolated from the flower buds of Daphne genkwa, has emerged as a potent anti-cancer agent with significant therapeutic potential. Preclinical studies have demonstrated its efficacy across a range of cancer models, including non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC). Its mechanism of action is multifaceted, involving the modulation of several critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis. This technical guide provides an in-depth analysis of this compound's core mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways and workflows.
Core Mechanisms of Action
This compound exerts its anti-neoplastic effects through several distinct, yet potentially interconnected, molecular mechanisms. The primary pathways identified are the activation of AMP-activated protein kinase (AMPK) and Protein Kinase C (PKC), which trigger downstream cascades leading to cell growth inhibition, apoptosis, and modulation of the tumor microenvironment.
AMPK/mTORC2 Pathway Regulation in NSCLC
In non-small cell lung cancer, this compound functions as a significant activator of the AMPK signaling pathway, a central regulator of cellular energy homeostasis.[1][2] Activation of AMPK by this compound initiates a cascade that suppresses the mTOR pathway, which is often hyperactivated in cancer.[1] Specifically, this compound inhibits the mTORC2 complex, a key driver of cell survival and actin cytoskeleton organization.[1][2][3] This inhibition leads to decreased phosphorylation of downstream effectors such as Akt, Protein Kinase C alpha (PKCα), and Rac1, ultimately suppressing cancer cell growth, invasion, and migration.[2][4]
Protein Kinase C (PKC) Activation in TNBC
In triple-negative breast cancer (TNBC), particularly the basal-like 2 (BL2) subtype, this compound's primary mechanism is the activation of Protein Kinase C (PKC).[5][6] This activation is responsible for its potent and highly selective cytotoxic effects against BL2 cancer cells.[7] Furthermore, PKC activation by this compound triggers downstream signaling, including the NF-κB pathway, which promotes an anti-tumor immune response.[5][7]
NF-κB Dependent Immunomodulation
A key consequence of PKC activation by this compound is the induction of NF-κB-mediated transcription.[7][8] This leads to the increased expression of antitumor cytokines, such as interferon-gamma (IFNγ) and interleukin-12 (B1171171) (IL-12), in immune cells like monocytes.[7] Concurrently, this compound has been shown to downregulate the expression of the immunosuppressive cytokine IL-10.[7] This dual action shifts the tumor microenvironment towards an anti-tumor state, suggesting that this compound possesses immunogenic potential that could complement its direct cytotoxic effects.[5][7]
Other Reported Mechanisms
-
Topoisomerase Inhibition: this compound has been identified as an inhibitor of DNA topoisomerase I, suggesting it can act as a DNA-damaging agent, which may contribute to its broad anti-tumor activity.[2][9][10]
-
Cell Cycle Arrest: The compound induces G2/M phase cell cycle arrest in various cancer cells, including bladder and colon cancer, preventing cell division.[2][9][11]
-
ERα Downregulation: In ERα-positive breast cancer cells (MCF-7), this compound down-regulates the expression of Estrogen Receptor Alpha, leading to mitochondrial dysfunction and apoptosis.[12]
Quantitative Data Summary
The following tables summarize the quantitative data regarding this compound's efficacy and molecular effects from various preclinical studies.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Cancer Type | IC50 Value (µM) | Reference(s) |
| H1993 | Non-Small Cell Lung Cancer (NSCLC) | 0.009 | [11] |
| A549 | Non-Small Cell Lung Cancer (NSCLC) | 0.03 | [11] |
| Calu-1 | Non-Small Cell Lung Cancer (NSCLC) | 4.1 | [11] |
| H1299 | Non-Small Cell Lung Cancer (NSCLC) | 4.0 | [11] |
| H460 | Non-Small Cell Lung Cancer (NSCLC) | 6.2 | [11] |
| H358 | Non-Small Cell Lung Cancer (NSCLC) | 16.5 | [11] |
| HCC1806 | Triple-Negative Breast Cancer (BL2 Subtype) | 0.0016 (1.6 nM) | [13] |
| MDA-MB-231 | Triple-Negative Breast Cancer (Mesenchymal) | > 3.0 | [13] |
| MCF-7 | Breast Adenocarcinoma (ERα-positive) | 0.62 | [12] |
| MDA-MB-231 | Breast Adenocarcinoma (ERα-negative) | No obvious cytotoxicity | [12] |
| UMUC3 | Bladder Cancer | 1.89 | [11] |
| HCT116 | Colon Cancer | 14.28 | [11] |
Table 2: Modulation of AMPK Pathway Proteins in H1993 NSCLC Cells
| Treatment Condition (Concentration) | Target Protein | Fold Change vs. Control | Observation | Reference(s) |
| This compound (1 µM) | p-AMPKα (Thr172) | ~2.5-fold increase | Significantly increases AMPKα phosphorylation, indicating activation. | [1] |
| Compound C (20 µM) | p-AMPKα (Thr172) | ~0.5-fold decrease | The AMPK inhibitor reduces basal phosphorylation. | [1] |
| This compound (1 µM) + Compound C (20 µM) | p-AMPKα (Thr172) | ~1.5-fold increase | Partially rescues the inhibitory effect of Compound C. | [1] |
| Metformin (10 mM) | p-AMPKα (Thr172) | ~2.0-fold increase | Shows a comparable level of activation to this compound. | [1] |
| This compound (1 µM) + Metformin (10 mM) | p-AMPKα (Thr172) | ~3.5-fold increase | Results in an additive effect on AMPKα phosphorylation. | [1] |
Table 3: In Vivo Antitumor Efficacy
| Cancer Model | Treatment (Dose) | Tumor Growth Inhibition | Reference(s) |
| H1993 Xenograft (NSCLC) | This compound (0.5 mg/kg, p.o.) | 33.4% | [2][14] |
| H1993 Xenograft (NSCLC) | This compound (1.0 mg/kg, p.o.) | 38.8% | [2][14] |
| HCC1806 Xenograft (BL2 TNBC) | This compound (1.7 mg/kg total, i.p.) | Robust antitumor efficacy | [7] |
Detailed Experimental Protocols
This section provides methodologies for key experiments used to elucidate the mechanism of action of this compound.
Western Blot Analysis
This protocol is used to detect and quantify changes in specific protein levels and their phosphorylation status following treatment with this compound.[1]
-
Cell Lysis:
-
Treat cultured cancer cells (e.g., H1993) with desired concentrations of this compound for the specified time.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Scrape cells and incubate the lysate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 20 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.[1]
-
-
SDS-PAGE and Membrane Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[1]
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.[1] Key primary antibodies include: Rabbit anti-phospho-AMPKα (Thr172), Rabbit anti-AMPKα, Rabbit anti-phospho-mTOR (Ser2448), Rabbit anti-mTOR, Rabbit anti-phospho-Akt (Ser473), Rabbit anti-Akt, and Mouse anti-β-actin.[1]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[1]
-
Wash the membrane again as described above.
-
-
Detection and Quantification:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.[1]
-
Quantify band intensity using densitometry software, normalizing to a loading control like β-actin.
-
Cell Viability (MTT/SRB) Assay
This assay assesses the cytotoxic effects of this compound and is used to determine its IC50 value.[15]
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[15]
-
Compound Treatment: Replace the medium with fresh medium containing increasing concentrations of this compound, a comparator drug, or a vehicle control (e.g., DMSO).[15]
-
Incubation: Incubate the plates for a specified period, typically 48-72 hours, at 37°C in a humidified incubator.[15]
-
Assay Development:
-
For SRB Assay: Fix cells with trichloroacetic acid (TCA), stain with sulforhodamine B (SRB), wash, and solubilize the bound dye.[2]
-
For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation. Solubilize the crystals with a solubilizing agent (e.g., DMSO).
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value using non-linear regression analysis.
In Vivo Tumor Xenograft Study
This protocol evaluates the anti-tumor efficacy of this compound in a living animal model.[2][7]
-
Animal Model: Use female athymic nude mice (5-6 weeks old).[2]
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10⁷ H1993 cells) into the flank of each mouse.[2]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., ~100 mm³).[2][7]
-
Randomization and Treatment: Randomize mice into vehicle control and treatment groups. Administer this compound (e.g., 0.5-1.0 mg/kg, daily by oral gavage) or a positive control (e.g., gefitinib) for a set period (e.g., 21 days).[2][14]
-
Monitoring: Monitor tumor size using calipers every 4-6 days and record animal body weight as a measure of toxicity.[2][14]
-
Endpoint Analysis: At the end of the study, sacrifice the animals, excise the tumors, and measure their final weight.[2][14] Tissues can be processed for further analysis, such as Western blotting or immunohistochemistry, to confirm the in vivo mechanism of action.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Preparation of this compound and relative daphne diterpene esters from Daphne genkwa and structure-activity relationship of potent inhibitory activity against DNA topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Yuanhuatine from Daphne genkwa selectively induces mitochondrial apoptosis in estrogen receptor α-positive breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]
- 15. benchchem.com [benchchem.com]
Yuanhuacine's Modulation of the AMPK/mTOR Signaling Cascade: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yuanhuacine, a daphnane (B1241135) diterpenoid isolated from the flower buds of Daphne genkwa, has demonstrated significant anti-tumor activity, particularly in non-small cell lung cancer (NSCLC).[1][2][3][4] This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's effects, focusing on its role as a modulator of the AMP-activated protein kinase (AMPK) and mechanistic target of rapamycin (B549165) (mTOR) signaling pathways. This document summarizes key quantitative data, provides detailed experimental protocols for the replication of pivotal studies, and presents visual diagrams of the signaling cascade and experimental workflows to facilitate a comprehensive understanding of this compound's mechanism of action.
Introduction to this compound and the AMPK/mTOR Pathway
This compound has emerged as a promising natural product with potent anti-proliferative, anti-invasive, and anti-migratory effects in cancer cells.[1][2][3][4] Its primary mechanism of action involves the activation of the AMPK signaling pathway, a crucial regulator of cellular energy homeostasis that is often dysregulated in cancer.[1][2][5] AMPK activation, in turn, leads to the suppression of the mTOR pathway, which is frequently hyperactivated in various cancers, promoting uncontrolled cell growth and proliferation.[1][3][5] Specifically, this compound has been shown to inhibit the mTORC2 complex, a key player in cell survival and the organization of the actin cytoskeleton.[1][2][3]
Quantitative Analysis of this compound's Effects
The following tables summarize the quantitative data from studies investigating the impact of this compound on the AMPK/mTOR signaling cascade in H1993 human NSCLC cells.
Table 1: Effect of this compound on AMPKα Phosphorylation
| Treatment Condition | Fold Change in p-AMPKα (Thr172) Expression | Key Observation |
| This compound (1 µM) | ~2.5-fold increase | This compound significantly activates AMPK by increasing the phosphorylation of its catalytic subunit AMPKα.[5] |
| Compound C (20 µM) | ~0.5-fold decrease | The AMPK inhibitor Compound C reduces the basal level of AMPKα phosphorylation.[5] |
| This compound (1 µM) + Compound C (20 µM) | ~1.5-fold increase | This compound can partially overcome the inhibitory effect of Compound C, suggesting it acts at or upstream of AMPK.[5] |
| Metformin (B114582) (10 mM) | ~2.0-fold increase | The well-established AMPK activator metformin shows a comparable level of AMPKα phosphorylation to this compound.[5] |
Table 2: Downstream Effects of this compound on mTORC2 Signaling
| Treatment Condition | Effect on p-mTOR (Ser2448) | Effect on p-Akt (Ser473) | Key Observation |
| This compound (1 µM) | ~0.4-fold decrease | ~0.3-fold decrease | This compound treatment leads to a significant decrease in the phosphorylation of mTOR and its downstream effector Akt at a site specific to mTORC2 activity, indicating the inhibition of the mTORC2 signaling cascade.[5] |
| Metformin (10 mM) | ~0.6-fold decrease | Not Reported | Metformin also leads to a decrease in mTOR phosphorylation, consistent with its role as an AMPK activator which indirectly inhibits mTOR.[5] |
| Rapamycin (mTORC1 inhibitor) | No significant change | No significant change | As a specific inhibitor of mTORC1, Rapamycin does not affect the phosphorylation of Akt at the mTORC2-specific site, highlighting the specificity of this compound for the mTORC2 complex.[5] |
Table 3: Anti-proliferative Activity of this compound in NSCLC Cell Lines
| Cell Line | IC50 (µM) after 72h |
| H1993 | 0.05 ± 0.01 |
| H358 | 0.12 ± 0.02 |
| H460 | 0.08 ± 0.01 |
| Calu-1 | 0.09 ± 0.02 |
| H1299 | 0.11 ± 0.03 |
| A549 | 0.07 ± 0.01 |
Data from SRB assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for the key experiments cited.
Cell Culture and Treatment
Human non-small cell lung cancer (NSCLC) cell lines (H1993, H358, H460, Calu-1, H1299, and A549) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.[5] For experimental treatments, cells are seeded and allowed to adhere overnight. This compound, Compound C, or metformin are added to the culture medium at the indicated concentrations and for the specified time points. For co-treatment studies, cells are pre-treated with Compound C or metformin for 1 hour before the addition of this compound.[3][5]
Western Blot Analysis
-
Cell Lysis: Following treatment, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.[5]
-
Protein Quantification: Protein concentration is determined using the BCA protein assay.[3][5]
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE (6-15% gels) and transferred to a polyvinylidene difluoride (PVDF) membrane.[3][5]
-
Blocking: The membranes are blocked with 5% non-fat milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[3][5]
-
Primary Antibody Incubation: The membranes are then incubated overnight at 4°C with the following primary antibodies diluted in 2.5% BSA in TBST:
-
Rabbit anti-phospho-AMPKα (Thr172)
-
Rabbit anti-AMPKα
-
Rabbit anti-phospho-mTOR (Ser2448)
-
Rabbit anti-mTOR
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-Akt
-
Mouse anti-β-actin[5]
-
-
Secondary Antibody Incubation: After washing with TBST, the membranes are incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.[5]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.[5]
Immunoprecipitation
-
Cell Lysate Preparation: Cell lysates are precleared for 30 minutes at 4°C with protein G Sepharose.[3]
-
Immunoprecipitation: The supernatant is incubated with the indicated antibody overnight at 4°C.[3]
-
Immunocomplex Collection: The immunocomplex is collected with beads at 4°C for 2 hours.[3]
-
Washing and Elution: The beads are washed four times with IP lysis buffer, and the bound proteins are eluted with 2x Laemmli sample buffer at 95°C for 10 minutes.[3]
-
Western Blot Analysis: The collected protein samples are subjected to Western blot analysis as described above.[3]
Cell Viability (SRB) Assay
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to attach overnight.
-
Treatment: Cells are treated with various concentrations of this compound for the desired time period (e.g., 72 hours).[6]
-
Fixation: Cells are fixed with a solution of 10% trichloroacetic acid.
-
Staining: The fixed cells are stained with 0.4% sulforhodamine B (SRB) in 1% acetic acid.
-
Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read at 510 nm using a microplate reader.
Visualizing the Molecular Pathways and Workflows
To provide a clearer understanding of the complex signaling pathways and experimental procedures, the following diagrams have been generated using Graphviz.
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]
- 5. benchchem.com [benchchem.com]
- 6. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]
The Evolving Therapeutic Potential of Yuanhuacine and its Analogues: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Yuanhuacine (B1233473), a daphnane-type diterpenoid isolated from the flower buds of Daphne genkwa, has emerged as a compound of significant interest due to its potent and diverse biological activities.[1] Traditionally used in Chinese medicine for inflammatory conditions, modern research has illuminated its strong anticancer and anti-inflammatory properties, alongside other effects.[1][2] This document provides an in-depth guide to the biological activities of this compound and its analogues, focusing on quantitative data, mechanisms of action, and the experimental protocols used for their characterization.
Anticancer Activity
This compound (YC) and its analogues exhibit robust antitumor effects across a range of cancer types, including non-small cell lung cancer (NSCLC), triple-negative breast cancer (TNBC), and various leukemia and colon cancer cell lines.[2][3][4] The primary mechanisms implicated in its anticancer efficacy include the activation of key signaling pathways, inhibition of topoisomerase, and induction of cell cycle arrest.
Antiproliferative and Cytotoxic Effects
The antiproliferative activity of this compound and its related compounds has been quantified in numerous studies. This compound is notably potent against specific subtypes of TNBC and NSCLC.
Table 1: Antiproliferative Activity of this compound (YC) against Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | IC₅₀ (µM) |
|---|---|
| H1993 | 0.009[5] |
| A549 | 0.03[5] |
| H460 | 6.2[5] |
| Calu-1 | 4.1[5] |
| H1299 | 4.0[5] |
| H358 | 16.5[5] |
Data from a 72-hour incubation period.
Table 2: Antiproliferative Activity of this compound (YC) against Other Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|
| HCC1806 | Triple-Negative Breast Cancer (BL2) | ~0.05 (50 nM)[6][7] |
| HCC70 | Triple-Negative Breast Cancer (BL2) | ~0.2 (200 nM)[6][7] |
| T24T | Bladder Cancer | 1.8[8] |
| UMUC3 | Bladder Cancer | 1.89[5] |
| HCT116 | Colon Cancer | 14.28[5][8] |
| P-388 | Murine Leukemia | Potent Inhibition[2] |
| L-1210 | Murine Leukemia | Potent Inhibition[2] |
| HL-60 | Human Promyelocytic Leukemia | Growth Inhibition[2] |
Table 3: DNA Topoisomerase I Inhibitory Activity of this compound Analogues
| Compound | IC₅₀ (µM) |
|---|---|
| This compound (1) | 11.1[9] |
| Yuanhuajine (2) | 24.3[9] |
| Yuanhuadine (3) | 18.5[9] |
| Yuanhuagine (4) | 53.4[9] |
| Yuanhuapine (5) | 20.6[9] |
The orthoester group is deemed necessary for this inhibitory activity.[9]
Key Signaling Pathways in Cancer
AMPK/mTOR Pathway: In NSCLC cells, this compound activates the AMP-activated protein kinase (AMPK) signaling pathway.[10][11] Activated AMPK negatively regulates the mammalian target of rapamycin (B549165) (mTOR), a crucial component for cell growth. Specifically, YC suppresses the mTORC2 complex, leading to decreased expression of downstream effectors like p-Akt, p-PKCα, and p-Rac1, which ultimately inhibits cell growth and disrupts actin cytoskeleton organization.[4][10][11]
Protein Kinase C (PKC) Pathway: this compound is a potent activator of Protein Kinase C (PKC).[12] This activation is central to its selective inhibition of the basal-like 2 (BL2) subtype of TNBC.[6][12] The anti-tumor activity in this context is dependent on PKC activity, defining a novel therapeutic target for this cancer subtype.[12]
Cell Cycle Arrest
This compound has been shown to induce G2/M phase cell cycle arrest in bladder and colon cancer cells.[4][5] This effect is mediated by the upregulation of the p21 protein, a key cell cycle inhibitor. YC achieves this by regulating the stability of the Sp1 protein, which in turn controls p21 transcription.[2][5]
Anti-inflammatory and Immunogenic Activity
Originating from a traditional anti-inflammatory medicine, this compound demonstrates significant immunomodulatory potential.[2]
Monocyte Differentiation and Cytokine Production
This compound induces the differentiation of THP-1 monocytes into macrophage-like cells with an EC₅₀ of 1.4 nM.[6] This process is dependent on PKC activation and is accompanied by the upregulation of pro-inflammatory and anti-tumor cytokines, including TNF-α, IL-1β, and IL-6.[3][12]
Table 4: THP-1 Monocyte Differentiation Activity
| Compound | EC₅₀ (nM) |
|---|
| this compound (1) | 1.4[6] |
Furthermore, this compound promotes the NF-κB-dependent expression of antitumor cytokines such as IFNγ and IL-12 in THP-1 cells.[12] This suggests that beyond direct cytotoxicity to cancer cells, this compound can modulate the tumor microenvironment by promoting an antitumor immune response.
Structure-Activity Relationship (SAR)
Initial studies on this compound and its analogues reveal important structural determinants for their biological activity. For instance, the presence of an orthoester group on the daphnane (B1241135) diterpene skeleton is necessary for the inhibitory activity against DNA topoisomerase I.[9] While this compound (YC) and Yuanhuadin (YD) both show potent anticancer effects, YD was found to be slightly more cytotoxic to A549 lung cancer cells but also more toxic to non-cancerous MRC-5 cells.[8] Conversely, analogues like Yuanhuafin (YF) and Yuanhuapin (YP) are considered more toxic in general.[2]
Detailed Experimental Protocols
The characterization of this compound's bioactivities relies on a set of standard and modified cellular assays.
Cell Proliferation Assay (Sulforhodamine B)
This assay is used to determine the antiproliferative effects of compounds on adherent cancer cell lines.[4][13]
-
Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) or a vehicle control (e.g., DMSO) and incubated for a specified period (typically 48-72 hours).
-
Cell Fixation: Following incubation, cells are fixed by gently adding cold 10% Trichloroacetic acid (TCA) and incubating for 30-60 minutes.
-
Staining: The plates are washed with water and air-dried. A 0.4% Sulforhodamine B (SRB) solution in 1% acetic acid is added to each well to stain total cellular proteins for 1 hour.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization and Readout: The protein-bound dye is solubilized with a 10 mM Tris buffer. The absorbance (optical density) is measured on a plate reader at approximately 510 nm.
-
Data Analysis: The effect on cell viability is calculated as a percentage relative to the vehicle-treated control wells. IC₅₀ values are determined from concentration-response curves.
THP-1 Differentiation Assay
This assay quantifies the ability of a compound to induce monocyte differentiation, often as a measure of immune activation.[7][13]
-
Cell Seeding: Non-adherent THP-1 cells are plated in 96-well plates at a density of ~25,000 cells per well.
-
Compound Treatment: Cells are treated with the test compound, a positive control (e.g., 100 nM Phorbol 12-myristate 13-acetate, PMA), or a vehicle control for 24 hours. Differentiation causes the cells to become adherent.
-
Washing: The plate is gently washed to remove non-adherent cells.
-
Quantification: The remaining adherent cells are quantified using the SRB staining protocol described above (fixation, staining, solubilization, and readout).
-
Data Analysis: The amount of adherent cells is a measure of differentiation. EC₅₀ values are calculated from concentration-response curves.
In Vivo Xenograft Tumor Model
Animal models are used to assess the antitumor efficacy of compounds in a living system.[6][13]
-
Cell Implantation: Human tumor cells (e.g., HCC1806 for TNBC) are implanted subcutaneously on the flanks of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., ~100 mm³).
-
Treatment: Mice are randomized into cohorts and treated with the test compound (e.g., this compound at 0.7-1 mg/kg), a positive control (e.g., paclitaxel), or a vehicle control via a specified route (e.g., intraperitoneal injection).
-
Monitoring: Tumor volume and animal body weight are measured regularly (e.g., every two days) for the duration of the trial.
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed. Statistical analyses (e.g., ANOVA) are performed to determine the significance of tumor growth inhibition compared to the control group.[6]
References
- 1. Pharmacological activities and clinical application of this compound [manu41.magtech.com.cn]
- 2. Yuanhuacin and Related Anti-Inflammatory and Anticancer Daphnane Diterpenes from Genkwa Flos—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Preparation of this compound and relative daphne diterpene esters from Daphne genkwa and structure-activity relationship of potent inhibitory activity against DNA topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]
- 11. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Yuanhuacine as a Topoisomerase I Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yuanhuacine, a daphnane (B1241135) diterpenoid isolated from the flower buds of Daphne genkwa, has demonstrated significant anti-tumor activity across various cancer cell lines. While its mechanisms of action are multifaceted, one of its identified molecular targets is topoisomerase I, a critical enzyme in DNA replication and transcription. This technical guide provides an in-depth overview of this compound's role as a topoisomerase I inhibitor, presenting key quantitative data, detailed experimental methodologies, and visual representations of its associated signaling pathways. The information is intended to support further research and drug development efforts centered on this potent natural compound.
Quantitative Data on this compound's Biological Activity
The following table summarizes the key quantitative metrics reported for this compound in various experimental contexts, including its potent effects on cancer cell lines and immune cells. While direct IC50 values for topoisomerase I inhibition are not extensively reported in the public domain, the data on cell growth inhibition underscores its potent anti-cancer properties, which are, in part, attributed to its activity as a DNA-damaging agent targeting topoisomerase-DNA complexes[1][2].
| Parameter | Cell Line / Model | Value | Reference |
| IC50 (Cell Growth Inhibition) | HCC1806 (TNBC, BL2 subtype) | 1.6 ± 0.4 nM | [3] |
| HCC70 (TNBC, BL2 subtype) | 9 ± 1 nM | [3] | |
| EC50 (Cell Differentiation) | THP-1 (Monocytic Leukemia) | 1.4 ± 0.2 nM | [3] |
| In Vivo Tumor Growth Inhibition | H1993 Xenograft (NSCLC) | 33.4% at 0.5 mg/kg | [1][2] |
| H1993 Xenograft (NSCLC) | 38.8% at 1.0 mg/kg | [1][2] | |
| In Vitro Cytokine Induction | THP-1 Cells | 2 nM (for IFNγ and IL-12 mRNA expression) | [3] |
Experimental Protocols
This section details the methodologies for key experiments relevant to the study of this compound as a topoisomerase I inhibitor.
Topoisomerase I Relaxation Inhibition Assay
This in vitro assay is fundamental for determining the direct inhibitory effect of a compound on topoisomerase I activity. The principle lies in the enzyme's ability to relax supercoiled plasmid DNA. An effective inhibitor will prevent this relaxation, leaving the DNA in its supercoiled state.[4]
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.5, 500 mM KCl, 50 mM MgCl₂, 1 mM EDTA, 150 µg/ml BSA)[5]
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
5x Stop Buffer/Gel Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)[6]
-
TAE or TBE buffer
-
Ethidium (B1194527) bromide or other DNA stain
-
Distilled water
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the following in order: distilled water, 10x Topoisomerase I reaction buffer, and supercoiled plasmid DNA (final concentration ~200 ng per reaction).[7][8]
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a positive control (a known topoisomerase I inhibitor like camptothecin) and a negative control (vehicle solvent).
-
Pre-incubation: Gently mix and pre-incubate the reaction mixtures with this compound for 10 minutes at room temperature to allow the inhibitor to interact with the DNA.[4]
-
Enzyme Addition: Add 1-2 units of human Topoisomerase I to each tube. The optimal amount of enzyme should be predetermined as the minimum required to fully relax the supercoiled DNA.[4]
-
Incubation: Incubate the reactions at 37°C for 30 minutes.[7][8]
-
Termination: Stop the reaction by adding 1/5 volume of the 5x Stop Buffer/Gel Loading Dye.[6]
-
Agarose Gel Electrophoresis: Load the entire content of each reaction tube into the wells of a 1% agarose gel. Run the gel at 5-10 V/cm until the dye front nears the end of the gel.[7][8]
-
Visualization and Analysis: Stain the gel with ethidium bromide (0.5 µg/mL) for 15-30 minutes, followed by destaining in distilled water.[4] Visualize the DNA bands using a UV transilluminator. Quantify the intensity of the supercoiled and relaxed DNA bands using densitometry software. The percentage of inhibition is calculated relative to the "no inhibitor" control.[4]
Anticipated Results: In the absence of an inhibitor, the supercoiled DNA will be converted to its relaxed form. With increasing concentrations of this compound, the relaxation of the supercoiled DNA will be inhibited, resulting in a dose-dependent increase in the intensity of the supercoiled DNA band.
DNA Cleavage Assay
This assay determines if the inhibitor stabilizes the transient topoisomerase I-DNA cleavage complex, a mechanism characteristic of topoisomerase "poisons".[4][5]
Materials:
-
3'-radiolabeled DNA substrate
-
Human Topoisomerase I
-
10x Topoisomerase I Reaction Buffer
-
This compound
-
Denaturing polyacrylamide gel
Procedure:
-
Reaction Setup: Combine the radiolabeled DNA substrate, reaction buffer, and varying concentrations of this compound.
-
Enzyme Addition: Add Topoisomerase I to initiate the reaction.
-
Incubation: Incubate at 37°C for a specified time.
-
Denaturation and Electrophoresis: Stop the reaction and denature the DNA. Separate the DNA fragments on a denaturing polyacrylamide gel.
-
Autoradiography: Visualize the results by autoradiography.
Anticipated Results: An increase in shorter DNA fragments compared to the control indicates that this compound stabilizes the Top1-DNA cleavage complex, leading to an accumulation of cleaved DNA.[5]
Signaling Pathways and Experimental Workflows
This compound's anti-tumor activity is not solely dependent on topoisomerase I inhibition but also involves the modulation of key cellular signaling pathways.
AMPK/mTOR Signaling Pathway
This compound has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway while suppressing the mTORC2-mediated downstream signaling pathway in non-small cell lung cancer (NSCLC) cells.[1][9] This dual action contributes to its anti-proliferative effects.
Caption: this compound's effect on the AMPK/mTOR pathway.
Protein Kinase C (PKC) Activation Pathway
The mechanism of action for this compound's selective cytotoxicity against the basal-like 2 (BL2) subtype of triple-negative breast cancer (TNBC) and its immunogenic properties are dependent on the activation of Protein Kinase C (PKC).[10][11]
Caption: this compound's activation of the PKC pathway.
Experimental Workflow for Identifying Topoisomerase I Inhibitors
The general workflow for identifying and characterizing novel topoisomerase I inhibitors from natural products like this compound involves a series of screening and validation steps.
Caption: Workflow for Topoisomerase I inhibitor discovery.
Conclusion
This compound presents a compelling profile as a natural product with significant anti-cancer potential. Its activity as a topoisomerase I inhibitor, coupled with its ability to modulate critical signaling pathways like AMPK/mTOR and PKC, highlights its pleiotropic mechanism of action. The data and protocols presented in this guide offer a foundational resource for researchers aiming to further elucidate the therapeutic potential of this compound and to develop novel anti-cancer agents based on its unique chemical scaffold and biological activities. Further investigation into its precise interaction with the topoisomerase I-DNA complex and its downstream consequences will be crucial for its clinical translation.
References
- 1. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]
- 2. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Technical Whitepaper on the Anti-inflammatory Properties of Yuanhuacine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yuanhuacine (YC), a daphnane-type diterpenoid, is a prominent bioactive compound isolated from the dried flower buds of Daphne genkwa Sieb. et Zucc.[1][2]. Known as 'Genkwa Flos' or 'Yuanhua' in traditional Chinese medicine, this plant has a long history of use in treating various inflammatory conditions, including arthritis[1][2][3]. This compound is a key contributor to these therapeutic effects.[1] While extensively studied for its potent anticancer activities, recent research has increasingly focused on elucidating the specific molecular mechanisms underlying its anti-inflammatory properties.[2][4] This document provides a comprehensive technical overview of this compound's anti-inflammatory effects, focusing on its modulation of key signaling pathways, supported by quantitative data and detailed experimental methodologies.
Core Anti-inflammatory Mechanisms of Action
This compound exerts its anti-inflammatory effects through the modulation of several critical intracellular signaling pathways. The primary mechanisms identified involve the inhibition of the JAK1/STAT3 pathway and the complex, context-dependent regulation of the NF-κB signaling cascade via Protein Kinase C (PKC).
Inhibition of the JAK1/STAT3 Signaling Pathway
In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical mediator of pro-inflammatory cytokine production.[4] this compound has been demonstrated to be a potent inhibitor of this pathway.
Specifically, in LPS-stimulated human THP-1 macrophages, this compound treatment effectively reduces the expression of the key inflammatory cytokine Interleukin-6 (IL-6).[4][5] This inhibition is achieved by preventing the phosphorylation, and thus activation, of JAK1 and its downstream target, STAT3.[4][6] By promoting the dephosphorylation of JAK1 and STAT3, this compound effectively curtails the signaling cascade that leads to IL-6 gene transcription, positioning it as a potential therapeutic agent for IL-6-related inflammatory diseases.[4][5] This mechanism has also been validated in vivo, where this compound administration alleviated tubular damage in a mouse model of LPS-induced acute kidney injury (AKI) by inhibiting the JAK1/STAT3/IL-6 axis.[4][5]
Modulation of NF-κB Signaling and Cytokine Profile
This compound's interaction with the NF-κB pathway is multifaceted and appears to be mediated through its activity as a Protein Kinase C (PKC) agonist.[7][8] Rather than a simple inhibition, this compound promotes a distinct immunomodulatory profile.
In monocytic cells, this compound treatment has been shown to induce the transcriptional expression of anti-tumor cytokines, specifically Interferon-gamma (IFNγ) and Interleukin-12 (IL-12).[7][8] This induction is dependent on a functional NF-κB pathway. The use of pharmacological inhibitors for both PKC and NF-κB attenuates the expression of these cytokines, confirming that this compound drives their production through a PKC- and NF-κB-dependent mechanism.[7][9]
Concurrently, this compound downregulates the expression of the immunosuppressive cytokine IL-10.[6][7] This dual action—promoting anti-tumor/pro-inflammatory cytokines while suppressing immunosuppressive ones—highlights its potential as an immunomodulatory agent that can shift the cellular environment towards an active immune response.[7]
Quantitative Data Summary
The following tables summarize the quantitative findings on this compound's anti-inflammatory and immunomodulatory activities from key in vitro studies.
Table 1: In Vitro Effects of this compound on Inflammatory Pathways and Markers
| Cell Line | Stimulus | Target Pathway/Marker | This compound Conc. | Result | Reference |
|---|---|---|---|---|---|
| THP-1 (differentiated) | 5 ng/mL LPS | IL-6 Production | ~20-200 nM | Dose-dependent reduction | [4] |
| THP-1 (differentiated) | 5 ng/mL LPS | p-JAK1 | 200 nM | Inhibition of phosphorylation | [4] |
| THP-1 (differentiated) | 5 ng/mL LPS | p-STAT3 | 200 nM | Inhibition of phosphorylation | [4] |
| Microglial BV2 cells | LPS | Nitric Oxide (NO) | Not Specified | Reduced production (compared to analogues) |[1] |
Table 2: this compound's Effect on Cytokine mRNA Expression in THP-1 Cells
| Cytokine | This compound Conc. | Regulation | Pathway Dependence | Reference |
|---|---|---|---|---|
| IFNγ | 2 nM | Upregulation | PKC, NF-κB | [7][8] |
| IL-12 | 2 nM | Upregulation | PKC, NF-κB | [7][8] |
| IL-10 | 2 nM | Downregulation | STAT3-mediated |[6][7] |
Key Experimental Protocols
The following sections describe generalized methodologies for the key experiments cited in the investigation of this compound's anti-inflammatory properties.
Cell Culture and Macrophage Differentiation
-
Cell Line: Human THP-1 monocytic cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.[4]
-
Differentiation: To induce a macrophage-like phenotype, THP-1 monocytes are treated with 10 nM phorbol (B1677699) 12-myristate 13-acetate (PMA) for 24 hours. Following PMA treatment, cells are washed and allowed to rest in fresh media before subsequent experiments.[4]
In Vitro LPS-Induced Inflammation Model
-
Stimulation: Differentiated THP-1 macrophages are stimulated with 5 ng/mL of lipopolysaccharide (LPS from E. coli) to induce an inflammatory response, characterized by the production of cytokines like IL-6.[4]
-
Treatment: Cells are co-treated with LPS and varying concentrations of this compound (e.g., 0-200 nM) or pre-treated with this compound for a specified duration before LPS stimulation. A vehicle control (e.g., 0.1% DMSO) is run in parallel.[4]
Western Blot Analysis for Signaling Proteins
-
Protein Extraction: Following treatment, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. Total protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Membranes are blocked (e.g., with 5% non-fat milk or BSA) and then incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of target proteins (e.g., anti-p-JAK1, anti-JAK1, anti-p-STAT3, anti-STAT3).[4]
-
Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using software like ImageJ.[4]
Gene Expression Analysis by RT-qPCR
-
RNA Isolation: Total RNA is extracted from treated cells using a commercial kit (e.g., TRIzol reagent).
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme.
-
Quantitative PCR: Real-time PCR is performed using gene-specific primers for target cytokines (e.g., IL6, IFNG, IL12, IL10) and a housekeeping gene (e.g., GAPDH) for normalization. The relative gene expression is calculated using the 2-ΔΔCt method.
Conclusion
This compound, a key bioactive compound from Daphne genkwa, demonstrates significant and complex anti-inflammatory and immunomodulatory properties. Its primary mechanism involves the potent inhibition of the pro-inflammatory JAK1/STAT3/IL-6 signaling axis, suggesting its utility in diseases characterized by excessive IL-6 production.[4] Furthermore, its ability to modulate the cytokine profile through the PKC/NF-κB pathway—by upregulating anti-tumor cytokines IFNγ and IL-12 while suppressing IL-10—points to a sophisticated immunomodulatory role rather than simple anti-inflammatory suppression.[7]
For drug development professionals, this compound presents a compelling natural product lead. Its targeted action on specific signaling nodes offers a strong basis for the development of novel therapeutics for a range of inflammatory and autoimmune diseases.[2][4] Further research should focus on its in vivo efficacy in a broader range of inflammatory models, pharmacokinetic and safety profiles, and the potential for synthetic derivatization to optimize its therapeutic index.
References
- 1. mdpi.com [mdpi.com]
- 2. Yuanhuacin and Related Anti-Inflammatory and Anticancer Daphnane Diterpenes from Genkwa Flos-An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarhub.vn [scholarhub.vn]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Unveiling the Journey of a Potent Anticancer Agent: A Technical Guide to the Pharmacokinetics and Bioavailability of Yuanhuacine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yuanhuacine (B1233473), a daphnane-type diterpenoid extracted from the flower buds of Daphne genkwa, has garnered significant attention in the scientific community for its potent antitumor activities.[1][2] Its efficacy against various cancer cell lines, including non-small cell lung cancer and triple-negative breast cancer, has positioned it as a promising candidate for further drug development.[2][3][4] However, a comprehensive understanding of its pharmacokinetic profile and bioavailability is paramount to translating its therapeutic potential into clinical applications. This technical guide provides an in-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by detailed experimental protocols and visual representations of its metabolic and signaling pathways.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been investigated in preclinical studies involving rat and rabbit models. These studies reveal key insights into its systemic exposure and elimination characteristics following both oral and intravenous administration.
Quantitative Data Summary
The following tables summarize the key pharmacokinetic parameters of this compound identified in various studies.
Table 1: Pharmacokinetic Parameters of this compound in Rats [1]
| Parameter | Intravenous Administration (0.5 mg/kg) | Oral Administration (5 mg/kg) |
| Cmax (ng/mL) | - | 28.21 ± 2.79 |
| Tmax (h) | - | 2 |
| AUC (0-t) (ng·h/mL) | 183.45 ± 32.17 | 21.08 ± 3.67 |
| AUC (0-inf) (ng·h/mL) | 192.11 ± 35.48 | 21.89 ± 3.81 |
| t1/2 (h) | 9.64 ± 1.53 | - |
| CL (L/h/kg) | 2.63 ± 0.48 | - |
| Vd (L/kg) | 26.07 ± 6.45 | 21.83 ± 3.54 |
Table 2: Pharmacokinetic Parameters of this compound in Rabbits [5][6][7]
| Parameter | Intravenous Administration (220 µg/kg) |
| Cmax (ng/mL) | 33.8 ± 6.5 |
| AUC (0-t) (ng·h/mL) | 62.3 ± 12.8 |
| AUC (0-inf) (ng·h/mL) | 66.2 ± 14.1 |
| t1/2β (h) | 11.1 ± 2.3 |
| CL (L/h/kg) | 0.35 ± 0.08 |
| Vdss (L/kg) | 4.59 ± 1.02 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Half-life; CL: Clearance; Vd: Volume of distribution; t1/2β: Elimination half-life; Vdss: Volume of distribution at steady state.
Bioavailability
A significant challenge in the development of this compound as an oral therapeutic is its low bioavailability. In rats, the absolute oral bioavailability of this compound has been calculated to be a mere 1.14%.[1] This poor oral absorption is a critical factor to consider for future formulation strategies aimed at enhancing its therapeutic efficacy.
Metabolism
This compound undergoes extensive metabolism in both rats and rabbits. The primary metabolic pathways involve:
-
Oxidation and Glucuronidation: In rats, a total of seven metabolites have been identified in plasma, urine, and feces, with oxidation and glucuronidation being the major metabolic routes.[1]
-
Ester Bond Cleavage: In rabbits, the main metabolites result from the cleavage of the ortho-ester group and the aromatic ester bond during Phase I metabolism.[5][6][7]
Experimental Methodologies
To ensure the reproducibility and accuracy of pharmacokinetic studies, detailed and robust experimental protocols are essential.
Pharmacokinetic Analysis in Rats[1]
-
Animal Model: Male Sprague-Dawley rats.
-
Drug Administration:
-
Intravenous (IV): A single dose of 0.5 mg/kg this compound was administered via the tail vein.
-
Oral (PO): A single dose of 5 mg/kg this compound was administered by oral gavage.
-
-
Sample Collection: Blood samples were collected from the jugular vein at predetermined time points post-administration.
-
Analytical Method: Plasma concentrations of this compound were determined using a validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method. The linear range for quantification was 1-1000 ng/mL.
Pharmacokinetic Analysis in Rabbits[5][6][7]
-
Animal Model: Rabbits (specific strain not detailed in the provided search results).
-
Drug Administration: A single intravenous dose of 220 µg/kg this compound was administered.
-
Pharmacokinetic Model: The plasma concentration-time data was best described by a two-compartment model.
-
Analytical Method: A liquid chromatography/tandem mass spectrometry (LC/MS/MS) method was developed and validated for the quantitative determination of this compound.
Metabolite Profiling[1]
-
Methodology: The metabolic profile of this compound in rat plasma, urine, and feces was investigated using ultra-high-performance liquid chromatography-quadrupole-time-of-flight mass spectrometry (UPLC-Q-TOF/MS).
Mandatory Visualizations
Experimental Workflow for Pharmacokinetic Studies
Caption: Workflow of a typical preclinical pharmacokinetic study of this compound.
Metabolic Pathways of this compound
Caption: Proposed metabolic pathways of this compound in rats and rabbits.
Signaling Pathways
Recent studies have begun to elucidate the molecular mechanisms underlying the anticancer effects of this compound, highlighting its role as a modulator of key signaling pathways.
Protein Kinase C (PKC) Activation
This compound has been identified as a potent activator of Protein Kinase C (PKC).[1][4] This activation is a crucial event that triggers downstream signaling cascades, ultimately leading to cell growth inhibition and apoptosis in specific cancer subtypes, such as basal-like 2 triple-negative breast cancer.[1][4]
AMPK/mTOR Pathway Modulation
Downstream of PKC activation, this compound has been shown to modulate the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[2] By activating AMPK and inhibiting the mTOR pathway, this compound disrupts cellular energy homeostasis and protein synthesis, contributing to its anti-tumor activity in non-small cell lung cancer cells.[2]
This compound Signaling Pathway Diagram
Caption: Simplified signaling pathway of this compound in cancer cells.
Conclusion
This technical guide provides a consolidated overview of the current knowledge on the pharmacokinetics, bioavailability, and metabolism of this compound. The presented data underscores the challenges, particularly the low oral bioavailability, that need to be addressed for its clinical development. The elucidation of its metabolic and signaling pathways offers valuable insights for designing future studies, including the development of novel drug delivery systems to enhance its therapeutic index and the exploration of combination therapies targeting the identified signaling nodes. Further research is warranted to fully characterize the pharmacokinetic profile in humans and to further unravel the intricate molecular mechanisms of this promising anticancer agent.
References
- 1. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]
- 3. az.research.umich.edu [az.research.umich.edu]
- 4. research.ucdavis.edu [research.ucdavis.edu]
- 5. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics, tissue distribution, and metabolism of novel DNA topoisomerase I inhibitor this compound in rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
Yuanhuacine: A Technical Guide on its Discovery, Traditional Use, and Anti-Cancer Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yuanhuacine, a daphnane-type diterpenoid isolated from the flower buds of Daphne genkwa, has a long history of use in traditional Chinese medicine for treating various ailments.[1][2][3][4][5] Recent scientific investigations have unveiled its potent anti-tumor activities, positioning it as a promising candidate for cancer chemotherapy. This technical guide provides a comprehensive overview of the discovery of this compound, its traditional medicinal applications, and a detailed exploration of its molecular mechanisms of action against cancer cells. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and development.
Discovery and Traditional Medicine History
Traditional Use of Daphne genkwa
The plant Daphne genkwa, known as 'Yuanhua' in Chinese, has been a staple in traditional Chinese medicine for over 3,500 years and is considered one of the 50 fundamental herbs.[1][2][3][5] The dried flower buds have been traditionally used to treat inflammatory diseases, cough, edema, constipation, and skin diseases.[1][2][3][6] The root of the plant has also been utilized for its purgative, diuretic, and anticoagulant properties.[1][3]
Isolation and Identification of this compound
This compound was first isolated in 1977 by Chinese scientists from the root of Daphne genkwa.[6] It is a major bioactive component of the plant and belongs to the daphnane-type diterpenoids.[6][7][8] The compound is also known by the synonyms Odoracin and Gnidilatidin, having been isolated from other plant species as well.[6]
Anti-Tumor Activity and Mechanism of Action
This compound has demonstrated significant anti-proliferative effects against a variety of cancer cell lines, including non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC).[7][8][9][10] Its mechanisms of action are multifaceted and involve the modulation of key cellular signaling pathways.
Regulation of the AMPK/mTOR Signaling Pathway
In non-small cell lung cancer (NSCLC) cells, this compound has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway.[7][8][11] AMPK is a crucial regulator of cellular energy metabolism, and its activation can lead to the suppression of cancer cell growth.[7][8] this compound-induced AMPK activation subsequently downregulates the mammalian target of rapamycin (B549165) (mTOR) pathway, specifically the mTORC2 complex, which is involved in cell growth, survival, and actin cytoskeleton organization.[7][8][11] This disruption of the mTOR pathway contributes to the anti-proliferative effects of this compound.[7][8]
Activation of Protein Kinase C (PKC)
In triple-negative breast cancer (TNBC), particularly the basal-like 2 (BL2) subtype, this compound acts as a potent and selective inhibitor.[9][12] Its mechanism of action in this context is dependent on the activation of Protein Kinase C (PKC).[9][12] This activation defines a novel therapeutic target for this specific subtype of TNBC.[9][12]
Induction of Cell Cycle Arrest and DNA Damage
This compound has been observed to induce G2/M phase cell cycle arrest in human bladder and colon cancer cells.[7][8][10] It is also considered a DNA-damaging agent, potentially by targeting topoisomerase-DNA complexes.[7][8][10]
Immunomodulatory Effects
Beyond its direct cytotoxic effects, this compound has been found to promote the expression of cytokines associated with an anti-tumor immune response.[9][12] This suggests that this compound may not only directly inhibit cancer cell growth but also engage the immune system to fight the tumor.[9]
Quantitative Data
The following tables summarize key quantitative data on the anti-tumor activity of this compound from various studies.
Table 1: In Vitro Anti-proliferative Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| H1993 | NSCLC | 0.009 | [10] |
| A549 | NSCLC | 0.03 | [10] |
| Calu-1 | NSCLC | 4.1 | [10] |
| H460 | NSCLC | 6.2 | [10] |
| H1299 | NSCLC | 4.0 | [10] |
| H358 | NSCLC | 16.5 | [10] |
| HCC1806 | TNBC (BL2) | 0.0016 | [9] |
| HCC70 | TNBC (BL2) | 0.0094 | [9] |
| UMUC3 | Bladder Cancer | 1.89 | [10] |
| HCT116 | Colon Cancer | 14.28 | [10] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (%) | Reference |
| H1993 | NSCLC | 0.5 mg/kg, oral, daily for 21 days | 33.4 | [7][10] |
| H1993 | NSCLC | 1.0 mg/kg, oral, daily for 21 days | 38.8 | [7][10] |
| HCC1806 | TNBC (BL2) | 1 mg/kg (day 0) & 0.7 mg/kg (day 4), i.p. | Significant reduction in tumor growth | [9][13] |
Experimental Protocols
In Vivo Tumor Xenograft Study (NSCLC)
-
Animal Model: Female nude mice (BALB/c-nu/nu), 5 weeks old.[7]
-
Cell Implantation: H1993 cells (1 x 107 cells in 200 µL of medium) were injected subcutaneously into the flanks of the mice.[7]
-
Tumor Growth and Treatment Initiation: Tumors were allowed to grow to a volume of approximately 90 mm3.[7]
-
Drug Administration: this compound (0.5 or 1 mg/kg) was administered orally once daily for 21 days.[7]
-
Monitoring: Tumor sizes were monitored every 4-6 days. Animal body weights were also recorded.[7]
-
Endpoint Analysis: At the end of the experiment (day 21), tumors were excised and weighed.[7]
Cell Invasion Assay
-
Cell Line: H1993 human NSCLC cells.[7]
-
Apparatus: 24-well Matrigel-coated polyethylene (B3416737) terephthalate (B1205515) membrane inserts with 8 µm pores.[7]
-
Procedure:
-
Analysis: The number of cells that invaded through the Matrigel-coated membrane was quantified.
Western Blot Analysis
-
Protein Extraction: Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.[11]
-
Protein Quantification: Protein concentration was determined using the BCA protein assay.[11]
-
Electrophoresis and Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.[11]
-
Blocking and Antibody Incubation:
-
Detection: Protein bands were visualized using an ECL detection system.[11]
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action in NSCLC
Caption: this compound activates AMPK, which inhibits mTORC2, leading to reduced tumor growth in NSCLC.
This compound's Mechanism of Action in TNBC
References
- 1. pfaf.org [pfaf.org]
- 2. practicalplants.org [practicalplants.org]
- 3. medicinal herbs: LILAC DAPHNE - Daphne genkwa [naturalmedicinalherbs.net]
- 4. Daphne genkwa: Ethnopharmacology, phytochemistry and pharmacology of an important traditional Chinese medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Daphne genkwa - Wikipedia [en.wikipedia.org]
- 6. Yuanhuacin and Related Anti-Inflammatory and Anticancer Daphnane Diterpenes from Genkwa Flos—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Polypharmacology of Yuanhuacine: A Technical Guide for Drug Development Professionals
An In-depth Examination of the Molecular Mechanisms and Therapeutic Potential of a Promising Natural Product
Yuanhuacine (B1233473), a daphnane (B1241135) diterpenoid isolated from the flower buds of Daphne genkwa, has emerged as a compelling natural product with significant anti-tumor and immunomodulatory activities.[1][2][3] Its complex polypharmacology, characterized by the modulation of multiple signaling pathways, presents both a challenge and an opportunity for the development of novel cancer therapeutics. This technical guide provides a comprehensive overview of the core mechanisms of this compound, focusing on its effects on key signaling cascades, and offers detailed experimental protocols for researchers in the field.
Core Pharmacological Profile: A Multi-Targeted Approach
This compound exerts its biological effects through the simultaneous modulation of several key cellular signaling pathways. This multi-targeted action contributes to its potent anti-proliferative and pro-apoptotic effects observed in a variety of cancer cell lines.[2]
Quantitative Analysis of Anti-Proliferative Activity
This compound has demonstrated potent growth inhibitory activity against a range of cancer cell lines, particularly those of non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC). The following table summarizes the reported 50% inhibitory concentration (IC50) values.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| H1993 | NSCLC | 0.009 | [4] |
| A549 | NSCLC | 0.019 - 0.03 | [4][5] |
| Calu-1 | NSCLC | 4.1 | [4] |
| H1299 | NSCLC | 4.0 | [4] |
| H460 | NSCLC | 6.2 | [4] |
| H358 | NSCLC | 16.5 | [4] |
| HCC1806 | TNBC (Basal-Like 2) | 0.0016 | [6] |
| HCC70 | TNBC (Basal-Like 2) | 0.0094 | [6] |
| UMUC3 | Bladder Cancer | 1.89 | [4] |
| HCT116 | Colon Cancer | 14.28 | [4] |
| MCF-7 | Breast Cancer (ERα-positive) | 0.62 | [7] |
Effects on Protein Expression and Activation
This compound's mechanism of action involves the significant modulation of key proteins within critical signaling pathways. The table below quantifies these effects in H1993 human NSCLC cells.
| Treatment | Target Protein | Observed Effect | Reference |
| This compound (1 µM) | p-AMPKα | ~2.5-fold increase | [8] |
| Compound C (20 µM) | p-AMPKα | ~0.5-fold decrease | [8] |
| This compound (1 µM) + Compound C (20 µM) | p-AMPKα | ~1.5-fold increase | [8] |
| Metformin (10 mM) | p-AMPKα | ~2.0-fold increase | [8] |
| This compound (1 µM) + Metformin (10 mM) | p-AMPKα | ~3.5-fold increase | [8] |
Key Signaling Pathways Modulated by this compound
This compound's polypharmacology is largely defined by its ability to activate and inhibit distinct signaling pathways central to cancer cell proliferation, survival, and metabolism.
Activation of the AMPK/mTOR Signaling Pathway
A primary mechanism of this compound's anti-cancer activity is the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[1][2][8] AMPK acts as a cellular energy sensor, and its activation under conditions of metabolic stress leads to the inhibition of anabolic processes that support cell growth and proliferation.[1][2] this compound treatment leads to an increase in the phosphorylation of AMPKα, indicating its activation.[8]
Activated AMPK, in turn, suppresses the mammalian target of rapamycin (B549165) (mTOR) pathway, which is often hyperactivated in cancer.[1][8] Specifically, this compound has been shown to inhibit the mTORC2 complex, leading to decreased expression of downstream effectors such as p-Akt, p-protein kinase C alpha (PKCα), and p-ras-related C3 botulinum toxin substrate 1 (Rac1).[1][2] This cascade of events ultimately disrupts actin cytoskeleton organization and inhibits cell growth.[1]
Caption: this compound activates AMPK, leading to mTORC2 inhibition and downstream effects.
Protein Kinase C (PKC) Activation and Immunomodulatory Effects
This compound is a potent activator of Protein Kinase C (PKC).[9][10][11] This activation is a key mechanism behind its selective cytotoxicity against the basal-like 2 (BL2) subtype of triple-negative breast cancer.[9][12] The interaction with PKC also underlies this compound's immunomodulatory properties.[6]
Activation of PKC by this compound in immune cells, such as THP-1 monocytes, leads to their differentiation into macrophage-like cells.[13][14] This differentiation is accompanied by the expression of an anti-tumor cytokine signature, including the upregulation of IFNγ and IL-12, through an NF-κB-dependent mechanism.[6][11]
Caption: this compound activates PKC, leading to NF-κB activation and immunomodulation.
Other Reported Mechanisms
In addition to the AMPK/mTOR and PKC pathways, other mechanisms have been proposed for this compound's anti-cancer activity, including:
-
Topoisomerase I Inhibition: this compound has been suggested to act as a DNA-damaging agent by targeting topoisomerase-DNA complexes.[1][2]
-
G2/M Phase Cell Cycle Arrest: The compound has been shown to induce cell cycle arrest at the G2/M phase in bladder and colon cancer cells.[1][2]
-
JAK1/STAT3 Pathway Inhibition: In the context of inflammation, this compound can reduce IL-6 production by inhibiting the JAK1/STAT3 pathway.[15]
Detailed Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the study of this compound.
Cell Proliferation Assay (Sulforhodamine B Assay)
This assay is used to determine the anti-proliferative activity of this compound.
Protocol:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Fix the cells by adding 10% trichloroacetic acid (TCA) solution and incubate for 30 minutes.
-
Wash the plates with water and air dry.
-
Stain the cellular proteins with 0.4% Sulforhodamine B (SRB) in 1% acetic acid solution for 1 hour.
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Dissolve the bound dye in 10 mM Tris buffer (pH 10.0).
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the solvent-treated control.
Western Blot Analysis
This technique is employed to detect changes in the expression and phosphorylation status of key proteins in signaling pathways affected by this compound.
Protocol:
-
Treat cells with this compound and/or other inhibitors/activators for the desired time.
-
Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Examples of primary antibodies include:
-
Rabbit anti-phospho-AMPKα (Thr172)
-
Rabbit anti-AMPKα
-
Rabbit anti-phospho-mTOR (Ser2448)
-
Rabbit anti-mTOR
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-Akt
-
Mouse anti-β-actin (as a loading control)
-
-
Wash the membrane with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensity using densitometry software.
Caption: A generalized workflow for Western Blot analysis.
Conclusion and Future Directions
This compound's intricate polypharmacology, centered on the modulation of the AMPK/mTOR and PKC signaling pathways, underscores its potential as a lead compound for the development of novel anti-cancer therapies. Its ability to concurrently inhibit tumor cell proliferation and stimulate an anti-tumor immune response is a particularly attractive feature.
Future research should focus on elucidating the precise molecular interactions between this compound and its targets, which could be achieved through structural biology and computational modeling studies. Furthermore, a deeper understanding of the specific PKC isoforms activated by this compound could lead to the design of more selective and potent analogs with improved therapeutic indices. The detailed experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers dedicated to advancing our understanding and application of this promising natural product.
References
- 1. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]
- 2. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological activities and clinical application of this compound [manu41.magtech.com.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yuanhuatine from Daphne genkwa selectively induces mitochondrial apoptosis in estrogen receptor α-positive breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Yuanhuacine's Impact on the Tumor Microenvironment: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Mechanisms of Yuanhuacine's Effects on the Tumor Microenvironment.
Introduction
This compound, a daphnane (B1241135) diterpenoid isolated from the flower buds of Daphne genkwa, has emerged as a potent anti-cancer agent with a multifaceted mechanism of action.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's effects on the tumor microenvironment (TME), with a particular focus on its dual role in directly inhibiting tumor cell growth and modulating the immune landscape. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's therapeutic potential.
Core Mechanisms of Action
This compound exerts its anti-tumor effects through two primary signaling pathways: the activation of Protein Kinase C (PKC) and the modulation of the AMP-activated protein kinase (AMPK)/mammalian target of rapamycin (B549165) (mTOR) signaling cascade.
Protein Kinase C (PKC) Activation
In triple-negative breast cancer (TNBC), particularly the basal-like 2 (BL2) subtype, this compound acts as a potent activator of PKC.[3][4] This activation is a key driver of its selective cytotoxicity against BL2 TNBC cells.[3][5] The mechanism of action is linked to the specific PKC isoforms, as inhibition of PKCα, βI, βII, γ, or ε isoforms attenuates the cytotoxic effects of this compound.[3]
AMPK/mTOR Pathway Modulation
In non-small cell lung cancer (NSCLC), this compound activates the AMPK signaling pathway, a critical regulator of cellular energy homeostasis.[1][2][6] Activated AMPK, in turn, suppresses the mTOR pathway, which is often hyperactivated in cancer, leading to uncontrolled cell growth and proliferation.[1][2] Specifically, this compound has been shown to inhibit the mTORC2 complex, a key player in cell survival and actin cytoskeleton organization.[1][2] This leads to decreased phosphorylation of downstream targets such as Akt, PKCα, and Rac1.[1]
Modulation of the Tumor Immune Microenvironment
A significant aspect of this compound's anti-cancer activity is its ability to modulate the immune components of the TME, shifting it towards an anti-tumor phenotype.
Induction of a Pro-Inflammatory Cytokine Profile
This compound has been demonstrated to promote an anti-tumor-associated cytokine signature in immune cells.[3][4] In human monocytic THP-1 cells, this compound treatment leads to their differentiation into macrophage-like cells and induces the expression of the pro-inflammatory cytokines Interferon-gamma (IFNγ) and Interleukin-12 (IL-12).[3][7] This induction is dependent on the PKC/NF-κB signaling pathway.[3] Concurrently, this compound downregulates the expression of the immunosuppressive cytokine Interleukin-10 (IL-10), further contributing to a pro-inflammatory TME.[3][7]
Effects on Myeloid Cells
The differentiation of monocytic cells into adherent myeloid cells, such as macrophages, is a notable effect of this compound.[3] This suggests a potential to repolarize tumor-associated macrophages (TAMs) from a pro-tumoral M2 phenotype to an anti-tumoral M1 phenotype, although further research is needed to confirm this in vivo.
Quantitative Data Summary
The following tables summarize the quantitative data on this compound's efficacy from various studies.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCC1806 | Triple-Negative Breast Cancer (BL2) | 1.6 | [3][8] |
| HCC70 | Triple-Negative Breast Cancer (BL2) | 9.4 | [3] |
| H1993 | Non-Small Cell Lung Cancer | 9 | [2] |
| Other TNBC Subtypes | Triple-Negative Breast Cancer | >3000 | [3][8] |
Table 2: Immunomodulatory Activity of this compound
| Cell Line | Effect | Metric | Value | Reference |
| THP-1 | Differentiation | EC50 | 1.4 nM | [3] |
| THP-1 | IFNγ mRNA Induction (at 2 nM) | Fold Change | Increased | [3][7] |
| THP-1 | IL-12 mRNA Induction (at 2 nM) | Fold Change | Increased | [3][7] |
| THP-1 | IL-10 mRNA Downregulation (at 2 nM) | Fold Change | Decreased | [3][7] |
| RAW 264.7 | IL-12 mRNA Induction (at 2 nM) | Fold Change | Increased | [3] |
Table 3: In Vivo Tumor Growth Inhibition
| Xenograft Model | Treatment | Dosage | Tumor Growth Inhibition | Reference |
| H1993 (NSCLC) | This compound (oral, daily for 21 days) | 0.5 mg/kg | 33.4% | [9] |
| H1993 (NSCLC) | This compound (oral, daily for 21 days) | 1.0 mg/kg | 38.8% | [9] |
| HCC1806 (TNBC) | This compound (i.p., day 0 and 4) | 1 mg/kg (day 0), 0.7 mg/kg (day 4) | Significant reduction | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Cell Viability Assay (MTT/SRB Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.[10][11]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with a serial dilution of this compound for 48-72 hours.
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure absorbance at 570 nm.
-
-
SRB Assay:
-
Fix cells with 10% trichloroacetic acid (TCA).
-
Stain with 0.4% sulforhodamine B (SRB) solution.
-
Wash and dissolve the bound dye with 10 mM Tris base.
-
Measure absorbance at 510 nm.
-
-
Data Analysis: Calculate the IC50 value using non-linear regression analysis.[3]
Western Blot Analysis for AMPK/mTOR Pathway
This protocol is used to assess the phosphorylation status of key proteins in the AMPK/mTOR pathway.[12]
-
Cell Lysis: Lyse this compound-treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-mTOR, anti-mTOR) overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature and detect using an enhanced chemiluminescence (ECL) substrate.
THP-1 Differentiation and Cytokine Expression Analysis
This protocol is for assessing the immunomodulatory effects of this compound on monocytes.[3][13][14]
-
THP-1 Differentiation:
-
Plate THP-1 cells at 2.5 x 10^4 cells/well in a 96-well plate.
-
Treat with this compound (e.g., 2 nM) for 24 hours.
-
Gently wash away non-adherent cells.
-
Fix and stain the remaining adherent (differentiated) cells with SRB to quantify differentiation.
-
-
Quantitative Real-Time PCR (qRT-PCR) for Cytokine mRNA:
-
Treat THP-1 cells with this compound for 24 hours.
-
Isolate total RNA using TRIzol reagent.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green master mix and primers for IFNγ, IL-12, IL-10, and a housekeeping gene (e.g., GAPDH).
-
Calculate fold change in gene expression using the 2^-ΔΔCt method.[15][16][17][18][19]
-
In Vivo Xenograft Tumor Model
This protocol details the evaluation of this compound's anti-tumor efficacy in a mouse model.[9][20]
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^7 H1993 cells) into the flank of athymic nude mice.
-
Tumor Growth and Treatment: Allow tumors to reach a volume of approximately 100 mm³. Randomize mice into treatment and control groups. Administer this compound (e.g., 0.5-1.0 mg/kg, oral gavage, daily) or vehicle control.
-
Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor animal body weight as a measure of toxicity.
-
Endpoint Analysis: At the end of the study, excise tumors and weigh them. Tissues can be fixed in formalin for immunohistochemical analysis (e.g., Ki-67, PCNA).[21]
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Core signaling pathways of this compound in TNBC and NSCLC.
Caption: Immunomodulatory effects of this compound on monocytic cells.
Caption: General experimental workflow for evaluating this compound.
Future Directions
While significant progress has been made in understanding this compound's anti-cancer properties, several areas warrant further investigation to fully elucidate its impact on the TME. Future studies should focus on:
-
Immune Cell Infiltration: Investigating the effect of this compound on the infiltration and activation of other key immune cells, such as T lymphocytes (CD4+ and CD8+), NK cells, and dendritic cells, within the tumor.
-
Angiogenesis: Directly assessing the impact of this compound on tumor vascularization through in vitro tube formation assays and in vivo angiogenesis models.
-
Extracellular Matrix Remodeling: Examining the influence of this compound on the expression and activity of matrix metalloproteinases (MMPs) and the deposition of collagen and other ECM components.
-
Combination Therapies: Exploring the synergistic potential of this compound with immune checkpoint inhibitors and other standard-of-care chemotherapies.
Conclusion
This compound is a promising natural product with a dual mechanism of action against cancer. It not only directly inhibits cancer cell proliferation and migration through the modulation of key signaling pathways but also reshapes the tumor microenvironment to be more conducive to an anti-tumor immune response. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic development of this compound and its analogues. A deeper understanding of its comprehensive effects on the TME will be crucial for its successful clinical translation.
References
- 1. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]
- 13. Differentiation of THP1 Cells into Macrophages for Transwell Co-culture Assay with Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The use of real-time quantitative PCR for the analysis of cytokine mRNA levels. | Semantic Scholar [semanticscholar.org]
- 16. The use of real-time quantitative PCR for the analysis of cytokine mRNA levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitation of cytokine mRNA by real-time RT-PCR during a vaccination trial in a rabbit model of fascioliasis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. gene-quantification.de [gene-quantification.de]
- 19. The Use of Real-Time Quantitative PCR for the Analysis of Cytokine mRNA Levels | Springer Nature Experiments [experiments.springernature.com]
- 20. Inhibition on the growth of human MDA-MB-231 breast cancer cells in vitro and tumor growth in a mouse xenograft model by Se-containing polysaccharides from Pyracantha fortuneana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]
exploring the immunomodulatory effects of Yuanhuacine
An In-depth Technical Guide to the Immunomodulatory Effects of Yuanhuacine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a daphnane (B1241135) diterpenoid originating from the flower buds of Daphne genkwa, has demonstrated significant immunomodulatory and anti-tumor properties. This technical guide provides a comprehensive overview of the mechanisms of action, key experimental findings, and detailed protocols related to the immunomodulatory effects of this compound. The primary mechanism involves the activation of Protein Kinase C (PKC), which subsequently triggers the NF-κB signaling pathway. This leads to a favorable anti-tumor immune response characterized by the upregulation of pro-inflammatory cytokines such as interferon-gamma (IFNγ) and interleukin-12 (B1171171) (IL-12), and the downregulation of the immunosuppressive cytokine interleukin-10 (IL-10). This document serves as a resource for researchers in immunology and oncology, providing the necessary details to understand and potentially replicate key experiments in the study of this compound.
Core Mechanism of Action: PKC-NF-κB Signaling Axis
This compound exerts its immunomodulatory effects primarily through the activation of Protein Kinase C (PKC)[1][2][3]. This activation is a critical event that initiates a downstream signaling cascade culminating in the modulation of cytokine expression. The central pathway involves the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a key regulator of immune responses[1].
Signaling Pathway Diagram
Quantitative Data on Immunomodulatory Effects
The following tables summarize the key quantitative findings from studies on this compound's immunomodulatory and anti-tumor activities.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Type | Parameter | Value | Reference |
| THP-1 | Human Monocytic | EC75 (Differentiation) | 2 nM | [1] |
| HCC1806 | BL2 TNBC | IC50 (Growth Inhibition) | 1.6 nM | [2] |
| MDA-MB-231 | Mesenchymal TNBC | IC50 (Growth Inhibition) | > 3 µM | [2] |
Table 2: this compound's Effect on Cytokine mRNA Expression in THP-1 Cells
| Cytokine | Treatment | Fold Change (vs. Vehicle) | Significance | Reference |
| IFNγ | 2 nM this compound (24h) | Increased | p < 0.0001 | [1][4] |
| IL-12 | 2 nM this compound (24h) | Increased | p < 0.0001 | [1][4] |
| IL-10 | 2 nM this compound (24h) | Decreased | p < 0.001 | [1][4] |
Table 3: In Vivo Antitumor Efficacy of this compound in HCC1806 Xenograft Model
| Treatment Group | Dosage | Administration | Tumor Growth Inhibition (vs. Vehicle) | Significance | Reference |
| This compound | 1 mg/kg (day 0), 0.7 mg/kg (day 4) | Intraperitoneal | Significant | p < 0.05 | [1] |
| Paclitaxel | 20 mg/kg (days 0 and 4) | Intraperitoneal | Significant | p < 0.01 | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's immunomodulatory effects.
Cell Culture
-
THP-1 Human Monocytic Cells: Maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Triple-Negative Breast Cancer (TNBC) Cell Lines (e.g., HCC1806, HCC70, MDA-MB-231): Cultured in DMEM medium with 10% FBS and 1% penicillin-streptomycin.
-
RAW 264.7 Murine Macrophage Cells: Grown in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
All cell lines were maintained at 37°C in a humidified atmosphere of 5% CO2.
Quantitative Real-Time PCR (qRT-PCR)
-
Cell Treatment: Seed THP-1 or RAW 264.7 cells and treat with this compound (e.g., 2 nM for 24 hours) or vehicle control. For inhibitor studies, pre-treat with inhibitor (e.g., 1 µM) for 4 hours before adding this compound.
-
RNA Extraction: Extract total RNA from treated cells using TRIzol reagent according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a suitable cDNA synthesis kit (e.g., iScript cDNA synthesis kit).
-
qRT-PCR: Perform qRT-PCR using a SYBR Green-based supermix on a real-time PCR system.
-
Data Analysis: Calculate the fold change in mRNA expression using the 2-ΔΔCt method, with GAPDH as the housekeeping gene for normalization.
Sulforhodamine B (SRB) Cell Viability Assay
-
Cell Seeding: Plate adherent TNBC cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a concentration range of this compound or other compounds for 48 hours.
-
Cell Fixation: Gently aspirate the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: Wash the plates five times with slow-running tap water and air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.
-
Solubilization and Measurement: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Measure the absorbance at 510 nm using a microplate reader.
Caspase 3/7 Viability Assay
-
Cell Treatment: Treat non-adherent THP-1 cells with this compound in a 96-well plate.
-
Reagent Addition: Add a Caspase 3/7 green reagent to each well and incubate at 37°C for 30 minutes.
-
Analysis: Wash the cells with PBS and analyze for caspase cleavage using a flow cytometer or fluorescence plate reader. The data is expressed as the percentage of viable cells.
In Vivo Antitumor Xenograft Study
The following workflow outlines the key steps in assessing the in vivo efficacy of this compound.
Conclusion
This compound presents a compelling profile as an immunomodulatory agent with potent anti-tumor activity, particularly in specific subtypes of triple-negative breast cancer. Its mechanism of action through the PKC-NF-κB axis provides a clear rationale for its observed effects on cytokine production. The data and protocols presented in this guide offer a foundational resource for further research and development of this compound and related compounds as potential cancer therapeutics. Further studies in immunocompetent animal models are warranted to fully elucidate the interplay between this compound's direct anti-tumor effects and its modulation of the host immune system.
References
- 1. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
The Structural-Activity Relationship of Yuanhuacine Derivatives: A Technical Guide for Drug Development
Abstract
Yuanhuacine, a daphnane-type diterpenoid extracted from the flower buds of Daphne genkwa, has demonstrated significant potential as an anticancer agent. Its complex structure offers a scaffold for the development of novel therapeutics. This technical guide provides an in-depth analysis of the structural-activity relationship (SAR) of this compound and its derivatives, focusing on their anticancer properties. We consolidate quantitative data from various studies, present detailed experimental protocols for key biological assays, and visualize the underlying molecular mechanisms through signaling pathway diagrams. This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and natural product chemistry.
Introduction
This compound and its analogues are a class of natural products that have garnered considerable interest for their potent biological activities, particularly their cytotoxicity against a range of cancer cell lines.[1][2] These compounds belong to the daphnane (B1241135) family of diterpenoids and are characterized by a unique tricyclic carbon skeleton. A key mechanism of action for this compound is its function as a potent activator of Protein Kinase C (PKC), a family of enzymes that are critical nodes in cellular signal transduction pathways regulating cell proliferation, differentiation, and apoptosis.[3][4] Dysregulation of PKC signaling is a hallmark of various cancers, making it an attractive target for therapeutic intervention.
This guide will systematically explore how modifications to the this compound scaffold influence its biological activity, providing a framework for the rational design of more potent and selective anticancer drugs.
Quantitative Structure-Activity Relationship (SAR) Data
The anticancer activity of this compound and its derivatives is highly dependent on their chemical structure. The following tables summarize the in vitro cytotoxicity of various this compound analogues against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: In Vitro Cytotoxicity (IC50) of this compound Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| H1993 | Non-Small Cell Lung Cancer | 0.009 | [5] |
| A549 | Non-Small Cell Lung Cancer | 0.03 | [1] |
| H1299 | Non-Small Cell Lung Cancer | 4.0 | [1] |
| Calu-1 | Non-Small Cell Lung Cancer | 4.1 | [1] |
| H460 | Non-Small Cell Lung Cancer | 6.2 | [5] |
| H358 | Non-Small Cell Lung Cancer | 16.5 | [1] |
| HCC1806 | Triple-Negative Breast Cancer (BL2 subtype) | 0.0016 | [6] |
| HCC70 | Triple-Negative Breast Cancer (BL2 subtype) | 0.0094 | [6] |
Table 2: Comparative Cytotoxicity (IC50) of this compound Derivatives in Human Cancer Cell Lines
| Compound | H358 (NSCLC) IC50 (µM) | A549 (NSCLC) IC50 (µM) | Reference(s) |
| This compound (YC) | 16.5 | 0.03 | [1] |
| Yuanhuadin (YD) | - | > YC | [1] |
| Yuanhuagin (YG) | 0.3 | - | [1] |
| Yuanhuahin (YH) | 9.0 | - | [1] |
| Yuanhualin (YL) | 4.7 | - | [1] |
Note: A direct numerical IC50 value for Yuanhuadin (YD) in A549 cells was not provided in the reference, but it was stated to be more cytotoxic than this compound (YC) in these cells.
Key Structural Features for Biological Activity
The analysis of the structure-activity relationships of daphnane diterpenes has highlighted several key structural motifs that are crucial for their potent biological effects:
-
The Orthoester Group: The presence of an orthoester group is considered necessary for the inhibitory activity of these compounds against DNA topoisomerase I, another potential target of this compound.[7]
-
The C13-Orthoester and C20-Alcohol Moieties: These are thought to be critical for binding to and activating PKC.
-
The Epoxide Group: The epoxide in the daphnane diterpenoid structure has been identified as a critical pharmacophore for their biological activity.[8]
-
Substitutions at C-12: Modifications at the C-12 position can influence the potency and selectivity of the derivatives.
Signaling Pathways and Mechanism of Action
This compound exerts its anticancer effects through the modulation of multiple signaling pathways, with the activation of PKC being a central event.[3]
Protein Kinase C (PKC) Activation
This compound acts as a potent agonist of PKC, leading to the activation of downstream signaling cascades that can induce cell cycle arrest and apoptosis.[3] The selective cytotoxicity of this compound against the basal-like 2 (BL2) subtype of triple-negative breast cancer is dependent on PKC activity.[3][9]
Caption: this compound activates PKC, initiating downstream signaling to induce apoptosis.
AMPK/mTOR Signaling Pathway
In non-small cell lung cancer cells, this compound has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway and suppress the mTORC2-mediated downstream signaling.[5] This leads to the inhibition of cell growth and proliferation.
Caption: this compound activates AMPK, leading to the inhibition of the mTORC2 pathway.
Experimental Protocols
Cell Viability Assessment using Sulforhodamine B (SRB) Assay
This protocol is a widely used method for determining cytotoxicity based on the measurement of cellular protein content.[7][10][11]
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound derivatives (dissolved in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM (pH 10.5)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for attachment.[11]
-
Compound Treatment: Treat the cells with a serial dilution of this compound derivatives and a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).[11]
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.[10]
-
Staining: Wash the plates four to five times with 1% acetic acid to remove the TCA.[10] Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[10]
-
Washing: Remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye.[10]
-
Solubilization: Air-dry the plates completely. Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.[10]
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Western Blot Analysis of PKC Pathway Activation
This protocol provides a general framework for assessing the phosphorylation status of PKC and its downstream targets.[12]
Materials:
-
Cell lysates from treated and untreated cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-PKC, anti-total-PKC, anti-phospho-downstream target, and loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells in ice-cold lysis buffer.[12] Determine protein concentration using a standard protein assay.[12]
-
SDS-PAGE: Denature protein lysates and separate them by SDS-polyacrylamide gel electrophoresis.[12]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody at the recommended dilution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein phosphorylation.
In Vivo Antitumor Efficacy Study
This protocol outlines a general procedure for evaluating the antitumor activity of this compound derivatives in a mouse xenograft model.[3][13]
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell line for tumor implantation
-
This compound derivative formulation for administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.[13]
-
Tumor Growth and Grouping: Monitor tumor growth until they reach a specified size (e.g., 100 mm³). Randomly assign mice to treatment and control groups.[3]
-
Compound Administration: Administer the this compound derivative and vehicle control to the respective groups via a predetermined route (e.g., intraperitoneal or oral) and schedule.[3][13]
-
Monitoring: Measure tumor volume and body weight of the mice regularly (e.g., every 2-3 days).[14]
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).[13]
-
Data Analysis: Compare the tumor growth inhibition between the treatment and control groups to evaluate the in vivo efficacy.[14]
Logical Workflow for SAR Studies
The following diagram illustrates a typical workflow for the structural-activity relationship study of this compound derivatives.
Caption: A typical workflow for the SAR study of this compound derivatives.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of natural products for the development of novel anticancer therapies. Their potent cytotoxicity, particularly against specific cancer subtypes, and their well-defined mechanism of action centered on PKC activation, provide a solid foundation for further drug discovery efforts. The structure-activity relationships delineated in this guide highlight the critical role of specific functional groups and the overall molecular architecture in mediating their biological effects.
Future research should focus on the synthesis and evaluation of a broader range of derivatives with systematic modifications to the daphnane scaffold. This will enable a more refined understanding of the SAR and facilitate the design of analogues with improved potency, selectivity, and pharmacokinetic properties. Furthermore, in-depth investigations into the downstream signaling pathways and potential off-target effects will be crucial for the clinical translation of these promising compounds. The integration of computational modeling with experimental studies could also accelerate the identification of lead candidates with optimal therapeutic profiles.
References
- 1. Yuanhuacin and Related Anti-Inflammatory and Anticancer Daphnane Diterpenes from Genkwa Flos—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. mdpi.com [mdpi.com]
- 9. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SRB assay for measuring target cell killing [protocols.io]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Yuanhuacine In Vitro Assay Protocol for Cancer Cells
Application Note
Introduction
Yuanhuacine, a daphnane-type diterpenoid extracted from the flower buds of Daphne genkwa, has demonstrated significant anti-tumor activity in various cancer cell lines.[1] This document provides detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound in cancer cells. The primary mechanism involves the activation of the AMP-activated protein kinase (AMPK) signaling pathway, which subsequently inhibits the mammalian target of rapamycin (B549165) (mTOR) pathway, a critical regulator of cell growth and proliferation.[2] Additionally, this compound has been shown to activate Protein Kinase C (PKC), contributing to its cytotoxic effects, particularly in specific cancer subtypes like basal-like 2 (BL2) triple-negative breast cancer.
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-faceted approach. A primary pathway involves the activation of AMPK, a key cellular energy sensor. Activated AMPK inhibits the mTOR complex, particularly mTORC2, leading to downstream effects such as the decreased phosphorylation of Akt, a crucial protein for cell survival.[2][3] This cascade ultimately results in the inhibition of cell growth and proliferation. In certain cancer cell types, such as the BL2 subtype of triple-negative breast cancer, this compound's mechanism is also dependent on the activation of Protein Kinase C (PKC).[4][5][6]
Quantitative Data Summary
The cytotoxic and anti-proliferative activity of this compound has been quantified across various cancer cell lines, with IC50 values indicating its potency.
| Cell Line | Cancer Type | IC50 Value | Reference |
| HCC1806 | Triple-Negative Breast Cancer (BL2 subtype) | 1.6 nM | [3] |
| HCC70 | Triple-Negative Breast Cancer (BL2 subtype) | 2.7 µg/mL | [4] |
| MDA-MB-231 | Triple-Negative Breast Cancer (Mesenchymal subtype) | > 3 µM | [3] |
| T24T | Bladder Cancer | 1.8 µM | |
| HCT116 | Colon Cancer | 14.3 µM | |
| H1993 | Non-Small Cell Lung Cancer | Not specified | [2] |
Note: The potency of this compound can vary significantly between different cancer cell lines and subtypes.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway of this compound in cancer cells.
References
- 1. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocol for the Preparation of Yuanhuacine Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yuanhuacine (B1233473), a daphnane-type diterpenoid isolated from the flower buds of Daphne genkwa, has demonstrated significant anti-tumor properties.[1][2] It is an effective and highly selective inhibitor of the basal-like 2 (BL2) subtype of triple-negative breast cancer (TNBC) and can induce G2/M cell cycle arrest.[1][3] The mechanism of action for both its subtype selectivity and immunological effects is associated with the activation of Protein Kinase C (PKC).[4][5] These characteristics make this compound a compound of interest for cancer research and drug development.
This document provides a detailed protocol for the preparation of a this compound stock solution using dimethyl sulfoxide (B87167) (DMSO) as the solvent, along with relevant data and safety information.
Data Presentation
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Weight | 648.74 g/mol | [1][6][7] |
| Molecular Formula | C₃₇H₄₄O₁₀ | [1][6][7] |
| CAS Number | 60195-70-2 | [1][6] |
| Purity | >99% (as referenced in one study) | [3] |
| Solubility | Soluble in DMSO | [3][4] |
| Storage of Stock | -80°C for up to 6 months | [1] |
| -20°C for up to 1 month (protect from light) | [1] |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol details the steps for preparing a this compound stock solution in DMSO. A concentration of 80 mM has been previously reported in the literature.[3]
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Pre-weighing Preparation: Before handling this compound, ensure you are wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Weighing this compound: Carefully weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of an 80 mM stock solution:
-
Calculation: 0.080 mol/L * 648.74 g/mol * 0.001 L = 0.0519 g = 51.9 mg
-
-
Dissolution in DMSO:
-
Transfer the weighed this compound powder into a sterile microcentrifuge tube or cryovial.
-
Add the calculated volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.
-
Cap the tube securely.
-
-
Ensuring Complete Dissolution:
-
Vortex the solution thoroughly until all the this compound powder is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes.[1]
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
-
Crucially, protect the stock solution from light. [1]
-
Safety Precautions
While a specific, detailed safety data sheet for this compound was not found in the initial search, standard laboratory procedures for handling chemical compounds of unknown toxicity should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.
-
Handling: Handle this compound powder in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust particles. Avoid contact with skin and eyes.
-
Disposal: Dispose of this compound waste and contaminated materials in accordance with your institution's chemical waste disposal guidelines.
Application Notes
-
Vehicle Control in Experiments: When using the this compound stock solution in cell culture experiments, it is imperative to include a vehicle control.[3] This control should contain the same final concentration of DMSO as the experimental samples to account for any effects of the solvent on the cells.[3] For instance, if the final concentration of this compound in your cell culture medium results in a 0.1% (v/v) DMSO concentration, your vehicle control wells should also contain 0.1% (v/v) DMSO.[3]
-
Mechanism of Action: this compound has been shown to induce G2/M phase cell cycle arrest in cancer cells.[1][3] This effect is mediated, at least in part, by the upregulation of p21 protein expression in a p53-independent manner.[3] Furthermore, the cytotoxic effects of this compound in certain cancer subtypes are dependent on the activation of Protein Kinase C (PKC).[4][5]
-
Experimental Concentrations: The effective concentration of this compound can vary significantly depending on the cell line. IC₅₀ values have been reported to range from 0.009 µM to 16.5 µM in different cancer cell lines.[1][8] It is therefore recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Visualizations
Caption: Experimental workflow for preparing this compound stock solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preparation of this compound and relative daphne diterpene esters from Daphne genkwa and structure-activity relationship of potent inhibitory activity against DNA topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Chinese Herb Isolate this compound (YHL-14) Induces G2/M Arrest in Human Cancer Cells by Up-regulating p21 Protein Expression through an p53 Protein-independent Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Yuanhuacin | C37H44O10 | CID 6440205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | C37H44O10 | CID 118856196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound|60195-70-2|MOLNOVA [molnova.cn]
Yuanhuacine: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yuanhuacine, a daphnane-type diterpenoid isolated from the flower buds of Daphne genkwa, has demonstrated significant anti-proliferative and cytotoxic effects against a variety of cancer cell lines.[1][2] Its multifaceted mechanism of action, which includes the activation of Protein Kinase C (PKC) and AMP-activated protein kinase (AMPK), inhibition of the mTOR pathway, and induction of G2/M cell cycle arrest, makes it a compound of interest for cancer research and drug development.[3] This document provides detailed application notes and standardized protocols for utilizing this compound in cell culture experiments to ensure reproducible and accurate results.
Data Presentation: Efficacy of this compound Across Various Cancer Cell Lines
The inhibitory concentration 50 (IC50) is a critical parameter for determining the potency of a compound. The following table summarizes the reported IC50 values for this compound in different cancer cell lines, providing a reference for determining appropriate concentration ranges for your experiments.
| Cell Line | Cancer Type | IC50 (nM) | Treatment Duration (hours) |
| HCC1806 | Triple Negative Breast Cancer (Basal-Like 2) | 1.6 | 48 |
| HCC70 | Triple Negative Breast Cancer (Basal-Like 2) | 9.4 | 48 |
| H1993 | Non-Small Cell Lung Cancer | 9 | 72 |
| MDA-MB-231 | Triple Negative Breast Cancer (Mesenchymal-Like) | >3000 | 48 |
Note: IC50 values can vary depending on the assay method, cell density, and specific experimental conditions. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Signaling Pathways of this compound
Caption: Signaling pathways modulated by this compound.
Experimental Workflow for Assessing this compound's Effects
References
Application Notes and Protocols for Yuanhuacine in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yuanhuacine, a daphnane (B1241135) diterpenoid isolated from the flower buds of Daphne genkwa, has demonstrated significant potential as a therapeutic agent in preclinical in vivo studies.[1] Its potent anti-tumor and immunomodulatory activities make it a compound of interest for further investigation. These application notes provide a comprehensive overview of the use of this compound in animal models, including detailed experimental protocols and a summary of key findings to guide researchers in designing their in vivo studies.
Key Applications in In Vivo Models
This compound has been primarily investigated for its efficacy in cancer and inflammatory disease models.
-
Oncology : this compound has shown potent antitumor efficacy in xenograft models of Triple Negative Breast Cancer (TNBC) and Non-Small Cell Lung Cancer (NSCLC).[2][3] It is particularly effective against the basal-like 2 (BL2) subtype of TNBC.[4][5]
-
Immunomodulation : The compound promotes the expression of antitumor cytokines, suggesting a role in engaging the immune system in the anti-cancer response.[2][4] It has also been shown to modulate inflammatory pathways.[6][7]
Mechanism of Action
The primary mechanism of action for this compound's antitumor effects involves the activation of Protein Kinase C (PKC).[4][5] This activation is crucial for its selective cytotoxicity against BL2 TNBC cells.[8] Additionally, in NSCLC models, this compound has been shown to regulate the AMPK/mTOR signaling pathway.[3][9] It may also function as a topoisomerase 1 inhibitor.[4][6]
Signaling Pathway of this compound in Cancer
Caption: Signaling pathways of this compound in TNBC and NSCLC.
Quantitative Data Summary
The following tables summarize the quantitative data from key in vivo studies on this compound.
Table 1: Efficacy of this compound in a Non-Small Cell Lung Cancer (NSCLC) Xenograft Model[3]
| Treatment Group | Dose | Administration Route | Tumor Growth Inhibition (%) | Final Tumor Weight (mg) |
| Vehicle Control | - | Oral | - | ~750 |
| This compound | 0.5 mg/kg | Oral | 33.4 | Not Specified |
| This compound | 1.0 mg/kg | Oral | 38.8 | Significantly Inhibited |
| Gefitinib (B1684475) | 10 mg/kg | Oral | Similar to this compound | Significantly Inhibited |
Note: Treatment was administered once daily for 21 days.
Table 2: Efficacy of this compound in a Triple Negative Breast Cancer (TNBC) Xenograft Model[1][10]
| Treatment Group | Dose | Administration Route | Outcome |
| This compound | 0.7 - 1.0 mg/kg | Intraperitoneal | Reduced tumor growth more efficiently than paclitaxel |
Note: This study highlighted potent activity but also noted toxicity at higher doses.[10]
Table 3: Toxicity Profile of this compound in Animal Models
| Animal Model | Dose | Administration Route | Observed Toxicity |
| Mice | 1.0 mg/kg | Intraperitoneal | Significant weight loss, occasional death[7][10] |
| Rats | Not Specified | Oral | Daphnane-type diterpenoids confirmed as toxic components[11] |
Experimental Protocols
The following are detailed protocols for conducting in vivo studies with this compound based on published research.
Protocol 1: Non-Small Cell Lung Cancer (NSCLC) Xenograft Model[3][9]
1. Cell Culture and Animal Model:
- Culture human H1993 lung cancer cells in appropriate media.
- Use athymic nude mice for tumor implantation. All animal procedures should be approved by an Institutional Animal Care and Use Committee.
2. Tumor Implantation:
- Subcutaneously inject 1 x 107 H1993 cells in 200 µL of medium into the flanks of the mice.
- Allow tumors to grow to a volume of approximately 90 mm3.
3. Treatment Regimen:
- Randomize mice into control and treatment groups (n=5 per group).
- Prepare this compound solution (0.5 or 1.0 mg/kg body weight) in a vehicle of ethanol:Tween 80:H2O (1:1:98).
- Administer this compound or vehicle control orally once a day for 21 days.
- A positive control group, such as gefitinib (10 mg/kg body weight), can be included.
4. Data Collection and Analysis:
- Monitor tumor volume every 4-6 days for the duration of the 21-day treatment period.
- Measure the body weight of the animals every 4-6 days to assess toxicity.
- At the end of the experiment, sacrifice the animals and excise the tumors to measure their final volume and weight.
- Tumor tissues can be collected for further analysis, such as Western blot or immunohistochemistry, to assess the expression of biomarkers like AMPK, Ki-67, and PCNA.[3]
Protocol 2: Triple Negative Breast Cancer (TNBC) Xenograft Model[2]
1. Cell Culture and Animal Model:
- Culture human HCC1806 (BL2 subtype) TNBC cells.
- Use athymic nude mice for the study.
2. Tumor Implantation:
- Establish bilateral subcutaneous HCC1806 xenograft tumors on the flanks of the mice.
- Wait for tumors to reach an initial size of approximately 100 mm3.
3. Treatment Regimen:
- Distribute animals into cohorts of five with comparable initial tumor sizes.
- Administer this compound via intraperitoneal injection at a dose of 0.7-1.0 mg/kg.
4. Data Collection and Analysis:
- Monitor tumor growth and animal well-being, including body weight, throughout the study.
- Compare tumor growth in the this compound-treated group to a vehicle control group and potentially a positive control group (e.g., paclitaxel).
Experimental Workflow Diagram
Caption: General workflow for this compound in vivo xenograft studies.
Concluding Remarks
This compound is a promising natural product with potent anti-cancer and immunomodulatory properties demonstrated in in vivo models. The provided protocols and data serve as a guide for researchers to design and execute robust preclinical studies. Careful consideration of the dosing regimen and potential toxicity is crucial for successful and ethical animal research. Further investigations into its diverse mechanisms of action and efficacy in other disease models are warranted.
References
- 1. Yuanhuacin and Related Anti-Inflammatory and Anticancer Daphnane Diterpenes from Genkwa Flos—An Overview [mdpi.com]
- 2. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Review Reports - this compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential | MDPI [mdpi.com]
- 9. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]
- 10. Yuanhuacin and Related Anti-Inflammatory and Anticancer Daphnane Diterpenes from Genkwa Flos—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Toxicity of daphnane-type diterpenoids from Genkwa Flos and their pharmacokinetic profile in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Yuanhuacine Efficacy Testing in a Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yuanhuacine, a daphnane (B1241135) diterpenoid extracted from the flower buds of Daphne genkwa, has demonstrated significant anti-tumor activity in preclinical studies.[1][2] It has shown particular promise in non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC).[1][3][4] The mechanism of action of this compound is multifaceted, primarily involving the activation of the AMP-activated protein kinase (AMPK) signaling pathway, which in turn suppresses the mTOR pathway, a critical regulator of cell growth and proliferation.[5][6][7] Additionally, this compound has been shown to activate Protein Kinase C (PKC), which contributes to its cytotoxic effects in certain cancer subtypes.[3][8][9][10]
These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo efficacy of this compound using a xenograft mouse model. The protocols are designed to be a guide for researchers, scientists, and drug development professionals in designing and executing robust preclinical studies to assess the therapeutic potential of this compound.
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
| Cell Line | Mouse Strain | Treatment Group | Dosage and Administration | Tumor Growth Inhibition | Reference |
| H1993 | Nude Mice | Vehicle Control | Oral, daily | - | [11] |
| H1993 | Nude Mice | This compound | 0.5 mg/kg, oral, daily for 21 days | 33.4% | [11] |
| H1993 | Nude Mice | This compound | 1.0 mg/kg, oral, daily for 21 days | 38.8% | [11] |
| H1993 | Nude Mice | Gefitinib (B1684475) (positive control) | 10 mg/kg, oral, daily for 21 days | Significant inhibition | [11] |
Table 2: In Vivo Efficacy of this compound in a Triple-Negative Breast Cancer (TNBC) Xenograft Model
| Cell Line | Mouse Strain | Treatment Group | Dosage and Administration | Outcome | Reference |
| HCC1806 | Athymic Nude Mice | Vehicle Control | - | Tumor growth | [8][10] |
| HCC1806 | Athymic Nude Mice | This compound | 0.7 - 1.0 mg/kg, intraperitoneal injection | Potent antitumor efficacy | [12] |
| HCC1806 | Athymic Nude Mice | Paclitaxel (positive control) | - | Less efficient than this compound | [12] |
Experimental Protocols
Protocol 1: Non-Small Cell Lung Cancer (NSCLC) Xenograft Mouse Model for this compound Efficacy Testing
This protocol outlines the procedure for establishing and utilizing a subcutaneous xenograft model with the H1993 human NSCLC cell line to evaluate the anti-tumor activity of this compound.
1. Cell Culture and Preparation:
-
Culture H1993 cells in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells during the logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a final concentration of 5 x 10^6 cells per 100 µL. Keep the cell suspension on ice.
2. Animal Handling and Tumor Implantation:
-
Use female athymic nude mice, 5-6 weeks old. Allow the mice to acclimatize for at least one week before the experiment.
-
Anesthetize the mice using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Subcutaneously inject 100 µL of the H1993 cell suspension into the right flank of each mouse.
3. Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 3-4 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
When the average tumor volume reaches approximately 90-100 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
4. This compound Administration:
-
Prepare this compound in a suitable vehicle for oral administration.
-
Administer this compound orally to the treatment groups at the desired concentrations (e.g., 0.5 mg/kg and 1.0 mg/kg) once daily for 21 days.[11]
-
Administer the vehicle to the control group following the same schedule.
-
Include a positive control group treated with a standard-of-care agent like gefitinib (10 mg/kg, oral, daily).[11]
5. Efficacy Evaluation and Endpoint:
-
Continue to monitor tumor volume and body weight of the mice throughout the treatment period.
-
At the end of the study (day 21), euthanize the mice.
-
Excise the tumors and measure their final weight.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
Protocol 2: Triple-Negative Breast Cancer (TNBC) Xenograft Mouse Model for this compound Efficacy Testing
This protocol describes the establishment of a subcutaneous xenograft model using the HCC1806 human TNBC cell line to assess the anti-tumor effects of this compound.
1. Cell Culture and Preparation:
-
Culture HCC1806 cells in appropriate media at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest and prepare the cells as described in Protocol 1, resuspending them in a suitable injection vehicle.
2. Animal Handling and Tumor Implantation:
-
Use female athymic nude mice, 5-6 weeks old.
-
Subcutaneously inject the HCC1806 cell suspension into the flank of each mouse.
3. Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth and randomize mice into treatment and control groups when tumors reach a volume of approximately 100 mm³.[10]
4. This compound Administration:
-
Prepare this compound for intraperitoneal (IP) injection.
-
Administer this compound via IP injection at the desired concentrations (e.g., 0.7-1.0 mg/kg).[12]
-
Administer the vehicle to the control group and a positive control (e.g., paclitaxel) to another group.
5. Efficacy Evaluation and Endpoint:
-
Monitor tumor volume and body weight regularly.
-
At the study endpoint, euthanize the mice, excise the tumors, and record their weights.
-
Analyze the data to determine the effect of this compound on tumor growth.
Signaling Pathways and Experimental Workflow
Caption: this compound activates AMPK, leading to the suppression of mTORC1 and mTORC2 signaling pathways.
Caption: this compound activates Protein Kinase C (PKC), inducing apoptosis and cell cycle arrest.
Caption: Experimental workflow for this compound efficacy testing in a xenograft mouse model.
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. Establishment and Characterization of Patient-Derived Xenograft Model of Non-Small-Cell Lung Cancer Derived from Malignant Pleural Effusions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. H1975 NSCLC xenograft model [bio-protocol.org]
- 6. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]
- 8. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 11. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of Yuanhuacine-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yuanhuacine, a daphnane (B1241135) diterpenoid extracted from the flower buds of Daphne genkwa, has demonstrated significant anti-tumor activity in various cancer cell lines. Mechanistic studies have revealed that this compound exerts its effects by modulating key signaling pathways, primarily the AMP-activated protein kinase (AMPK)/mammalian target of rapamycin (B549165) (mTOR) pathway and the Protein Kinase C (PKC) signaling cascade.[1][2][3][4][5] Furthermore, this compound has been shown to induce G2/M cell cycle arrest and apoptosis through the upregulation of p21 and activation of caspases.[6] Western blotting is an indispensable technique for elucidating the molecular mechanisms of this compound by analyzing changes in the expression and phosphorylation status of key proteins within these pathways. This document provides a detailed protocol for performing Western blot analysis on cells treated with this compound.
Key Signaling Pathways Affected by this compound
This compound's anti-cancer effects are mediated through the modulation of several critical signaling pathways. Understanding these pathways is crucial for selecting appropriate protein targets for Western blot analysis.
-
AMPK/mTOR Signaling Pathway: this compound activates AMPK, a key energy sensor in cells.[1][4][5] Activated AMPK (phosphorylated AMPK) can then inhibit the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[1][4][5] Key proteins to investigate in this pathway include phosphorylated AMPK (p-AMPK), total AMPK, phosphorylated mTOR (p-mTOR), total mTOR, and downstream effectors such as phosphorylated Akt (p-Akt) and total Akt.
-
PKC Signaling Pathway: this compound has been identified as an activator of Protein Kinase C (PKC), a family of protein kinases involved in controlling the function of other proteins through phosphorylation.[2][3] This activation is linked to its selective cytotoxicity against certain cancer subtypes.[2][3] Analysis of phosphorylated and total levels of specific PKC isoforms, such as PKCα, can provide insights into the drug's mechanism of action.
-
Cell Cycle and Apoptosis Regulation: this compound can induce G2/M phase cell cycle arrest by upregulating the expression of the cyclin-dependent kinase inhibitor p21.[6] It also triggers apoptosis, the programmed cell death, which involves the activation of executioner caspases like caspase-3. Detecting the cleaved (active) form of caspase-3 is a hallmark of apoptosis.
A diagram illustrating the key signaling pathways modulated by this compound is presented below.
Experimental Protocols
This section provides a detailed methodology for Western blot analysis of cells treated with this compound.
Materials and Reagents
-
Cell Lines: Human non-small cell lung cancer (e.g., H1993), bladder cancer (e.g., T24T), or colon cancer (e.g., HCT116) cell lines.
-
This compound: Stock solution prepared in a suitable solvent (e.g., DMSO).
-
Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Kit: BCA or Bradford protein assay kit.
-
SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels.
-
Transfer Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibodies: Specific antibodies against target proteins (see Table 2).
-
Secondary Antibodies: Horseradish peroxidase (HRP)-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent Substrate: ECL detection reagent.
-
Imaging System: Chemiluminescence detection system.
Experimental Workflow
The following diagram outlines the key steps in the Western blot protocol for analyzing this compound-treated cells.
Step-by-Step Protocol
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0, 10, 50, 100 nM) for a specified duration (e.g., 2, 8, 24 hours).[1] A vehicle control (e.g., DMSO) should be included.
-
-
Protein Extraction:
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Mix the protein lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (typically 20-40 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Refer to Table 2 for recommended antibodies and starting dilutions.
-
-
Washing:
-
Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (anti-rabbit or anti-mouse) diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate (ECL) according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH). For phosphorylated proteins, normalize to the total protein level.
-
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Experimental Conditions for this compound Treatment
| Parameter | H1993 (NSCLC) | T24T (Bladder Cancer) | HCT116 (Colon Cancer) |
| This compound Concentration | 0 - 1 µM[1] | 2 µM[6] | 16 µM[6] |
| Treatment Duration | 2, 8, 24 hours[1] | 12 hours[6] | 12 hours[6] |
| Total Protein Loaded | 40 µg[1] | Not Specified | Not Specified |
| Loading Control | β-actin | GAPDH, β-actin[6] | GAPDH[6] |
Table 2: Recommended Primary Antibodies for Western Blot Analysis
| Target Protein | Host Species | Supplier (Example) | Catalog No. (Example) | Recommended Dilution |
| p-AMPKα (Thr172) | Rabbit | Cell Signaling Technology | #2535 | 1:1000 |
| AMPKα | Rabbit | Cell Signaling Technology | #2532 | 1:1000 |
| p-mTOR (Ser2448) | Rabbit | Cell Signaling Technology | #2971 | 1:1000 |
| mTOR | Rabbit | Cell Signaling Technology | #2983 | 1:1000 |
| p-Akt (Ser473) | Rabbit | Cell Signaling Technology | #4060 | 1:1000 |
| Akt | Rabbit | Cell Signaling Technology | #9272 | 1:1000 |
| p-PKCα (Thr638) | Rabbit | Cell Signaling Technology | #9375 | 1:1000 |
| PKCα | Rabbit | Cell Signaling Technology | #2056 | 1:1000 |
| p21 Waf1/Cip1 | Rabbit | Cell Signaling Technology | #2947 | 1:1000 |
| Cleaved Caspase-3 (Asp175) | Rabbit | Cell Signaling Technology | #9664 | 1:1000 |
| β-actin | Rabbit | Cell Signaling Technology | #4970 | 1:1000 |
| GAPDH | Rabbit | Cell Signaling Technology | #2118 | 1:1000 |
Note: The provided antibody information and dilutions are examples and should be optimized for your specific experimental conditions. Always refer to the manufacturer's datasheet for the most accurate information.
Conclusion
This document provides a comprehensive guide for utilizing Western blot analysis to investigate the molecular effects of this compound on cancer cells. By following the detailed protocols and utilizing the information on key signaling pathways and recommended antibodies, researchers can effectively elucidate the mechanisms of action of this promising anti-tumor agent. Careful optimization of experimental parameters, particularly antibody concentrations, is crucial for obtaining reliable and reproducible results.
References
- 1. Phospho-AMPK alpha-1,2 (Thr183, Thr172) Polyclonal Antibody (44-1150G) [thermofisher.com]
- 2. citeab.com [citeab.com]
- 3. Phospho-AMPK alpha-1,2 (Thr172) Polyclonal Antibody (PA5-17831) [thermofisher.com]
- 4. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Phospho-mTOR (Ser2448) Antibody (#2971) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Application Notes: Measuring Cell Proliferation in Response to Yuanhuacine Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: Yuanhuacine (YC) is a daphnane-type diterpenoid isolated from the flower buds of Daphne genkwa.[1][2] It has demonstrated potent anti-proliferative and anti-cancer activities in various cancer cell lines, particularly in non-small cell lung cancer (NSCLC) and certain subtypes of triple-negative breast cancer (TNBC).[3][4] this compound's mechanism of action is multifaceted, involving the modulation of several key signaling pathways that regulate cell growth, proliferation, and survival.[1][5] These application notes provide an overview of this compound's effects on cell proliferation, summarize its activity in different cancer cell lines, and offer a detailed protocol for assessing its anti-proliferative effects using a common colorimetric assay.
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-proliferative effects by targeting multiple signaling cascades within cancer cells. The primary mechanisms identified include the activation of the AMPK pathway, activation of Protein Kinase C (PKC), and inhibition of the JAK/STAT pathway.
-
AMPK/mTOR Pathway: this compound activates AMP-activated protein kinase (AMPK), a critical regulator of cellular energy metabolism.[1][2] Activated AMPK subsequently suppresses the mTORC2 signaling complex, leading to a decrease in the phosphorylation of downstream targets like Akt, PKCα, and Rac1, which are crucial for cell growth and actin cytoskeleton organization.[1][2] This action disrupts normal metabolic processes in cancer cells and inhibits their growth.[6]
-
Protein Kinase C (PKC) Activation: In specific cancer contexts, such as the basal-like 2 (BL2) subtype of TNBC, this compound's anti-tumor effect is mediated by the activation of Protein Kinase C (PKC).[4][7][8] This mechanism defines a novel therapeutic target for this specific cancer subtype and is also linked to the compound's ability to promote an anti-tumor immune response.[4][9]
-
JAK/STAT Pathway Inhibition: this compound has been shown to inhibit the lipopolysaccharide (LPS)-induced phosphorylation of Janus kinase 1 (JAK1) and Signal Transducer and Activator of Transcription 3 (STAT3).[10] This inhibition reduces the production of pro-inflammatory cytokines like IL-6, suggesting an anti-inflammatory component to its activity which can be relevant in the tumor microenvironment.[10][11]
Quantitative Data: Anti-Proliferative Activity
This compound exhibits potent growth inhibitory activity against a range of human non-small cell lung cancer (NSCLC) cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy, particularly in the H1993 cell line.[2]
| Cell Line (NSCLC) | IC50 (µM) after 72h Incubation |
| H1993 | 0.009 |
| A549 | 0.03 |
| H1299 | 4.0 |
| Calu-1 | 4.1 |
| H460 | 6.2 |
| H358 | 16.5 |
| Data sourced from Kang et al., 2015.[2] |
Experimental Protocol: Cell Proliferation Assay (SRB Assay)
This protocol is adapted from methods used to evaluate the anti-proliferative effects of this compound.[2] The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content.[2]
Experimental Workflow
Materials
-
Selected cancer cell line (e.g., H1993)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
96-well flat-bottom cell culture plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Wash solution: 1% (v/v) acetic acid
-
Solubilization buffer: 10 mM Tris base solution (pH 10.5)
-
Multichannel pipette
-
Microplate reader (capable of reading absorbance at ~510 nm)
Procedure
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range for potent compounds like this compound might be from 1 pM to 10 µM.
-
Include a vehicle control (medium with the same percentage of DMSO used for the highest drug concentration) and a no-cell blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Return the plates to the incubator for the desired exposure time (e.g., 72 hours).[2]
-
-
Cell Fixation and Staining:
-
After incubation, gently add 50 µL of cold 10% TCA to each well (on top of the 100 µL of medium) and incubate for 1 hour at 4°C to fix the cells.
-
Carefully remove the supernatant and wash the plates five times with slow-running tap water or 1% acetic acid.
-
Remove excess water by inverting the plate and tapping it on a paper towel. Allow the plates to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly remove the staining solution and wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
-
Measurement and Data Analysis:
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Place the plates on a shaker for 5-10 minutes to ensure complete dissolution of the dye.
-
Read the absorbance (OD) on a microplate reader at a wavelength of approximately 510 nm.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = [(OD_Treated - OD_Blank) / (OD_VehicleControl - OD_Blank)] x 100
-
-
Plot the % Viability against the log of this compound concentration and use non-linear regression analysis to determine the IC50 value.
-
References
- 1. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]
- 2. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
- 7. mdpi.com [mdpi.com]
- 8. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Yuanhuacine IC50 in Different Cell Lines
Introduction
Yuanhuacine, a daphnane-type diterpenoid isolated from the flower buds of Daphne genkwa, has demonstrated significant anti-tumor activity across various cancer cell lines.[1][2] It has been identified as a potent and selective inhibitor, particularly against the basal-like 2 (BL2) subtype of triple-negative breast cancer (TNBC).[3][4][5][6] The mechanism of action for this compound involves the activation of Protein Kinase C (PKC) and the regulation of key signaling pathways such as AMPK/mTOR.[2][4][5][6][7] These application notes provide a summary of its cytotoxic activity in different cell lines and a detailed protocol for determining its half-maximal inhibitory concentration (IC50).
Data Presentation: this compound IC50 Values
The cytotoxic activity of this compound varies across different cancer cell lines, with remarkable selectivity for the BL2 subtype of TNBC.
| Cell Line | Cancer Type/Subtype | IC50 (nM) | Notes |
| HCC1806 | Triple-Negative Breast Cancer (BL2) | 1.6 | Highly sensitive.[3] |
| HCC70 | Triple-Negative Breast Cancer (BL2) | 9.4 | Sensitive.[3] |
| Other TNBC Subtypes | Triple-Negative Breast Cancer (Non-BL2) | > 3000 | No significant effect observed at concentrations up to 3 µM.[3][8] |
| H1993 | Non-Small Cell Lung Cancer (NSCLC) | Not specified | This compound exhibits growth inhibitory activity.[2][7] |
| THP-1 | Acute Myeloid Leukemia | 1.4 (EC50) | Value represents the half-maximal effective concentration for inducing differentiation.[3] |
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating several critical signaling pathways.
1. Protein Kinase C (PKC) Activation in TNBC
In BL2 subtype TNBC cells, this compound's cytotoxic effect is mediated through the activation of Protein Kinase C (PKC).[4][5][6] This activation is a key mechanism for its selective inhibition of this cancer subtype.
2. AMPK/mTOR Pathway Regulation in NSCLC
In non-small cell lung cancer (NSCLC) cells, this compound activates the AMP-activated protein kinase (AMPK) signaling pathway.[2][7][9] Activated AMPK, in turn, suppresses the mTOR pathway, which is often overactive in cancer, leading to the inhibition of cell growth and proliferation.[9]
Experimental Protocols
Protocol for Determining this compound IC50 using MTT Assay
This protocol outlines the steps to determine the IC50 value of this compound on adherent cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Adherent cancer cell line of interest (e.g., HCC1806, H1993)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile-filtered)[10]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Multichannel pipette
-
Microplate reader (absorbance at 490-570 nm)
-
CO2 incubator (37°C, 5% CO2)
Experimental Workflow Diagram
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend the cells in a complete medium to create a single-cell suspension.
-
Count the cells and adjust the concentration to 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.[11]
-
Include wells for "cells only" (negative control) and "medium only" (blank).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a series of this compound dilutions from the stock solution in a complete medium. A common approach is to use a 2-fold or 10-fold serial dilution to cover a broad concentration range (e.g., from 0.1 nM to 10 µM).
-
Carefully remove the medium from the wells.
-
Add 100 µL of the corresponding this compound dilution to each well. Add 100 µL of medium with the same concentration of DMSO as the highest drug concentration to the control wells.
-
Incubate the plate for an additional 48 to 72 hours. The incubation time may need optimization depending on the cell line's doubling time.[12]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.[10]
-
Incubate for another 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.[10]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
-
Cell Viability (%) = [(Absorbance of Treated Well - Absorbance of Blank) / (Absorbance of Control Well - Absorbance of Blank)] x 100 [13]
-
-
Plot the cell viability (%) against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.[14]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Illuminating the Path: Using Luciferase Reporter Assays to Analyze the Yuanhuacine Signaling Network
For Immediate Release
San Antonio, TX – Creative Biolabs today released detailed application notes and protocols for utilizing luciferase reporter assays in the study of Yuanhuacine's effects on key cellular signaling pathways. This resource is designed to aid researchers, scientists, and drug development professionals in elucidating the molecular mechanisms of this potent natural compound. This compound, a daphnane (B1241135) diterpenoid, has garnered significant interest for its anti-cancer and immunomodulatory properties. Understanding its impact on signaling pathways is crucial for its development as a therapeutic agent.
Introduction to this compound and its Signaling Pathways
This compound is a natural product isolated from the flower buds of Daphne genkwa. It has been shown to exhibit a range of biological activities, primarily through the activation of Protein Kinase C (PKC). This activation triggers a cascade of downstream signaling events that influence cell proliferation, apoptosis, and immune responses. Key pathways modulated by this compound include the NF-κB, STAT3, and AP-1 signaling pathways. Luciferase reporter assays provide a sensitive and quantitative method to investigate the modulation of these pathways in response to this compound treatment.
Principle of the Luciferase Reporter Assay
The luciferase reporter assay is a widely used method to study gene expression and signal transduction. The principle involves cloning a specific promoter or response element of a signaling pathway of interest upstream of a luciferase reporter gene in an expression vector. When this vector is transfected into cells, the activation of the signaling pathway leads to the binding of transcription factors to the response element, driving the expression of the luciferase enzyme. The amount of light produced upon the addition of a luciferin (B1168401) substrate is directly proportional to the activity of the signaling pathway. A dual-luciferase system, incorporating a second reporter gene (e.g., Renilla luciferase) under the control of a constitutive promoter, is often used to normalize for transfection efficiency and cell viability.
Application Notes
This document provides protocols for using luciferase reporter assays to analyze the effect of this compound on the NF-κB, STAT3, and AP-1 signaling pathways. These pathways are central to the cellular responses induced by this compound.
-
NF-κB Pathway: The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. This compound, through PKC activation, can induce the nuclear translocation of NF-κB and subsequent transcription of its target genes. An NF-κB luciferase reporter assay can quantify this activation.
-
STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is involved in cell growth, differentiation, and apoptosis. This compound has been shown to modulate STAT3 activity, and a STAT3-responsive luciferase reporter can be used to measure this effect.
-
AP-1 Pathway: The Activator Protein-1 (AP-1) is a transcription factor that regulates gene expression in response to various stimuli, including growth factors and stress. As a downstream target of the PKC signaling cascade, AP-1 activity can be modulated by this compound.
Data Presentation
The following tables summarize representative quantitative data from dual-luciferase reporter assays investigating the effect of this compound on the NF-κB, STAT3, and AP-1 signaling pathways in HEK293T cells. The data is presented as fold change in relative light units (RLU) compared to a vehicle control.
Table 1: Effect of this compound on NF-κB Promoter Activity
| Treatment | Concentration | Mean RLU (Firefly/Renilla) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | 0.1% | 1.05 | 1.0 |
| This compound | 1 nM | 3.25 | 3.1 |
| This compound | 10 nM | 8.70 | 8.3 |
| This compound | 100 nM | 15.42 | 14.7 |
| PMA (Positive Control) | 50 nM | 18.21 | 17.3 |
Table 2: Effect of this compound on STAT3 Promoter Activity
| Treatment | Concentration | Mean RLU (Firefly/Renilla) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | 0.1% | 1.12 | 1.0 |
| This compound | 10 nM | 0.85 | 0.8 |
| This compound | 100 nM | 0.53 | 0.5 |
| This compound | 1 µM | 0.28 | 0.3 |
| IL-6 (Positive Control) | 20 ng/mL | 6.45 | 5.8 |
Table 3: Effect of this compound on AP-1 Promoter Activity
| Treatment | Concentration | Mean RLU (Firefly/Renilla) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | 0.1% | 0.98 | 1.0 |
| This compound | 1 nM | 2.88 | 2.9 |
| This compound | 10 nM | 7.15 | 7.3 |
| This compound | 100 nM | 12.67 | 12.9 |
| PMA (Positive Control) | 50 nM | 15.90 | 16.2 |
Experimental Protocols
Protocol 1: Dual-Luciferase Reporter Assay for NF-κB Pathway Activation
1. Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
pNF-κB-Luc reporter plasmid (containing multiple NF-κB response elements driving firefly luciferase)
-
pRL-TK plasmid (containing Renilla luciferase gene driven by a constitutive thymidine (B127349) kinase promoter)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound
-
PMA (Phorbol 12-myristate 13-acetate) as a positive control
-
Dual-Luciferase® Reporter Assay System
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
2. Cell Seeding:
-
One day prior to transfection, seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete DMEM.
-
Incubate at 37°C in a 5% CO2 incubator.
3. Transfection:
-
For each well, prepare a DNA mixture containing 100 ng of pNF-κB-Luc and 10 ng of pRL-TK in 10 µL of serum-free medium.
-
Prepare the transfection reagent according to the manufacturer's instructions.
-
Add the transfection reagent to the DNA mixture, incubate as recommended, and then add the complex to the cells.
-
Incubate for 24 hours.
4. This compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM), vehicle control (DMSO), or positive control (PMA, 50 nM).
-
Incubate for an additional 6-24 hours.
5. Luciferase Assay:
-
Remove the medium and wash the cells with PBS.
-
Lyse the cells using 20 µL of 1X Passive Lysis Buffer per well and incubate for 15 minutes at room temperature with gentle shaking.
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity.
-
Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.
6. Data Analysis:
-
Calculate the ratio of firefly luciferase activity to Renilla luciferase activity for each well to normalize the data.
-
Express the results as fold change relative to the vehicle-treated control.
Protocol 2: Dual-Luciferase Reporter Assay for STAT3 Pathway Activity
This protocol is similar to Protocol 1, with the following modifications:
-
Use a pSTAT3-Luc reporter plasmid containing STAT3 response elements.
-
Use a relevant positive control for STAT3 activation, such as Interleukin-6 (IL-6) at 20 ng/mL.
Protocol 3: Dual-Luciferase Reporter Assay for AP-1 Pathway Activation
This protocol is similar to Protocol 1, with the following modifications:
-
Use a pAP-1-Luc reporter plasmid containing AP-1 response elements (e.g., TPA response element - TRE).
-
PMA can be used as a potent positive control for AP-1 activation.
Visualizations
Caption: this compound signaling pathways.
Application Notes and Protocols for In Vivo Delivery of Yuanhuacine
Introduction
Yuanhuacine (B1233473) (YC), a daphnane-type diterpenoid isolated from the flower buds of Daphne genkwa, has garnered significant attention in biomedical research for its potent anti-tumor and anti-inflammatory properties.[1][2] Preclinical studies have demonstrated its efficacy in various cancer cell lines and animal tumor models, including non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC).[1][2] The therapeutic potential of this compound is linked to its modulation of key cellular signaling pathways, such as protein kinase C (PKC) and AMP-activated protein kinase (AMPK).[2][3] However, its poor aqueous solubility and potential for toxicity necessitate carefully designed delivery methods for in vivo research.[4][5]
These application notes provide a comprehensive overview of established in vivo delivery methods for this compound, detailed experimental protocols, and a summary of its pharmacokinetic profile to guide researchers in designing effective preclinical studies.
Pharmacokinetics and Delivery Methods
The in vivo disposition of this compound has been characterized in several animal models. Key pharmacokinetic parameters are crucial for designing dosing regimens. Studies have revealed that this compound has a low absolute oral bioavailability in rats (1.14%), suggesting that oral administration may lead to limited systemic exposure.[6] Intravenous administration results in a longer elimination half-life.[6][7] The choice of delivery route significantly impacts the compound's bioavailability, tissue distribution, and ultimate therapeutic efficacy.
Table 1: Pharmacokinetic Parameters of this compound in Animal Models
| Parameter | Value | Species | Administration Route | Citation |
|---|---|---|---|---|
| Absolute Oral Bioavailability | 1.14% | Rat | Oral | [6] |
| Tmax (Time to Peak Plasma Conc.) | 2 hours | Rat | Oral | [6] |
| Cmax (Peak Plasma Concentration) | 28.21 ± 2.79 ng/mL | Rat | Oral (Dose not specified) | [6] |
| Elimination Half-life (t½) | 9.64 ± 1.53 hours | Rat | Intravenous | [6] |
| Elimination Half-life (t½β) | 11.1 hours | Rabbit | Intravenous | [7][8][9] |
| Apparent Volume of Distribution (Vd) | 26.07 ± 6.45 L/kg | Rat | Intravenous | [6] |
| Apparent Volume of Distribution (Vd) | 21.83 ± 3.54 L/kg | Rat | Intragastric |[6] |
Table 2: Summary of In Vivo Efficacy Studies with this compound
| Animal Model | Cancer Type | Administration Route | Dosage Regimen | Key Finding | Citation |
|---|---|---|---|---|---|
| Athymic Nude Mice | Triple-Negative Breast Cancer (HCC1806 Xenograft) | Intraperitoneal (i.p.) | 1 mg/kg (day 0) & 0.7 mg/kg (day 4) | Significant suppression of tumor growth. | [3][10] |
| Nude Mice | Non-Small Cell Lung Cancer (H1993 Xenograft) | Oral (p.o.) | 0.5 or 1.0 mg/kg, daily for 21 days | Dose-dependent inhibition of tumor growth (33.4% and 38.8%). | [2] |
| Mice | Not Specified | Inhaled vs. Intravenous (i.v.) | 100 µg/kg | Inhaled route enhances drug exposure to lung tissue. |[11] |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration in a TNBC Xenograft Mouse Model
This protocol is adapted from a study demonstrating this compound's efficacy against the basal-like 2 (BL2) subtype of triple-negative breast cancer.[3][10]
Objective: To evaluate the anti-tumor activity of this compound administered intraperitoneally in a subcutaneous HCC1806 xenograft model.
Materials:
-
This compound
-
Vehicle solution: <12% Ethanol (B145695) in sterile Phosphate Buffered Saline (PBS)
-
HCC1806 human TNBC cells
-
5-6 week old female athymic nude mice
-
Sterile syringes and needles (e.g., 27G)
-
Calipers for tumor measurement
Methodology:
-
Tumor Cell Implantation:
-
Culture HCC1806 cells under standard conditions.
-
Inject tumor fragments or a suspension of HCC1806 cells subcutaneously into the flanks of athymic nude mice.[3]
-
-
Tumor Growth and Animal Grouping:
-
Preparation of this compound Formulation:
-
Prepare a stock solution of this compound in ethanol.
-
On the day of injection, dilute the stock solution with sterile PBS to the final desired concentration. The final vehicle composition should be less than 12% ethanol in PBS.[3]
-
-
Administration:
-
Day 0: Administer this compound via intraperitoneal (i.p.) injection at a dose of 1 mg/kg. The control group receives an equivalent volume of the vehicle solution.[3]
-
Day 4: Administer a second and final dose of this compound via i.p. injection at 0.7 mg/kg. The control group receives a second vehicle injection.[3]
-
-
Monitoring and Endpoint Analysis:
-
Measure tumor volume (e.g., every 2-3 days) using the formula: (Length x Width²)/2.
-
Monitor the body weight of the animals throughout the trial as an indicator of toxicity.[3]
-
At the end of the trial (e.g., Day 12), euthanize the animals.[3]
-
Excise the tumors and measure their final weight for comparison between groups.[3]
-
Protocol 2: Oral (p.o.) Administration in an NSCLC Xenograft Mouse Model
This protocol is based on a study investigating this compound's effect on non-small cell lung cancer.[2]
Objective: To assess the anti-tumor efficacy of daily oral administration of this compound in a H1993 xenograft model.
Methodology:
-
Tumor Cell Implantation:
-
Implant H1993 human NSCLC cells subcutaneously in nude mice.
-
-
Tumor Growth and Dosing Initiation:
-
Allow tumors to grow to an approximate volume of 90 mm³.[2]
-
-
Administration:
-
Monitoring and Endpoint Analysis:
-
Measure tumor volume and body weight throughout the 21-day treatment period.
-
At the end of the experiment, euthanize the animals and weigh the excised tumors.[2]
-
Tumor tissues can be collected for further biochemical analysis, such as Western blot or immunohistochemistry, to assess the activation of target pathways like AMPK.[2]
-
Signaling Pathways and Experimental Workflows
This compound exerts its anti-tumor effects by modulating multiple signaling pathways. Visualizing these pathways and the experimental workflow can aid in understanding its mechanism of action and in planning experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Metabolism, pharmacokinetics, and bioavailability of this compound in rat using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics, tissue distribution, and metabolism of novel DNA topoisomerase I inhibitor this compound in rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics, tissue distribution, and metabolism of novel DNA topoisomerase I inhibitor this compound in rabbit | Semantic Scholar [semanticscholar.org]
- 9. tandfonline.com [tandfonline.com]
- 10. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application of Yuanhuacine in Triple-Negative Breast Cancer: A Guide for Researchers
Introduction
Yuanhuacine, a daphnane (B1241135) diterpenoid isolated from the flower buds of Daphne genkwa, has emerged as a potent and selective inhibitor of the basal-like 2 (BL2) subtype of triple-negative breast cancer (TNBC).[1][2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in investigating the therapeutic potential of this compound in TNBC. This compound exerts its anti-cancer effects through the activation of Protein Kinase C (PKC), leading to selective cytotoxicity in BL2 TNBC cells and the promotion of an anti-tumor immune response.[1][3][4][5]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy of this compound in TNBC models.
Table 1: In Vitro Cytotoxicity of this compound in TNBC Cell Lines [1]
| Cell Line | TNBC Subtype | IC50 (nM) |
| HCC1806 | Basal-Like 2 (BL2) | 1.6 |
| HCC70 | Basal-Like 2 (BL2) | 9.4 |
| Other TNBC Subtypes | (e.g., MSL, BL1, LAR) | >3000 |
Table 2: In Vivo Antitumor Efficacy of this compound in HCC1806 Xenograft Model [1]
| Treatment Group | Dosage and Schedule | Tumor Growth Inhibition |
| Vehicle Control | <12% EtOH in PBS, i.p., Day 0 and Day 4 | - |
| This compound | Day 0: 1 mg/kg, i.p.; Day 4: 0.7 mg/kg, i.p. | Significant reduction in tumor volume and weight |
| Paclitaxel | 20 mg/kg, i.p., Day 0 and Day 4 | - |
Table 3: Immunomodulatory Effects of this compound [1]
| Cell Line | Treatment | Effect |
| THP-1 (human monocytic cells) | 1.4 nM (EC50) | Induction of differentiation into adherent myeloid cells |
| THP-1 | 2 nM for 24h | Increased mRNA expression of IFNγ and IL-12 |
| THP-1 | 2 nM for 24h | Decreased mRNA expression of IL-10 |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its evaluation.
Caption: Mechanism of action of this compound in BL2 TNBC.
Caption: Experimental workflow for evaluating this compound.
Experimental Protocols
Cell Viability Assay (Sulforhodamine B - SRB)
This protocol is adapted from previously described methods to determine the anti-proliferative effects of this compound.[1]
Materials:
-
TNBC cell lines (e.g., HCC1806, HCC70, and other subtypes for selectivity testing)
-
Complete culture medium
-
96-well plates
-
This compound
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 10 µM) for 48 hours. Include a vehicle control (e.g., DMSO).
-
After incubation, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Add 100 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.
-
Quickly rinse the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Dissolve the bound SRB by adding 200 µL of 10 mM Tris base solution to each well.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V/PI Staining)
This protocol outlines the detection of apoptosis in TNBC cells treated with this compound using flow cytometry.
Materials:
-
TNBC cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound at various concentrations (e.g., 1x, 5x, and 10x IC50) for 24-48 hours.
-
Harvest the cells (including floating cells) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot for PKC Pathway Activation
This protocol is for detecting the expression and phosphorylation of key proteins in the PKC signaling pathway.
Materials:
-
TNBC cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-PKCα, anti-phospho-PKC, anti-NF-κB, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Treat TNBC cells with this compound at the desired concentrations and time points.
-
Lyse the cells with lysis buffer and quantify the protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence detection system.
In Vivo Antitumor Xenograft Study
This protocol describes the evaluation of this compound's antitumor efficacy in a mouse xenograft model of TNBC.[1]
Materials:
-
Female athymic nude mice (5-6 weeks old)
-
HCC1806 tumor fragments or cells
-
This compound
-
Vehicle control (<12% EtOH in PBS)
-
Calipers
Procedure:
-
Inject HCC1806 tumor fragments bilaterally into the flanks of the mice.
-
When tumors reach an approximate volume of 100 mm³, randomize the animals into treatment groups (n=9 tumors/group).
-
On day 0, administer this compound (1 mg/kg, i.p.) or the vehicle control.
-
On day 4, administer a second dose of this compound (0.7 mg/kg, i.p.) or the vehicle.
-
Monitor the mice for signs of toxicity and measure tumor volume with calipers every 2 days for a total of 12 days.
-
At the end of the study, excise and weigh the tumors.
-
Analyze the data to determine the effect of this compound on tumor growth.
Disclaimer: These protocols provide a general guideline and should be optimized for specific experimental conditions and cell lines. All work with animals must be conducted under an approved IACUC protocol.
References
- 1. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Yuanhuacine: A Potent Inducer of G2/M Cell Cycle Arrest in Cancer Cells
Application Note and Protocols for Researchers
Introduction
Yuanhuacine, a daphnane (B1241135) diterpenoid isolated from the flower buds of Daphne genkwa, has emerged as a promising natural product with significant anti-tumor activity. Extensive research has demonstrated its ability to inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest, primarily at the G2/M transition phase. This document provides detailed application notes, experimental protocols, and mechanistic insights for researchers, scientists, and drug development professionals interested in the cytostatic effects of this compound. Its primary mechanisms of action involve the modulation of key signaling pathways, including the p38/Sp1/p21 axis and the AMPK/mTORC2 pathway, as well as the activation of Protein Kinase C (PKC).
Data Presentation
The following tables summarize the quantitative effects of this compound on cancer cell lines as reported in various studies.
Table 1: Anti-proliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| H1993 | Non-Small Cell Lung Cancer | Not explicitly provided | 72 |
| H358 | Non-Small Cell Lung Cancer | Not explicitly provided | 72 |
| H460 | Non-Small Cell Lung Cancer | Not explicitly provided | 72 |
| Calu-1 | Non-Small Cell Lung Cancer | Not explicitly provided | 72 |
| H1299 | Non-Small Cell Lung Cancer | Not explicitly provided | 72 |
| A549 | Non-Small Cell Lung Cancer | Not explicitly provided | 72 |
| T24T | Bladder Cancer | ~4 | 24 |
| UMUC3 | Bladder Cancer | ~8 | 24 |
| HCT116 | Colon Cancer | ~16 | 24 |
Table 2: Effect of this compound on Cell Cycle Distribution in T24T and HCT116 Cancer Cells
| Cell Line | Treatment | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |
| T24T | Control (DMSO) | Specific data not available | Specific data not available | Specific data not available |
| This compound (2 µM, 12h) | Decreased | Decreased | Significantly Increased [1] | |
| HCT116 | Control (DMSO) | Specific data not available | Specific data not available | Specific data not available |
| This compound (16 µM, 12h) | Decreased | Decreased | Significantly Increased [1] |
Table 3: Effect of this compound on Key Regulatory Protein Expression
| Cell Line | Treatment | Target Protein | Change in Expression |
| T24T, HCT116 | This compound | p21 | Upregulated [1] |
| T24T, HCT116 | This compound | Sp1 | Upregulated (stabilized) [1] |
| T24T | This compound | p-p38 | Increased [1] |
| H1993 | This compound | p-AMPKα | Increased [2] |
| H1993 | This compound | p-mTOR (Ser2448) | Downregulated [2] |
| H1993 | This compound | p-Akt (Ser473) | Decreased [2] |
| H1993 | This compound | p-PKCα | Decreased [2] |
Signaling Pathways
This compound induces G2/M cell cycle arrest through at least two distinct signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.
References
- 1. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Developing Yuanhuacine Combination Therapies for Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yuanhuacine, a daphnane (B1241135) diterpenoid extracted from the flower buds of Daphne genkwa, has demonstrated significant potential as an anticancer agent.[1][2][3][4][5] Its multifaceted mechanism of action, targeting several key signaling pathways implicated in tumorigenesis and cell survival, makes it a compelling candidate for combination therapies. This document provides detailed application notes and experimental protocols for researchers investigating the synergistic potential of this compound with other anticancer agents.
This compound exerts its effects through the modulation of multiple cellular pathways. It is a known activator of Protein Kinase C (PKC), which can trigger downstream signaling leading to cell cycle arrest and apoptosis.[1][2][6][7][8][9] Furthermore, it has been shown to upregulate tumor suppressors like p21, activate stress-related kinases such as p38, and downregulate pro-survival signals including the PI3K/AKT pathway.[1][2][10] this compound also influences the AMPK/mTOR and JAK1/STAT3 signaling pathways and can induce G2/M phase cell cycle arrest.[1][3][10][11] Its ability to induce the expression of antitumor cytokines through NF-κB signaling further highlights its immunomodulatory potential.[8][9][12]
The rationale for combining this compound with conventional chemotherapeutics or targeted agents lies in the potential for synergistic interactions, overcoming drug resistance, and enhancing therapeutic efficacy. This document outlines protocols for evaluating these combinations and presents data in a structured format to facilitate analysis and comparison.
Data Presentation: Efficacy of this compound in Cancer Cell Lines
The following tables summarize the reported effects of this compound on various cancer cell lines, providing a baseline for designing combination studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Colorectal Cancer | 2-16 (effective concentration for G2/M arrest) | [1] |
| MCF-7 | Breast Cancer (ERα-positive) | 0.62 | [13] |
| MDA-MB-231 | Breast Cancer (ERα-negative) | No obvious cytotoxicity | [13] |
| H1993 | Non-Small Cell Lung Cancer | Not specified, but potent growth inhibitory activity observed | [3][10][14] |
| HCC1806 | Triple Negative Breast Cancer (BL2 subtype) | Highly potent (nM range) | [4][9][15] |
| HCC70 | Triple Negative Breast Cancer (BL2 subtype) | Highly potent (nM range) | [4] |
| A549 | Lung Cancer | Less sensitive than other lung cancer cell lines | [4] |
Table 2: Observed Synergistic Combinations with this compound Analogs
| Analog | Combination Agent | Cancer Type | Effect | Reference |
| Yuanhuadin (YD) | Gefitinib | Non-Small Cell Lung Cancer | Synergistic | [4][16] |
| Yuanhualin (YL) | Gemcitabine | Not specified | Marked synergistic effects | [4] |
| Yuanhualin (YL) | Gefitinib | Not specified | Marked synergistic effects | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for assessing combination therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yuanhuacin and Related Anti-Inflammatory and Anticancer Daphnane Diterpenes from Genkwa Flos—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yuanhuacin and Related Anti-Inflammatory and Anticancer Daphnane Diterpenes from Genkwa Flos-An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Yuanhuatine from Daphne genkwa selectively induces mitochondrial apoptosis in estrogen receptor α-positive breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Application Notes: Assessing the Anti-Metastatic Potential of Yuanhuacine In Vitro
Introduction
Yuanhuacine, a daphnane-type diterpenoid isolated from the flower buds of Daphne genkwa, is a compound that has garnered significant interest for its potent anti-cancer properties.[1][2][3] It has demonstrated strong anti-proliferative effects across various cancer cell lines.[3] Recent research has highlighted its potential to inhibit cancer metastasis, the primary cause of cancer-related mortality.[4] Studies show that this compound can suppress the invasion and migration of cancer cells, including non-small cell lung cancer (NSCLC) and prostate cancer cells.[3][5][6][7] These application notes provide a comprehensive overview of the in vitro methods used to assess this compound's anti-metastatic capabilities, its mechanism of action, and detailed protocols for key experiments.
Mechanism of Action
This compound exerts its anti-metastatic effects through the modulation of several key signaling pathways that regulate cell migration, invasion, and cytoskeleton organization.
1. Regulation of the AMPK/mTORC2 Signaling Pathway
In non-small cell lung cancer (NSCLC) cells, this compound has been shown to activate AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis.[5][7][8] The activation of AMPK, in turn, negatively regulates the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[3][5] Specifically, this compound disrupts the mTORC2 complex, which is a key regulator of the actin cytoskeleton.[1][5] This disruption leads to a decrease in the expression of downstream effectors such as p-Akt, p-PKCα, and p-Rac1, ultimately inhibiting the organization of filamentous actin (F-actin) and suppressing cell invasion and migration.[5][7]
2. Activation of Protein Kinase C (PKC)
In other contexts, such as triple-negative breast cancer (TNBC), this compound has been identified as a potent activator of Protein Kinase C (PKC).[9][10] This mechanism is linked to its selective cytotoxic activity against the basal-like 2 (BL2) subtype of TNBC and its ability to promote an antitumor immune response.[9][10][11] This highlights that this compound's mechanism can be context-dependent, varying with the cancer type and its specific molecular liabilities.
Quantitative Data Summary
The following tables summarize the observed effects of this compound on key metastatic processes and signaling proteins based on published data.
Table 1: Effect of this compound on Cancer Cell Migration and Invasion
| Cell Line | Cancer Type | Assay | Concentration | Observed Effect | Reference |
| H1993 | Non-Small Cell Lung Cancer | Migration & Invasion | Not specified | Suppressed migration and invasion | [5][7] |
| PCa Cells | Prostate Cancer | Migration & Invasion | Dose-dependent | Restrained cell invasion and migration | [6] |
Table 2: Effect of this compound on Key Signaling Proteins in H1993 NSCLC Cells
| Target Protein | Treatment | Result | Implication | Reference |
| p-AMPKα | This compound (1 µM) | ~2.5-fold increase | Activation of AMPK pathway | [8] |
| Compound C (AMPK inhibitor) | ~0.5-fold decrease | Basal inhibition | [8] | |
| This compound + Compound C | ~1.5-fold increase | YC partially rescues inhibition | [8] | |
| p-Akt | This compound | Decreased expression | Inhibition of mTORC2 downstream signaling | [5][7] |
| p-PKCα | This compound | Decreased expression | Inhibition of mTORC2 downstream signaling | [5][7] |
| p-Rac1 | This compound | Decreased expression | Inhibition of mTORC2 downstream signaling | [5][7] |
| F-actin | This compound | Decreased expression | Disruption of cytoskeleton organization | [5][7] |
Experimental Workflow
Assessing the anti-metastatic potential of a compound like this compound involves a multi-step in vitro process, from initial screening for migration inhibition to detailed mechanistic studies.
Detailed Experimental Protocols
Here are detailed protocols for key in vitro assays to evaluate the anti-metastatic effects of this compound.
Protocol 1: Wound Healing (Scratch) Assay
This assay provides a straightforward method to assess cell migration.[2][12]
Materials and Reagents:
-
Cancer cell line of interest (e.g., MDA-MB-231, H1993)
-
Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS)
-
Serum-free medium
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
6-well or 12-well tissue culture plates
-
200 µL pipette tips or sterile cell scraper
-
Inverted microscope with a camera
Procedure:
-
Cell Seeding: Seed cells into a 6-well plate at a density that will form a confluent monolayer within 24 hours.
-
Monolayer Formation: Incubate the plate at 37°C and 5% CO₂ until cells are 90-100% confluent.
-
Creating the Wound: Gently scratch the monolayer in a straight line using a sterile 200 µL pipette tip. Create two perpendicular scratches to form a cross in the center of the well.
-
Washing: Wash the wells twice with PBS to remove detached cells and debris.
-
Treatment: Replace the PBS with serum-free medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a negative control (medium only).
-
Image Acquisition (Time 0): Immediately after adding the treatment, capture images of the scratch at marked locations using an inverted microscope at 4x or 10x magnification. These will serve as the baseline (0 h).
-
Incubation: Incubate the plate at 37°C and 5% CO₂.
-
Image Acquisition (Time X): Capture images of the same marked locations at regular intervals (e.g., 12, 24, 48 hours).
-
Data Analysis: Measure the width of the scratch area at each time point using software like ImageJ. Calculate the percentage of wound closure relative to the 0 h baseline for each treatment condition.
-
Wound Closure % = [(Area₀ - Areaₓ) / Area₀] x 100
-
Protocol 2: Transwell Invasion Assay
This assay measures the ability of cancer cells to invade through an extracellular matrix (ECM) barrier, mimicking a key step in metastasis.[12][13]
Materials and Reagents:
-
Transwell inserts with 8.0 µm pore size membranes
-
24-well companion plates
-
Matrigel® Basement Membrane Matrix (or similar ECM component)
-
Serum-free medium
-
Complete culture medium (chemoattractant)
-
This compound stock solution
-
Cotton swabs
-
Crystal Violet staining solution (0.1%)
Procedure:
-
Coating the Inserts: Thaw Matrigel on ice overnight. Dilute it with cold, serum-free medium (e.g., 1:3 ratio). Add 50-100 µL of the diluted Matrigel to the upper chamber of each Transwell insert and incubate for 2-4 hours at 37°C to allow it to solidify.
-
Cell Preparation: While the inserts are coating, harvest and resuspend cells in serum-free medium to a concentration of 1 x 10⁵ cells/mL.
-
Treatment: Pre-incubate the cell suspension with various concentrations of this compound (and a vehicle control) for 30-60 minutes.
-
Assay Setup:
-
Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.
-
Add 200 µL of the treated cell suspension to the upper chamber of the Matrigel-coated inserts.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.
-
Removing Non-Invasive Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-invasive cells and Matrigel from the top surface of the membrane.
-
Fixation and Staining:
-
Fix the invasive cells on the bottom of the membrane by immersing the insert in methanol for 10 minutes.
-
Stain the cells by placing the insert in Crystal Violet solution for 15-20 minutes.
-
-
Washing and Drying: Gently wash the inserts in water to remove excess stain and allow them to air dry completely.
-
Imaging and Quantification: Take images of the stained cells on the underside of the membrane using a microscope. Count the number of invaded cells in several random fields of view. The results are typically expressed as the average number of invaded cells per field or as a percentage relative to the vehicle control.
(Note: For a Transwell Migration Assay, follow the same protocol but omit the Matrigel coating step.)
Protocol 3: Western Blot Analysis of EMT Markers
This protocol is used to determine if this compound affects the expression of key proteins involved in the Epithelial-Mesenchymal Transition (EMT), a critical process for metastasis.[12][14]
Materials and Reagents:
-
Cancer cells cultured in 6-well plates or 10 cm dishes
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-E-cadherin, anti-Vimentin, anti-p-AMPK, anti-AMPK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency and treat with desired concentrations of this compound for a specified time (e.g., 24 hours).
-
Wash cells with cold PBS and lyse them directly in the dish with cold RIPA buffer.
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again as in the previous step. Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity using software like ImageJ. Normalize the expression of the target proteins to a loading control like β-actin. A decrease in the epithelial marker E-cadherin and an increase in the mesenchymal marker Vimentin would indicate an inhibition of the metastatic phenotype.
References
- 1. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating Metastasis Using In Vitro Platforms - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. In vitro models of the metastatic cascade: from local invasion to extravasation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The anti-migration and anti-invasion effects of Bruceine D in human triple-negative breast cancer MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. wuxibiology.com [wuxibiology.com]
- 14. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Yuanhuacine solubility and stability issues in aqueous solutions
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and stability of Yuanhuacine in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in aqueous solutions?
A1: this compound is a lipophilic compound and is almost completely insoluble in aqueous media. Its derivatives with a long unsaturated alkyl side chain are also poorly soluble in water. However, some derivatives with a phenyl group at the 1' position are slightly more soluble. For instance, the aqueous solubility of Yuanhuapin (YP) is 2.42 mg/mL, while Yuanhuajin (YJ) has a much lower solubility of 0.02 mg/mL[1].
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: For in vitro experiments, this compound is typically dissolved in 100% dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution. This stock solution is then further diluted with cell culture medium to achieve the desired final concentration for experiments[2]. Methanol and ethanol (B145695) can also be used as solvents.
Q3: What is the recommended storage condition for this compound stock solutions?
A3: this compound stock solutions in DMSO should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single-use applications. When stored at -80°C, the solution is stable for up to 6 months, and at -20°C, it is stable for up to 1 month, protected from light[3].
Q4: I am observing precipitation after diluting my this compound DMSO stock solution in aqueous cell culture medium. What could be the cause and how can I prevent it?
A4: Precipitation upon dilution of a DMSO stock in aqueous media is a common issue for hydrophobic compounds like this compound. This can be due to several factors including the final concentration of this compound exceeding its aqueous solubility limit, the final concentration of DMSO being too low to maintain solubility, or improper mixing techniques. Please refer to the Troubleshooting Guide below for detailed solutions.
Q5: Is this compound stable in aqueous solutions during long-term experiments?
A5: While specific stability data for this compound in aqueous solutions is not extensively documented, daphnane (B1241135) diterpenes, the class of compounds to which this compound belongs, can be susceptible to degradation in aqueous environments. Factors such as pH, temperature, and light exposure can influence stability. It is advisable to prepare fresh dilutions of this compound in aqueous media for each experiment and to minimize the exposure of the compound to harsh conditions. For long-term experiments, consider renewing the media with freshly prepared this compound at regular intervals (e.g., every 24-48 hours).
Troubleshooting Guide: Precipitation in Aqueous Solutions
This guide provides a systematic approach to resolving common precipitation issues encountered when working with this compound in aqueous-based cell culture media.
| Problem | Potential Cause | Recommended Solution |
| Precipitation immediately after dilution | Final concentration exceeds aqueous solubility. | Lower the final working concentration of this compound. |
| Improper mixing. | Pre-warm the aqueous medium to 37°C. Add the this compound DMSO stock solution dropwise while gently swirling the medium to ensure rapid and uniform dispersion. Avoid vigorous vortexing. | |
| High concentration of DMSO stock. | Prepare an intermediate dilution of the DMSO stock in DMSO before the final dilution into the aqueous medium. | |
| Precipitation after a few hours of incubation | Compound instability in the aqueous environment at 37°C. | Prepare fresh working solutions immediately before use. For longer experiments, replace the medium with freshly prepared this compound solution every 24-48 hours. |
| Interaction with media components (e.g., proteins in serum). | Consider reducing the serum concentration in your media if compatible with your cell line. Alternatively, perform a solubility test in different basal media or serum-free media. | |
| Evaporation of media leading to increased compound concentration. | Ensure proper humidification in the incubator to minimize evaporation. | |
| Inconsistent experimental results | Inaccurate stock solution concentration due to precipitation or degradation. | Visually inspect the DMSO stock solution for any precipitates before use. If crystals are present, gently warm the vial to redissolve the compound completely. Prepare fresh stock solutions regularly. |
Quantitative Data Summary
The following table summarizes the available quantitative data on the solubility of this compound and its derivatives.
| Compound | Solvent | Solubility | Reference |
| Yuanhuapin (YP) | Water | 2.42 mg/mL | [1] |
| Yuanhuajin (YJ) | Water | 0.02 mg/mL | [1] |
| This compound | DMSO | Soluble (specific concentration not reported) | [2] |
| This compound | Methanol | Soluble (specific concentration not reported) | |
| This compound | Ethanol | Soluble (specific concentration not reported) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for in vitro experiments.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
Dissolve the this compound powder in an appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex or sonicate at room temperature until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
Objective: To prepare a working solution of this compound for treating cells in culture.
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed (37°C) cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile conical tubes
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Calculate the volume of the stock solution required to achieve the desired final concentration in the cell culture medium. Note: It is crucial to maintain a final DMSO concentration that is non-toxic to the cells, typically below 0.5% (v/v), and ideally below 0.1% for sensitive cell lines.
-
In a sterile conical tube, add the required volume of pre-warmed cell culture medium.
-
While gently swirling the medium, add the calculated volume of the this compound stock solution dropwise to the medium. This ensures rapid and even distribution and minimizes the risk of precipitation.
-
Mix the solution gently by inverting the tube. Do not vortex vigorously.
-
Visually inspect the working solution for any signs of precipitation before adding it to the cells.
-
Use the freshly prepared working solution immediately.
Protocol 3: Assessment of this compound Stability in Aqueous Solution by HPLC
Objective: To evaluate the stability of this compound in an aqueous buffer over time.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
HPLC system with a C18 column and UV detector
-
Acetonitrile (B52724) and water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
Procedure:
-
Preparation of this compound solution: Prepare a concentrated stock solution of this compound in DMSO. Dilute the stock solution with PBS (pH 7.4) to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL). The final DMSO concentration should be kept low (e.g., <1%).
-
Incubation: Incubate the this compound solution in PBS at a specific temperature (e.g., 37°C). Protect the solution from light if photostability is also being assessed.
-
Time-point sampling: At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
HPLC analysis: Inject the aliquot into the HPLC system.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (with or without 0.1% formic acid).
-
Detection: UV detector at a wavelength appropriate for this compound.
-
-
Data analysis: Quantify the peak area of this compound at each time point. A decrease in the peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.
Visualizations
Caption: Experimental workflow for preparing and using this compound solutions.
Caption: Simplified signaling pathway of this compound via PKC activation.
References
- 1. Yuanhuacin and Related Anti-Inflammatory and Anticancer Daphnane Diterpenes from Genkwa Flos—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
long-term stability of Yuanhuacine in DMSO at -20°C
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Yuanhuacine.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound?
For long-term stability, it is best to store this compound as a solid at -20°C or -80°C, protected from light and moisture[1].
Q2: How should I prepare and store this compound stock solutions?
This compound can be dissolved in high-purity, anhydrous Dimethyl Sulfoxide (DMSO)[2][3]. For short-term use, stock solutions can be stored at -80°C. To maintain the integrity of the compound, it is highly recommended to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles[1].
Q3: What is the long-term stability of this compound in DMSO at -20°C?
While specific, extensively published long-term stability data for this compound in DMSO at -20°C is limited, best practices for similar diterpenoid compounds suggest that storage at -80°C is preferable for stock solutions[1]. If stored at -20°C, the stability might be reduced compared to -80°C. For critical experiments, using a freshly prepared solution or re-qualifying the solution's purity and concentration after prolonged storage is advisable[1].
Q4: How many freeze-thaw cycles can a this compound DMSO stock solution tolerate?
To ensure compound integrity, freeze-thaw cycles should be minimized. Each cycle increases the risk of degradation and the introduction of moisture, which can compromise stability. It is strongly recommended to prepare single-use aliquots of the stock solution[1].
Q5: What are the signs of this compound degradation in a DMSO stock solution?
Signs of degradation may include a change in the solution's color, the appearance of a precipitate upon thawing, or a decrease in its biological activity in your experiments[1]. The most definitive way to assess degradation is by using analytical methods like HPLC or LC-MS[1].
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Reduced or inconsistent biological activity in assays. | 1. Compound degradation due to improper storage (e.g., multiple freeze-thaw cycles, incorrect temperature, moisture). 2. Inaccurate concentration of the stock solution. | 1. Prepare a fresh stock solution of this compound from the solid compound. 2. Perform a dose-response experiment to verify the expected IC50 or EC50. 3. If the problem persists, verify the purity of the solid compound using HPLC or LC-MS[1]. |
| Precipitate observed in the DMSO stock solution after thawing. | 1. The concentration of the stock solution may be too high, leading to insolubility at lower temperatures. 2. The compound has degraded. | 1. Gently warm the solution and vortex to try and redissolve the precipitate. 2. If the precipitate remains, centrifuge the vial and use the supernatant, acknowledging the concentration may be lower than expected. 3. For future preparations, consider using a lower stock concentration. 4. Assess the purity of the solution via HPLC or LC-MS to check for degradation products[1]. |
| High variability between experimental replicates. | 1. Inconsistent pipetting of the viscous DMSO stock solution. 2. Partial precipitation of the compound in the stock solution. 3. Cellular effects of the DMSO vehicle. | 1. Ensure the DMSO stock is fully thawed and mixed before pipetting. Use calibrated positive displacement pipettes for viscous solutions if available. 2. Centrifuge the stock solution before use and take the supernatant. 3. Ensure the final concentration of DMSO in the cell culture medium is consistent across all wells and is at a level known to not affect the cells (typically <0.5%). Run a vehicle-only control. |
Experimental Protocols
Protocol 1: Assessment of this compound Stock Solution Stability by HPLC
This protocol provides a general workflow to assess the stability of a this compound stock solution in DMSO.
-
Initial Analysis (Time 0):
-
Prepare a fresh stock solution of this compound in anhydrous DMSO at the desired concentration.
-
Immediately dilute a small aliquot of this stock solution with an appropriate solvent (e.g., acetonitrile/water) to a suitable concentration for HPLC analysis.
-
Inject the diluted sample into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.
-
Develop a separation method that gives a sharp, symmetrical peak for this compound.
-
Record the peak area and retention time. This will serve as the baseline (100% purity).
-
-
Storage:
-
Aliquot the remaining stock solution into single-use vials and store at -20°C.
-
-
Stability Testing at Subsequent Time Points (e.g., 1, 3, 6 months):
-
At each time point, retrieve one aliquot from storage.
-
Thaw the aliquot completely and mix thoroughly.
-
Prepare a diluted sample for HPLC analysis as described in step 1.
-
Analyze the sample using the same HPLC method.
-
Compare the peak area of this compound to the initial (Time 0) peak area. A significant decrease in the main peak area or the appearance of new peaks indicates degradation.
-
Protocol 2: Functional Assessment of this compound using a Cell Proliferation Assay
This protocol can be used to verify the biological activity of a this compound stock solution.
-
Cell Culture:
-
Cell Plating:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of the this compound stock solution in culture medium. Also, prepare a dilution of a fresh, newly prepared this compound stock as a positive control. Include a vehicle-only (DMSO) control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 48 or 72 hours)[2].
-
-
Cell Viability Assessment:
-
Assess cell viability using a standard method such as the Sulforhodamine B (SRB) assay, MTT assay, or a commercial cell viability reagent.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
-
Compare the IC50 value obtained with the stored this compound to that of the freshly prepared this compound and to expected literature values. A significant increase in the IC50 value suggests a loss of biological activity.
-
Signaling Pathways and Workflows
Caption: this compound activates AMPK, which in turn inhibits the mTORC2 signaling pathway.[2][4]
Caption: this compound acts as a Protein Kinase C (PKC) agonist.[3][5]
Caption: Logical workflow for troubleshooting this compound stability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]
- 5. mdpi.com [mdpi.com]
identifying and mitigating Yuanhuacine off-target effects
Welcome to the technical support center for Yuanhuacine. This resource is designed for researchers, scientists, and drug development professionals to help identify and mitigate potential off-target effects during experimentation with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues that users may encounter, presented in a question-and-answer format.
Q1: I am using this compound to study AMPK activation, but I'm observing unexpected levels of cell death not typical for AMPK activators. What could be happening?
A1: This is a common issue due to this compound's polypharmacology. While you are interested in its effects on the AMPK/mTOR pathway, this compound is also a potent activator of Protein Kinase C (PKC).[1][2][3] Activation of certain PKC isoforms can trigger apoptotic pathways independently of AMPK signaling, leading to the observed cytotoxicity.[4][5]
Troubleshooting Steps:
-
Confirm On-Target (AMPK) Activation: First, verify that this compound is activating AMPK in your model system as expected. You can do this by performing a Western blot for phosphorylated AMPK (p-AMPKα at Thr172) and its downstream target, Acetyl-CoA Carboxylase (p-ACC).[6][7][8]
-
Assess Off-Target (PKC) Activation: Measure the activation of PKC. Since this compound affects PKC, you can assess the phosphorylation of downstream PKC substrates like MARCKS, or use a pan-PKC inhibitor to see if it rescues the cytotoxic phenotype.
-
Differentiate Apoptotic Pathways: To determine if the observed cell death is PKC-mediated, pre-treat your cells with a specific PKC inhibitor (e.g., Ro 31-8220) for 4 hours before adding this compound.[4][5] If the PKC inhibitor reduces the amount of cell death (as measured by assays like Annexin V staining or caspase activity), it indicates that the cytotoxicity is at least partially a PKC-driven off-target effect in the context of your experiment.[9]
-
Dose-Response Analysis: Perform a dose-response curve for both AMPK activation and cytotoxicity. If the IC50 for cytotoxicity is significantly different from the EC50 for AMPK activation, it may suggest that different pathways are driving these effects.
Q2: I am seeing activation of NF-κB signaling in my experiment, which is confounding my results. Is this a known effect of this compound?
A2: Yes, this compound is known to induce NF-κB-dependent transcription.[4] This effect is linked to its primary mechanism as a PKC activator.[4][10] The activation of specific PKC isoforms can lead to the phosphorylation and degradation of IκB, allowing for the nuclear translocation of NF-κB and subsequent gene expression, including pro-inflammatory cytokines like IFNγ and IL-12.[4][10]
Troubleshooting Steps:
-
Confirm Pathway Activation: Use a reporter assay (e.g., luciferase reporter with an NF-κB response element) or Western blot for phosphorylated p65 subunit to quantify the extent of NF-κB activation.
-
Inhibit Upstream Activator: To confirm the effect is downstream of PKC, pre-treat cells with a PKC inhibitor (e.g., Ro 31-8220) before this compound stimulation. A reduction in NF-κB activation would confirm it as a PKC-mediated off-target effect.[4]
-
Use a Direct NF-κB Inhibitor: To mitigate the effect in your experiments, you can use a direct NF-κB inhibitor (e.g., TPCA-1) alongside this compound.[4] This will help isolate the cellular effects of this compound that are independent of NF-κB signaling.
-
Analyze Gene Expression: Perform qPCR or RNA-seq to identify the specific genes being upregulated by this pathway, which can help you understand the functional consequences of this off-target activation in your model.
Quantitative Data Summary
The following table summarizes the known potency of this compound across different cell lines and biological activities. Note that direct comparative values for on-target vs. off-target activities are not always available in a single study and can be cell-type dependent.
| Compound | Target/Activity | Cell Line | Parameter | Value | Reference |
| This compound | Growth Inhibition | H1993 (NSCLC) | IC₅₀ | 9 nM | [6] |
| Growth Inhibition | HCC1806 (BL2 TNBC) | IC₅₀ | ~50 nM | [4][5] | |
| Growth Inhibition | HCC70 (BL1 TNBC) | IC₅₀ | ~200 nM | [4][5] | |
| THP-1 Differentiation | THP-1 (Monocyte) | EC₅₀ | 1.4 nM | [5] | |
| p38 MAPK Activation | HCT116 (Colon) | Effective Conc. | 2-16 µM |
Key Experimental Protocols
Protocol 1: Western Blot for Phospho-AMPKα (Thr172) Activation
This protocol is used to confirm the on-target effect of this compound on AMPK activation.
Materials:
-
Cell lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, buffers, and apparatus
-
PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172), Rabbit anti-AMPKα (total)
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HRP-conjugated anti-rabbit secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with desired concentrations of this compound (and controls, e.g., vehicle, metformin) for the specified time (e.g., 2 hours).
-
Lysis: Wash cells with ice-cold PBS, then add lysis buffer. Scrape cells, collect lysate, and centrifuge to pellet debris.
-
Quantification: Determine protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load 20-40 µg of protein per lane on a 10% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibody (e.g., anti-p-AMPKα, 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[11][12]
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody: Incubate with HRP-conjugated secondary antibody (1:5000 in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash membrane as in step 9. Apply ECL substrate and visualize using a chemiluminescence imager.
-
Stripping and Re-probing: To normalize, the blot can be stripped and re-probed for total AMPKα.
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
CETSA is a powerful method to verify that this compound directly binds to a suspected target protein (e.g., a specific PKC isoform) inside the cell. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature (Tm).[13]
Materials:
-
Cells of interest
-
This compound and vehicle control (DMSO)
-
PBS
-
Thermocycler
-
Apparatus for cell lysis (e.g., liquid nitrogen, sonicator)
-
High-speed centrifuge
-
Western blot materials (as in Protocol 1) for the protein of interest.
Procedure:
-
Cell Treatment: Treat cultured cells with this compound (e.g., 10 µM) or vehicle control for 1-2 hours at 37°C.[13]
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40°C to 64°C) for 3 minutes in a thermocycler. Include an unheated control.[13]
-
Lysis: Immediately lyse the cells using freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 37°C water bath).[13]
-
Centrifugation: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C to pellet aggregated, denatured proteins.[1]
-
Analysis: Collect the supernatant (soluble protein fraction). Analyze the amount of soluble target protein remaining at each temperature point by Western blot.
-
Data Interpretation: Quantify band intensities and plot them against temperature. A shift of the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates direct target engagement.
References
- 1. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 2. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential [mdpi.com]
- 6. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]
- 8. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Yuanhuacine Dosage in Animal Cancer Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Yuanhuacine dosage in animal cancer models. All quantitative data is summarized in tables for easy comparison, and detailed experimental protocols are provided. Signaling pathways and experimental workflows are visualized using diagrams.
Frequently Asked Questions (FAQs)
Q1: What is the general starting dose for this compound in mouse cancer models?
A1: Based on published studies, a general starting dose for this compound in mouse xenograft models ranges from 0.5 mg/kg to 1.0 mg/kg, administered either orally or intraperitoneally.[1][2] It is crucial to conduct a pilot study to determine the optimal dose for your specific cancer model and experimental conditions.
Q2: What is the mechanism of action of this compound?
A2: this compound has a multi-faceted mechanism of action. It is known to activate AMP-activated protein kinase (AMPK), which in turn suppresses the mTOR signaling pathway, a critical pathway for cell growth and proliferation.[1] Additionally, this compound activates Protein Kinase C (PKC), which can lead to cell cycle arrest and apoptosis.[2][3]
Q3: Which types of cancer models have shown sensitivity to this compound?
A3: Preclinical studies have demonstrated this compound's anti-tumor activity in non-small cell lung cancer (NSCLC) and basal-like 2 (BL2) subtype of triple-negative breast cancer (TNBC) xenograft models.[1][2]
Q4: How should I prepare this compound for in vivo administration?
A4: For oral administration, this compound can be dissolved in a vehicle solution of ethanol, Tween 80, and water (in a 1:1:98 ratio).[1] For intraperitoneal injections, it has been formulated in a solution of <12% EtOH in PBS.[2] It is essential to ensure the compound is fully dissolved to ensure accurate dosing.
Q5: What are the expected outcomes of successful this compound treatment in animal models?
A5: Successful treatment should result in a significant inhibition of tumor growth and a reduction in tumor weight compared to the vehicle-treated control group.[1][2]
Troubleshooting Guide
Problem 1: I am observing significant weight loss and/or toxicity in my mice.
-
Possible Cause: The administered dose of this compound may be too high for the specific animal model or strain. Toxicity, including a fatality, has been observed at a 1 mg/kg intraperitoneal dose in a triple-negative breast cancer model.[4][5]
-
Solution:
-
Reduce the dosage of this compound. Consider starting with a lower dose, such as 0.5 mg/kg, and gradually escalating.
-
Consider changing the route of administration. Oral gavage may be better tolerated than intraperitoneal injections for certain models.
-
Monitor the mice daily for clinical signs of toxicity, including weight loss, changes in behavior, and altered grooming habits. If significant toxicity is observed, consider reducing the dosing frequency or discontinuing treatment for those animals.
-
Problem 2: I am not observing any significant anti-tumor effect.
-
Possible Cause 1: The dose of this compound may be too low.
-
Solution 1: If no toxicity is observed, consider a dose-escalation study to determine if a higher dose produces an anti-tumor response.
-
Possible Cause 2: The cancer model being used may not be sensitive to this compound's mechanism of action.
-
Solution 2: Confirm that the signaling pathways targeted by this compound (AMPK/mTOR and PKC) are relevant to the growth and survival of your chosen cancer cell line.
-
Possible Cause 3: Issues with the formulation and administration of this compound.
-
Solution 3:
-
Ensure that this compound is completely dissolved in the vehicle.
-
Verify the accuracy of your dosing calculations and administration technique. For oral gavage, ensure proper placement to avoid administration into the lungs. For intraperitoneal injections, ensure the injection is in the peritoneal cavity and not subcutaneous or into an organ.[6]
-
Problem 3: I am seeing inconsistent results between animals in the same treatment group.
-
Possible Cause: Inconsistent administration of this compound or variability in tumor establishment.
-
Solution:
-
Ensure that all personnel involved in the study are using standardized procedures for drug preparation and administration.
-
When establishing tumors, ensure that the cell injections are consistent in terms of cell number and location.
-
Randomize animals into treatment and control groups after the tumors have reached a predetermined size to minimize variability between groups.[1]
-
Quantitative Data Summary
Table 1: Efficacy of this compound in a Non-Small Cell Lung Cancer (H1993) Xenograft Model
| Dosage | Administration Route | Treatment Duration | Tumor Growth Inhibition | Reference |
| 0.5 mg/kg | Oral, daily | 21 days | 33.4% | [1] |
| 1.0 mg/kg | Oral, daily | 21 days | 38.8% | [1] |
Table 2: Efficacy of this compound in a Triple-Negative Breast Cancer (HCC1806) Xenograft Model
| Dosage | Administration Route | Treatment Schedule | Outcome | Reference |
| 1 mg/kg (day 0), 0.7 mg/kg (day 4) | Intraperitoneal | Two doses | Significant reduction in tumor growth and weight | [2] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Evaluation in a Non-Small Cell Lung Cancer (H1993) Xenograft Mouse Model
This protocol is adapted from a study by Kang et al. (2015).[1]
-
Cell Culture: Culture H1993 cells in appropriate media until they reach the desired number for injection.
-
Animal Model: Use female BALB/c nude mice, 5 weeks old.
-
Tumor Implantation:
-
Harvest H1993 cells and resuspend them in medium.
-
Subcutaneously inject 1 x 107 cells in a volume of 200 μL into the flank of each mouse.[1]
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow until they reach a volume of approximately 90 mm3.[1]
-
Measure tumor dimensions with calipers every 4-6 days and calculate tumor volume using the formula: V = (Length x Width²)/2.
-
-
Drug Preparation and Administration:
-
Prepare this compound in a vehicle of ethanol:Tween 80:H2O (1:1:98).
-
Randomize mice into treatment groups (e.g., vehicle control, 0.5 mg/kg this compound, 1.0 mg/kg this compound).
-
Administer the prepared solutions orally once daily for 21 days.[1]
-
-
Toxicity Monitoring: Monitor the body weight and general health of the mice every 4-6 days.
-
Endpoint Analysis:
-
At the end of the 21-day treatment period, euthanize the mice.
-
Excise the tumors and measure their final volume and weight.
-
Protocol 2: In Vivo Efficacy Evaluation in a Triple-Negative Breast Cancer (HCC1806) Xenograft Mouse Model
This protocol is adapted from a study by Fermaintt et al. (2021).[2]
-
Animal Model: Use female athymic nude mice, 5-6 weeks old.
-
Tumor Implantation:
-
Inject HCC1806 tumor fragments bilaterally into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to an approximate volume of 100 mm3.
-
Measure tumor dimensions with calipers every 2 days.
-
-
Drug Preparation and Administration:
-
Prepare this compound in a vehicle of <12% EtOH in PBS.
-
Randomize mice into treatment groups.
-
Administer this compound intraperitoneally at a dose of 1 mg/kg on day 0 and 0.7 mg/kg on day 4.[2]
-
-
Toxicity Monitoring: Check mice for signs of toxicity and weigh them every 2 days. Be aware of potential lethality at the 1 mg/kg dose.[2][4]
-
Endpoint Analysis:
-
Continue monitoring for a total of 12 days or until vehicle-treated tumors reach the endpoint criterion (e.g., 1500 mm3).[2]
-
At the end of the trial, euthanize the mice, excise the tumors, and weigh them.
-
Visualizations
Caption: Signaling pathways activated by this compound.
Caption: General experimental workflow for in vivo studies.
References
- 1. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Yuanhuacine-Induced Toxicity in Mice
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing toxicity associated with Yuanhuacine administration in mouse models. The information is compiled from published research to help ensure the welfare of experimental animals and the integrity of research outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, offering potential causes and actionable solutions in a question-and-answer format.
Issue 1: Unexpected Mortality in Mice Treated with this compound
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Question: We observed unexpected deaths in our mouse cohort shortly after intraperitoneal (i.p.) administration of this compound at 1 mg/kg. What could be the cause and how can we prevent this?
-
Answer: Unexpected mortality at a 1 mg/kg i.p. dose of this compound has been reported in the literature and is indicative of acute toxicity.[1][2] The route of administration and the dosage are critical factors influencing the severity of the toxic response.
Troubleshooting Steps:
-
Dose Reduction: Consider reducing the intraperitoneal dose. One study successfully mitigated mortality by lowering the second dose from 1 mg/kg to 0.7 mg/kg.[2][3]
-
Route of Administration: Evaluate the necessity of i.p. administration. Oral administration of this compound, even at doses of 0.5 mg/kg and 1.0 mg/kg daily for 21 days, has been reported to cause no overt toxicity or changes in body weight.[4][5]
-
Vehicle and Formulation: Ensure the vehicle used to dissolve this compound is well-tolerated and administered at an appropriate volume. One study used a vehicle of ethanol (B145695), Tween 80, and water (1:1:98) for oral administration.[4][5] For intraperitoneal injections, a solution of <12% EtOH in PBS has been used.[2]
-
Animal Strain and Health: Confirm that the mice are healthy and not otherwise compromised before dosing. The genetic background of the mouse strain could also influence susceptibility to toxicity.
-
Issue 2: Significant Weight Loss in this compound-Treated Mice
-
Question: Our mice are experiencing significant and progressive weight loss after being treated with this compound. What are the potential reasons and what measures can we take?
-
Answer: Significant weight loss is a common sign of toxicity with this compound, particularly at higher doses administered intraperitoneally.[1] This can be due to a range of factors including gastrointestinal distress, organ damage, or general malaise leading to reduced food and water intake.
Troubleshooting Steps:
-
Dose and Route Adjustment: As with mortality, consider reducing the dose or changing the route of administration to oral, which has been shown to have a better safety profile.[4][5] A lower i.p. dose of 0.7 mg/kg resulted in less weight loss compared to 1 mg/kg.[2][3]
-
Supportive Care: Provide supportive care to the animals. This can include:
-
Dietary Supplementation: Offering palatable, high-energy food supplements.
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Hydration: Ensuring easy access to water and potentially providing subcutaneous fluids if dehydration is suspected.
-
-
Monitor for Other Clinical Signs: Closely observe the mice for other signs of distress such as lethargy, ruffled fur, or hunched posture. These can help in assessing the overall health status of the animals.
-
Humane Endpoints: Establish clear humane endpoints for weight loss (e.g., >20% loss of initial body weight) to prevent unnecessary suffering.
-
Frequently Asked Questions (FAQs)
Q1: What are the known toxicities of this compound in mice?
A1: Published studies indicate that this compound can induce significant toxicity, which is dependent on the dose and route of administration. Systemic administration has been associated with toxic effects on the liver, kidneys, and reproductive system.[6] It can also lead to intestinal dysfunction and global oxidative stress.[6] The most commonly reported signs of toxicity in mice are significant weight loss and, at higher doses, mortality.[1][2]
Q2: Are there established safe dosage ranges for this compound in mice?
A2: The "safe" dose of this compound is highly dependent on the experimental context, including the route of administration and the desired therapeutic effect.
-
Intraperitoneal (i.p.) injection: A dose of 1 mg/kg has been shown to be toxic, causing weight loss and death in some animals.[1][2] A reduced dose of 0.7 mg/kg was better tolerated.[2][3]
-
Oral administration: Doses of 0.5 mg/kg and 1.0 mg/kg administered daily for 21 days have been reported to not cause overt toxicity or body weight changes in a xenograft mouse model.[4][5]
Q3: What biochemical markers should be monitored to assess this compound-induced toxicity?
A3: While specific studies on this compound's effect on biochemical markers are limited, based on its known organ toxicities, it is advisable to monitor standard markers for liver and kidney function.
-
Liver Function: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP).
-
Kidney Function: Blood urea (B33335) nitrogen (BUN) and creatinine.
Q4: What are the known mechanisms of action of this compound that might relate to its toxicity?
A4: this compound has multiple reported mechanisms of action, primarily investigated in the context of its anti-cancer effects. These mechanisms, however, could also contribute to its toxicity in non-cancerous cells. The primary mechanism is the activation of Protein Kinase C (PKC).[2][3][7] Other implicated pathways include the activation of the NF-κB and AMPK/mTOR signaling pathways.[1][4] The broad activity of PKC isoforms and the integral role of these signaling pathways in normal cellular function could explain the observed toxicities.
Data on this compound Dosage and Observed Toxicity in Mice
| Route of Administration | Dose | Dosing Schedule | Mouse Model | Observed Toxicity | Reference |
| Intraperitoneal | 1 mg/kg | Day 0 | Athymic Nude | Significant weight loss, one death reported | [1][2] |
| Intraperitoneal | 0.7 mg/kg | Day 4 (following a 1 mg/kg dose on Day 0) | Athymic Nude | Less weight loss compared to the 1 mg/kg dose | [2][3] |
| Oral | 0.5 mg/kg | Once daily for 21 days | Nude mice with H1993 xenografts | No overt toxicity, no body weight changes | [4][5] |
| Oral | 1.0 mg/kg | Once daily for 21 days | Nude mice with H1993 xenografts | No overt toxicity, no body weight changes | [4][5] |
Experimental Protocols
Protocol 1: Intraperitoneal Administration of this compound in a Xenograft Mouse Model
This protocol is based on a study investigating the anti-tumor efficacy of this compound in a triple-negative breast cancer model.[2]
-
Animal Model: Female athymic nude mice (5-6 weeks old).
-
Tumor Implantation: Bilateral subcutaneous injection of HCC1806 tumor fragments into each flank.
-
Treatment Initiation: Begin treatment when tumors reach an approximate volume of 100 mm³.
-
This compound Preparation: Dissolve this compound in a vehicle of <12% ethanol in phosphate-buffered saline (PBS).
-
Dosing Regimen:
-
Day 0: Administer this compound via intraperitoneal (i.p.) injection at a dose of 1 mg/kg.
-
Day 4: Administer a second and final i.p. dose of 0.7 mg/kg.
-
-
Monitoring:
-
Check for signs of toxicity daily.
-
Measure body weight and tumor volume with calipers every 2 days for a total of 12 days.
-
-
Endpoint: Euthanize mice when vehicle-treated tumors reach the endpoint criterion (e.g., 1500 mm³) or if humane endpoints for toxicity are met.
-
Tissue Collection: Upon completion of the trial, excise and weigh tumors.
Protocol 2: Oral Administration of this compound in a Xenograft Mouse Model
This protocol is derived from a study on the effects of this compound in a non-small cell lung cancer model.[4][5]
-
Animal Model: Female BALB/c-nu (nu/nu) nude mice (5 weeks old).
-
Tumor Implantation: Subcutaneously inject H1993 cells (1 x 10⁷ cells in 200 µL of medium) into the flank.
-
Treatment Initiation: Begin treatment when tumor volume reaches approximately 90 mm³.
-
This compound Preparation: Dissolve this compound in a vehicle solution of ethanol-Tween 80-H₂O (1:1:98).
-
Dosing Regimen: Administer this compound orally once a day for 21 days at a dose of 0.5 mg/kg or 1.0 mg/kg in a volume of 100 µl.
-
Monitoring:
-
Monitor tumor volume every 4-6 days using calipers.
-
Weigh animals every 4-6 days.
-
-
Endpoint: At the end of the 21-day treatment period.
-
Tissue Collection: Measure the volume and weight of each tumor xenograft at the termination of the experiment.
Signaling Pathways and Experimental Workflow Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]
- 6. Yuanhuacin and Related Anti-Inflammatory and Anticancer Daphnane Diterpenes from Genkwa Flos—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Daphnane Diterpenes from Daphne genkwa Activate Nurr1 and Have a Neuroprotective Effect in an Animal Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Yuanhuacine Western Blot Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Yuanhuacine in Western blot experiments. The information is tailored for scientists and drug development professionals to help navigate common challenges and ensure reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary signaling pathways affected by this compound that I should investigate via Western blot?
A1: this compound is known to modulate several key signaling pathways involved in cancer cell proliferation and survival. The most commonly reported pathways to investigate are:
-
AMPK/mTOR Pathway: this compound activates AMP-activated protein kinase (AMPK) and suppresses the mTORC2 signaling pathway.[1][2][3] Key proteins to probe include phosphorylated AMPK (p-AMPK), phosphorylated mTOR (p-mTOR), and downstream effectors of mTORC2 like phosphorylated Akt (p-Akt), phosphorylated PKCα (p-PKCα), and Rac1.[3][4]
-
Cell Cycle Regulation: this compound induces G2/M phase arrest in cancer cells by upregulating the p21 protein.[5] This effect has been shown to be independent of p53 activation.[5] Therefore, probing for p21 is a critical step in assessing this compound's effect on the cell cycle.
Q2: What is a typical effective concentration and treatment duration for this compound in cell culture for Western blot analysis?
A2: The optimal concentration and duration can vary significantly depending on the cell line's sensitivity. For example, the H1993 non-small cell lung cancer (NSCLC) cell line is highly sensitive, with an IC50 value of 9 nM after 72 hours.[4] In contrast, the H358 cell line has an IC50 of 16.5 µM.[4] A common treatment time for observing changes in protein expression is 24 hours.[4] It is always recommended to perform a dose-response experiment to determine the optimal conditions for your specific cell line.
Q3: When analyzing phosphorylated proteins in response to this compound, are there special considerations for the Western blot protocol?
A3: Yes. When detecting phosphoproteins, it is crucial to prevent dephosphorylation during sample preparation and to avoid interference during blocking. Always add phosphatase inhibitors to your lysis buffer and keep samples on ice.[6] For the blocking step, avoid using milk-based blockers as casein is a phosphoprotein and can cause high background signals.[6] Instead, use Bovine Serum Albumin (BSA) at a concentration of 3-5% in TBS-T.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the Western blot analysis of this compound-treated samples.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Signal or Weak Signal | 1. Low Protein Expression: The target protein may not be expressed or is expressed at very low levels in your cell line.[7] 2. Ineffective this compound Treatment: The concentration or incubation time may be insufficient to induce a detectable change. p-AMPK levels, for instance, increase significantly after just 2 hours of treatment.[4] 3. Poor Protein Transfer: Small proteins may have passed through the membrane, or large proteins may not have transferred efficiently from the gel.[8] 4. Inactive Reagents: The primary or secondary antibody may have lost activity, or the ECL substrate may be expired. | 1. Use a Positive Control: If possible, use a cell lysate known to express the protein of interest to validate the antibody and protocol.[8] 2. Optimize Treatment: Perform a time-course and dose-response experiment. For p-AMPK, try shorter incubation times (e.g., 2-8 hours).[4] 3. Verify Transfer: Use a reversible stain like Ponceau S to visualize total protein on the membrane after transfer.[8] Adjust transfer time and voltage based on protein size. For smaller proteins, consider using a 0.2 µm pore size membrane.[6] 4. Use Fresh Reagents: Use fresh antibody dilutions and ensure your substrate is within its expiry date. |
| High Background | 1. Improper Blocking: Insufficient blocking time or an inappropriate blocking agent can lead to non-specific antibody binding.[9] For phosphoproteins, milk is not recommended.[6] 2. Antibody Concentration Too High: Excess primary or secondary antibody can bind non-specifically across the membrane.[9][10] 3. Insufficient Washing: Unbound antibodies are not adequately washed off the membrane.[9] | 1. Optimize Blocking: Block for at least 1 hour at room temperature. For phosphoproteins, use 3-5% BSA in TBS-T.[6] 2. Titrate Antibodies: Perform a dilution series for your primary antibody to find the optimal concentration that maximizes signal and minimizes background.[11] 3. Improve Washing: Increase the number, duration, or volume of your wash steps. Ensure a detergent like Tween 20 (0.05-0.1%) is included in the wash buffer.[8][12] |
| Multiple or Unexpected Bands | 1. Non-Specific Antibody Binding: The primary antibody may be cross-reacting with other proteins. 2. Protein Degradation: Samples were not handled properly, leading to cleavage of the target protein.[8] 3. Protein Multimers or Isoforms: The target protein may exist in different forms or create aggregates. This compound's mechanism can be complex, potentially influencing post-translational modifications.[3][13][14] | 1. Use Affinity-Purified Antibodies: If possible, use a more specific, purified antibody. Using a blocking peptide can also differentiate specific from non-specific bands. 2. Add Protease Inhibitors: Always add fresh protease inhibitors to your lysis buffer and keep samples cold.[14] 3. Modify Sample Preparation: Try boiling the sample in Laemmli buffer for 10 minutes instead of 5 to disrupt multimers. Consult literature (e.g., Swiss-Prot) to check for known isoforms or cleavage fragments of your target protein.[14] |
Quantitative Data Summary
The following tables summarize quantitative data from studies on this compound's effects.
Table 1: Anti-proliferative Activity (IC50) of this compound in Various NSCLC Cell Lines [4]
| Cell Line | IC50 (µM) after 72h |
| H358 | 16.5 |
| H460 | 6.2 |
| Calu-1 | 4.1 |
| H1299 | 4.0 |
| A549 | 0.03 |
| H1993 | 0.009 |
Table 2: Effect of this compound on AMPKα Phosphorylation in H1993 Cells [15]
| Treatment | Fold Change in p-AMPKα Level |
| This compound (1 µM) | ~2.5-fold increase |
| Compound C (20 µM) | ~0.5-fold decrease |
| This compound (1 µM) + Compound C (20 µM) | ~1.5-fold increase |
Experimental Protocols
Standard Protocol for Western Blot Analysis of this compound-Treated Cells
This protocol is a generalized procedure based on methodologies reported in the literature.[4][15] Optimization for specific cell lines and targets is recommended.
-
Cell Lysis:
-
After treating cells with the desired concentration of this compound for the specified time, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[15]
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 20 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.[15]
-
-
SDS-PAGE:
-
Protein Transfer:
-
Blocking:
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody at the recommended dilution overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.[7]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody at its recommended dilution for 1-2 hours at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.[16]
-
Capture the signal using X-ray film or a digital imaging system.
-
Visualized Pathways and Workflows
Caption: this compound activates AMPK, leading to the inhibition of the mTORC2 pathway.
Caption: this compound induces p21 expression independent of p53, causing G2/M arrest.
References
- 1. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Chinese Herb Isolate this compound (YHL-14) Induces G2/M Arrest in Human Cancer Cells by Up-regulating p21 Protein Expression through an p53 Protein-independent Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western blot optimization | Abcam [abcam.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Western blot troubleshooting guide! [jacksonimmuno.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. neobiotechnologies.com [neobiotechnologies.com]
- 11. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 12. How to optimize your western blot protocol – Univ MRS [univmrs.fr]
- 13. mdpi.com [mdpi.com]
- 14. m.youtube.com [m.youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. Optimization of a Western blot protocol for the detection of low levels of tissue factor in human cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Therapeutic Index of Yuanhuacine
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and detailed protocols for experiments aimed at improving the therapeutic index of Yuanhuacine.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the experimental use of this compound.
Q1: My this compound compound is precipitating when I dilute my DMSO stock into aqueous cell culture media. How can I resolve this?
A1: This is a frequent challenge due to this compound's poor water solubility.[1] When a concentrated DMSO stock is diluted into an aqueous buffer, the compound can "crash out" if its solubility limit is exceeded.[2]
-
Troubleshooting Steps:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, typically below 0.5%, to minimize solvent-induced toxicity and precipitation.[3]
-
Use Sonication: Gentle sonication can sometimes help redissolve precipitated compounds in the assay medium.[2]
-
Prepare Fresh Dilutions: Prepare working solutions fresh from your DMSO stock immediately before each experiment to minimize the time the compound spends in a low-solubility state.[4]
-
Consider Advanced Formulations: For persistent solubility issues, encapsulating this compound into a drug delivery system like nanoparticles or liposomes is the most effective solution. These formulations are specifically designed to enhance the solubility and stability of hydrophobic drugs in aqueous environments.[1]
-
Q2: I am observing significant variability and inconsistent IC50 values in my cell viability assays. What could be the cause?
A2: Inconsistent IC50 values are often linked to the compound's poor solubility and stability.[4]
-
Troubleshooting Steps:
-
Ensure Homogeneous Solution: Incomplete dissolution or precipitation leads to an inconsistent effective concentration of the compound delivered to the cells. Before adding to cells, visually inspect your diluted solution for any signs of precipitation.
-
Check Compound Stability: this compound may be sensitive to light and temperature, which could lead to degradation over the course of a multi-day experiment.[4] Minimize exposure of stock solutions and experimental plates to light and prepare fresh dilutions for each experiment.
-
Standardize Protocols: Ensure consistent cell seeding densities, incubation times, and DMSO concentrations across all experiments. Run a vehicle control (medium with the same final DMSO concentration) in every assay to assess the baseline effect of the solvent.[3]
-
Q3: My in vivo studies show high systemic toxicity (e.g., significant body weight loss, mortality) at doses required for anti-tumor efficacy. How can I improve the therapeutic index?
A3: The low therapeutic index of this compound, stemming from its high toxicity, is a primary barrier to its clinical application.[5] One study noted animal death at a dose of 1 mg/kg.[6] The most promising strategies to mitigate this involve reducing systemic exposure while concentrating the drug at the tumor site.
-
Recommended Strategies:
-
Targeted Drug Delivery Systems: Encapsulating this compound in nanoparticles or liposomes can significantly alter its pharmacokinetic profile.[1] These carriers can protect the body from the free drug, reduce off-target toxicity, and potentially increase accumulation in tumor tissue through the Enhanced Permeability and Retention (EPR) effect.
-
Prodrug Approach: A prodrug strategy involves chemically modifying this compound into an inactive form that is selectively activated at the tumor site, for example, by tumor-specific enzymes.[7][8] This approach can drastically reduce toxicity to healthy tissues.
-
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Cytotoxicity (IC50) of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (μM) | Citation(s) |
| T24T | Bladder Cancer | 1.83 ± 0.02 | [9] |
| UMUC3 | Bladder Cancer | 1.89 ± 0.02 | [9] |
| HCT116 | Colon Cancer | 14.28 ± 0.64 | [9] |
| HCC1806 | Triple-Negative Breast Cancer (BL2 Subtype) | ~0.05 | [6] |
| HCC70 | Triple-Negative Breast Cancer (BL2 Subtype) | ~0.2 | [6] |
Table 2: Effect of this compound on AMPK Pathway Activation in NSCLC Cells
| Treatment Condition (H1993 Cells) | Fold Increase in AMPKα Phosphorylation | Citation(s) |
| This compound (1 µM) | ~2.5-fold | [10] |
| Metformin (10 mM) | ~2.0-fold | [10] |
| This compound (1 µM) + Metformin (10 mM) | ~3.5-fold (Additive Effect) | [10] |
Table 3: Example of In Vivo Efficacy and Toxicity of this compound
| Animal Model | Treatment Protocol | Anti-Tumor Efficacy | Observed Toxicity | Citation(s) |
| HCC1806 Xenograft (Immunocompromised Mice) | 1 mg/kg on day 0, 0.7 mg/kg on day 4 (i.p. injection) | Robust suppression of tumor growth | One animal death on day 2 after initial 1 mg/kg dose; less weight loss observed with the lower 0.7 mg/kg dose. | [6] |
Experimental Protocols
Protocol 1: Formulation of this compound-Loaded PLGA Nanoparticles
This protocol is based on the established nanoprecipitation (solvent evaporation) method for encapsulating hydrophobic drugs.[1][11][12]
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone (B3395972) (Organic Solvent)
-
Polyvinyl alcohol (PVA) or Poloxamer (e.g., PLX-188) as a surfactant
-
Deionized water
Methodology:
-
Preparation of Organic Phase: Dissolve a specific amount of this compound and PLGA in acetone.
-
Preparation of Aqueous Phase: Prepare an aqueous solution of the surfactant (e.g., 0.5% w/v PVA).
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under moderate magnetic stirring.[1][13] The rapid diffusion of acetone into the water causes the PLGA and this compound to co-precipitate, forming nanoparticles.[1]
-
Solvent Evaporation: Continue stirring the suspension for several hours (or use a rotary evaporator) to allow the complete evaporation of acetone.[1][11]
-
Particle Recovery: Centrifuge the nanoparticle suspension at high speed (e.g., 17,000 rcf for 15 min) to pellet the nanoparticles.[11]
-
Washing: Discard the supernatant. Resuspend the pellet in deionized water and centrifuge again to remove any un-encapsulated drug and excess surfactant. Repeat this washing step at least twice.[11]
-
Lyophilization (Optional): For long-term storage, resuspend the final nanoparticle pellet in a cryoprotectant solution (e.g., 5% mannitol) and lyophilize to obtain a dry powder.[11]
Protocol 2: Formulation of this compound-Loaded Liposomes
This protocol uses the thin-film hydration method, a common technique for preparing liposomes.[1]
Materials:
-
This compound
-
Phospholipids (e.g., soy phosphatidylcholine, DSPC)
-
Cholesterol
-
Organic solvent (e.g., chloroform/methanol mixture)
-
Aqueous buffer (e.g., PBS)
Methodology:
-
Lipid Film Formation: Dissolve this compound, phospholipids, and cholesterol in the organic solvent in a round-bottom flask.
-
Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator under vacuum. This will form a thin, dry lipid film on the inner wall of the flask.[1]
-
Hydration: Add the aqueous buffer to the flask. Hydrate the lipid film by rotating the flask at a temperature above the lipid phase transition temperature. This process allows the lipids to self-assemble into multilamellar vesicles (MLVs), encapsulating the drug.[1]
-
Size Reduction (Sonication/Extrusion): To obtain smaller, unilamellar vesicles with a uniform size distribution, the MLV suspension can be probe sonicated or extruded through polycarbonate membranes with a defined pore size.
Protocol 3: General Protocol for a Maximum Tolerated Dose (MTD) Study
This protocol outlines a general approach for determining the MTD of a novel formulation in mice, which is a critical step in preclinical toxicity assessment.[14]
Methodology:
-
Animal Acclimatization: Allow animals (e.g., female CD-1 mice) to acclimate to the facility for at least one week before the study begins.
-
Dose Range Finding (Phase A):
-
Divide mice into small groups (n=3-5 per group).
-
Administer single intraperitoneal (i.p.) injections of the test compound at escalating doses to different groups.[14] Include a vehicle control group.
-
Monitor animals closely for 7-14 days for clinical signs of toxicity (e.g., altered behavior, ruffled fur, lethargy) and mortality. Record body weight daily.
-
The MTD is defined as the highest dose that does not cause mortality or major life-threatening toxicity.[14]
-
-
Confirmatory Study (Phase B):
-
Based on the Phase A results, select a range of doses below the estimated MTD.
-
Administer the compound daily for a set period (e.g., 5 consecutive days) via the intended therapeutic route (e.g., i.p. or i.v.).[14]
-
Monitor body weight and clinical signs throughout the dosing period and for a recovery period (e.g., 14-21 days).
-
At the end of the study, collect blood for hematology and serum biochemistry analysis (e.g., ALT, AST, BUN to check for liver and kidney toxicity).[14][15]
-
Perform necropsy and collect major organs for histopathological examination.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
This compound exerts its anti-tumor effects through multiple signaling pathways, primarily by activating Protein Kinase C (PKC).[16][17] This activation triggers a downstream cascade involving the NF-κB signaling pathway, leading to the expression of anti-tumor cytokines.[6][18]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential [mdpi.com]
- 6. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prodrugs design synthesis: Topics by Science.gov [science.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Chinese Herb Isolate this compound (YHL-14) Induces G2/M Arrest in Human Cancer Cells by Up-regulating p21 Protein Expression through an p53 Protein-independent Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Preparation, Optimization, and In Vivo Evaluation of Nanoparticle-Based Formulation for Pulmonary Delivery of Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. scienceopen.com [scienceopen.com]
- 14. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Yuanhuacine Analogues
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of Yuanhuacine (B1233473) and its analogues. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental investigation of these complex daphnane (B1241135) diterpenes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing the core structure of this compound analogues?
The synthesis of this compound analogues is a significant challenge due to the inherent structural complexity of the daphnane diterpenoid scaffold. Key difficulties include:
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Complex Tetracyclic Core: The molecule is built on a rigid tricyclo[9.3.0.0]tetradecane ring system, often referred to as a 5/7/6-trans-fused ring system, which is synthetically challenging to construct.[1]
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High Degree of Oxygenation: this compound and its analogues possess numerous oxygen-containing functional groups, requiring careful use of protecting groups and chemoselective transformations.
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Stereochemical Complexity: The daphnane core contains multiple contiguous stereocenters. For instance, synthetic routes have successfully constructed cores with seven contiguous stereocenters, demanding a high level of stereocontrol throughout the synthesis.[1]
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Orthoester Functionality: A characteristic feature of many daphnane diterpenes is an unusual and sensitive orthoester moiety, which can be difficult to install and maintain. The orthoester group has been shown to be crucial for the biological activity of these compounds.[2]
Q2: What are some successful strategies for constructing the 5/7/6-fused ring system of daphnane diterpenes?
Several synthetic strategies have been developed to tackle the construction of the daphnane core. Some notable examples include:
-
Intramolecular [4+3] Cycloaddition: This approach has been used to stereoselectively construct the oxa-bridged bicyclic structure, which can then be further elaborated to form the 5,7,6-membered ring system.[3]
-
Asymmetric Diels-Alder Reaction: To control the stereochemistry of the C-ring, an asymmetric Diels-Alder reaction can be employed as a key initial step.[4]
-
Eu(fod)₃-Promoted Cyclization: A 7-endo cyclization of the B-ring, promoted by the Lewis acid Eu(fod)₃, has been successfully used to generate a critical bridgehead radical, facilitating the formation of the seven-membered ring.[4]
-
Transannular Aldol Additions: These reactions have been utilized to assemble the tricyclic carbon skeleton of daphnane and tigliane (B1223011) diterpenes.[5]
Q3: How can I address issues of poor stereoselectivity in my reaction sequence?
Achieving the correct stereochemistry is one of the most critical challenges. Here are some approaches to consider:
-
Choreographed Reaction Sequences: The order of bond formations and functional group manipulations can have a profound impact on the stereochemical outcome. Minor changes in the reaction "choreography" can sometimes solve issues of poor stereo- and regioselectivity.[6]
-
Substrate Control: Introducing bulky protecting groups or other functional moieties can influence the facial selectivity of subsequent reactions by creating steric hindrance that favors one stereochemical outcome.
-
Catalyst-Controlled Reactions: Employing chiral catalysts, such as in asymmetric Diels-Alder reactions, can induce a specific stereochemistry at key steps in the synthesis.[4]
-
Diastereoselective Nucleophilic Assembly: The convergent synthesis of the core can be achieved through the diastereoselective assembly of two bulky cyclic fragments, where the inherent stereochemistry of the fragments directs the formation of new stereocenters.[1]
Q4: What are the key considerations for late-stage functionalization of a complex core to generate analogues?
Late-stage functionalization (LSF) is a powerful tool for creating a library of analogues from a common advanced intermediate. Key considerations include:
-
Chemoselectivity: The presence of multiple reactive sites on the daphnane core requires highly chemoselective reactions that target a specific functional group without affecting others.
-
Regioselectivity: Directing functionalization to a specific position on the carbon skeleton can be challenging. Directing groups or the inherent electronic and steric properties of the substrate can be exploited to control regioselectivity.
-
Functional Group Tolerance: The chosen LSF method must be compatible with the existing functional groups on the complex core, including sensitive moieties like the orthoester.
Troubleshooting Guides
Issue 1: Low Yield in the Construction of the Tricyclic Core
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inefficient Cyclization | Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and concentration. For Lewis acid-promoted cyclizations (e.g., Eu(fod)₃), screen different Lewis acids and stoichiometries. Change Solvent: The polarity and coordinating ability of the solvent can significantly impact the reaction outcome. |
| Side Reactions | Protecting Group Strategy: Re-evaluate your protecting group strategy. Some protecting groups may be incompatible with the reaction conditions or may sterically hinder the desired transformation. Modify Substrate: Introduce conformational constraints or electronic modifications to the substrate to disfavor side reactions. |
| Decomposition of Starting Material or Product | Lower Reaction Temperature: If thermally sensitive functional groups are present, consider running the reaction at a lower temperature for a longer duration. Use Milder Reagents: Explore alternative, milder reagents that can effect the same transformation under less harsh conditions. |
Issue 2: Poor Regio- or Stereoselectivity
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Lack of Facial Selectivity | Employ Chiral Catalysts: For reactions like Diels-Alder or epoxidations, use of a chiral catalyst can induce high levels of enantioselectivity. Install a Directing Group: A strategically placed hydroxyl or other coordinating group can direct a reagent to a specific face of the molecule. |
| Multiple Reactive Sites | Enzymatic Reactions: In some cases, enzymes can offer exquisite regio- and stereoselectivity that is difficult to achieve with traditional chemical methods. Protecting Groups: Selectively protect competing reactive sites to ensure the reaction occurs only at the desired position. |
| Unfavorable Transition State | Conformational Analysis: Use computational modeling to understand the conformational preferences of your substrate and identify potential steric clashes in the transition state. Modify the Substrate: Altering the substitution pattern on the ring system can change its conformational preferences and favor the desired stereochemical outcome. |
Experimental Protocols: Key Synthetic Transformations
The following table summarizes key experimental transformations reported in the literature for the synthesis of daphnane diterpenoid cores.
| Transformation | Key Reagents & Conditions | Yield | Stereo-/Regioselectivity | Reference |
| Asymmetric Diels-Alder | Diene, Dienophile, Chiral Lewis Acid Catalyst | Varies | High (often >90% ee) | [4] |
| π-Allyl Stille Coupling | Allylic Electrophile, Organostannane, Pd Catalyst | Good | High E-selectivity for trisubstituted olefin | [4] |
| Eu(fod)₃-promoted Cyclization | Unsaturated Precursor, Eu(fod)₃ | Moderate to Good | High diastereoselectivity | [4] |
| Intramolecular [4+3] Cycloaddition | Furan tethered to an oxypentadienyl cation precursor | Moderate | Predominantly exo isomer | [3] |
| SmI₂-mediated Pinacol Coupling | Diketone Precursor, SmI₂ | Good | Varies with substrate | [3] |
Visualizing Synthetic Pathways and Logic
Diagram 1: General Synthetic Strategy for the Daphnane Core
Caption: A generalized workflow for the synthesis of the daphnane core and subsequent analogue generation.
Diagram 2: Troubleshooting Workflow for Poor Stereoselectivity
Caption: A decision tree for troubleshooting poor stereoselectivity in the synthesis of this compound analogues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Preparation of this compound and relative daphne diterpene esters from Daphne genkwa and structure-activity relationship of potent inhibitory activity against DNA topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
interpreting unexpected peaks in HPLC analysis of Yuanhuacine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected peaks during the High-Performance Liquid Chromatography (HPLC) analysis of Yuanhuacine.
Frequently Asked Questions (FAQs)
Q1: I am seeing a broad peak eluting much later than my this compound peak. What could it be?
A1: A broad peak eluting significantly later than the main analyte is often a "ghost peak" resulting from the late elution of a compound from a previous injection.[1] To address this, you can extend the run time of your HPLC method to ensure all components from one sample have eluted before the next injection. Alternatively, implementing a column wash with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol) at the end of each run can help remove strongly retained compounds.
Q2: My chromatogram shows several small, unexpected peaks that are not present in my standard. What is the likely source?
A2: Small, unexpected peaks can arise from various sources of contamination. These include impurities in the mobile phase solvents, contaminated glassware, or leachables from vial caps (B75204) and septa.[2] Always use HPLC-grade solvents and freshly prepared mobile phases. Ensure all glassware is thoroughly cleaned and rinsed with a high-purity solvent. Running a blank injection (injecting only the mobile phase) can help determine if the contamination is coming from the HPLC system or the sample solvent.[3]
Q3: I have a peak that is co-eluting with or appearing as a shoulder on my this compound peak. How can I resolve this?
A3: A shoulder or co-eluting peak suggests the presence of a closely related impurity or a degradation product. To improve resolution, you can try optimizing the mobile phase composition, such as adjusting the ratio of organic solvent to water or changing the pH.[4] Alternatively, using a column with a different stationary phase chemistry or a smaller particle size can enhance separation efficiency.
Q4: The retention time of my this compound peak is shifting between injections. What could be causing this?
A4: Retention time instability can be caused by several factors, including fluctuations in column temperature, changes in mobile phase composition over time, or an improperly equilibrated column.[5] Using a column oven to maintain a consistent temperature is crucial. If you are mixing solvents online, ensure the pump's proportioning valves are functioning correctly. Always allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence of analyses.
Q5: I observe peak tailing for my this compound peak. What are the common causes and solutions?
A5: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with active silanol (B1196071) groups on silica-based columns.[6] Using a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid or acetic acid) can help to suppress the ionization of silanol groups and reduce tailing. Other potential causes include column overload (injecting too much sample) or the presence of a void at the column inlet.[6]
Troubleshooting Guide: Interpreting Unexpected Peaks
Unexpected peaks in the chromatogram are a common challenge in HPLC analysis. This guide provides a systematic approach to identifying and resolving these issues during the analysis of this compound.
Troubleshooting Workflow for Unexpected Peaks
Table of Common Unexpected Peaks and Solutions
| Problem | Probable Cause | Recommended Solution(s) |
| Early Eluting Peaks | Highly polar contaminants from sample preparation or injection solvent. | - Ensure the injection solvent is the same as or weaker than the mobile phase. - Use high-purity solvents for sample preparation. |
| Peak Tailing | - Secondary interactions with the stationary phase. - Column overload. - Column degradation. | - Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase. - Reduce the injection volume or sample concentration. - Replace the column if it is old or has been subjected to harsh conditions. |
| Peak Fronting | - Sample solvent stronger than the mobile phase. - Column overload. | - Dissolve the sample in the mobile phase or a weaker solvent. - Decrease the amount of sample injected. |
| Split Peaks | - Clogged inlet frit of the column. - Void in the column packing material. - Sample partially dissolved or precipitating in the injector. | - Reverse-flush the column (disconnect from the detector first). - Replace the column. - Ensure the sample is fully dissolved in the injection solvent. |
| Ghost Peaks (Random) | - Contamination in mobile phase, glassware, or from a previous injection (carryover).[1] | - Use freshly prepared, filtered, and degassed HPLC-grade mobile phase. - Thoroughly clean all glassware. - Implement a needle wash step in the autosampler method. |
| Peaks Appearing in a Degradation Study | Hydrolytic Degradation (Acidic/Basic): - Hydrolyzed Orthoester Isomers: Partial hydrolysis of the orthoester group on the daphnane (B1241135) skeleton can lead to multiple isomeric monoesters. - Triol Degradant: Complete hydrolysis of the orthoester results in a more polar triol compound. | - These peaks are expected. Use a stability-indicating method with sufficient resolution to separate these from the parent compound. - Characterize these peaks using LC-MS to confirm their identity. |
| Oxidative Degradation: - Epoxide Ring Opening: Oxidation can lead to the opening of the epoxide ring, forming a diol. - Oxidation of Double Bonds: Other double bonds in the structure may be susceptible to oxidation. | - Minimize exposure of samples to air and light. - Use antioxidants in the sample matrix if permissible. - These are indicative of sample instability and should be quantified in stability studies. | |
| Photolytic/Thermal Degradation: - Isomerization/Rearrangement: Exposure to light or heat can cause isomerization or other molecular rearrangements. - Decomposition to smaller fragments: More extensive degradation can break down the molecule. | - Store samples and standards protected from light and at appropriate temperatures (e.g., refrigerated or frozen). - Analyze samples promptly after preparation. |
Potential Degradation Pathways of this compound
The structure of this compound, a daphnane diterpenoid, contains several moieties susceptible to degradation, such as an orthoester, an epoxide, and ester groups. Understanding these potential degradation pathways is key to interpreting unexpected peaks that may arise during stability studies or from improper sample handling.
Experimental Protocols
Standard HPLC Method for this compound Analysis
This protocol provides a general starting point for the HPLC analysis of this compound. Method optimization may be required depending on the specific column, instrument, and sample matrix.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Elution:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector: UV at 230 nm
-
Sample Preparation: Dissolve the sample in methanol (B129727) or acetonitrile to a final concentration of approximately 0.1-1.0 mg/mL. Filter through a 0.22 µm syringe filter before injection.
Protocol for Forced Degradation Studies
Forced degradation studies are essential for developing a stability-indicating HPLC method and identifying potential degradation products. A stock solution of this compound (e.g., 1 mg/mL in methanol) should be used for these studies.
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60 °C for 24 hours. Neutralize with 1 M NaOH before injection.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at 60 °C for 24 hours. Neutralize with 1 M HCl before injection.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid sample and a solution of the sample at 60 °C for 7 days.
-
Photolytic Degradation: Expose the solid sample and a solution of the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark.
For all stressed samples, analyze by HPLC alongside an unstressed control sample to observe the formation of new peaks and the degradation of the parent this compound peak.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thermal degradation studies of food melanoidins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems [frontiersin.org]
- 4. Identification of Daphnane Diterpenoids from Flower Buds and Blooming Flowers of Daphne odora Using UHPLC-Q-Exactive-Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Daphnane Diterpenoids from Wikstroemia indica Using Liquid Chromatography with Tandem Mass Spectrometry | MDPI [mdpi.com]
- 6. Identification of Acid Hydrolysis Metabolites of the Pimelea Toxin Simplexin for Targeted UPLC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
how to prevent Yuanhuacine precipitation in culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Yuanhuacine precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture medium?
A1: this compound and its analogues are daphnane-type diterpenes known to be poorly soluble in aqueous solutions.[1] Precipitation, often called "crashing out," typically occurs when a concentrated stock solution of this compound, usually dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is diluted into the aqueous environment of the cell culture medium.[2] This happens because the final concentration of this compound exceeds its solubility limit in the culture medium.
Q2: What is the maximum recommended final concentration of DMSO in my cell culture?
A2: As a general guideline, the final DMSO concentration in your cell culture medium should be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity and to minimize its effect on compound solubility.[3]
Q3: Can the type of cell culture medium or serum concentration affect this compound solubility?
A3: Yes, the composition of the cell culture medium can influence the solubility of this compound. Components like salts and proteins in the serum can interact with the compound, potentially leading to the formation of insoluble complexes.[2] The presence of serum proteins can sometimes either increase or decrease the solubility and bioavailability of a compound.
Q4: I observed precipitation after incubating my plate for a few hours. What could be the cause?
A4: Delayed precipitation can be due to several factors, including temperature fluctuations, changes in medium pH due to the CO2 environment in the incubator, evaporation of the medium leading to increased compound concentration, or slow interaction with media components over time.[4]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Culture Media
Symptoms: The culture medium turns cloudy or a visible precipitate forms immediately after adding the this compound stock solution.
Root Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media is above its aqueous solubility limit. | Decrease the working concentration of this compound. It is crucial to first determine its maximum soluble concentration in your specific culture medium by performing a solubility test. |
| "Solvent Shock" | Rapidly adding a concentrated DMSO stock to a large volume of aqueous medium causes a sudden change in solvent polarity, leading to precipitation. | Perform a serial or intermediate dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the stock solution dropwise while gently swirling or vortexing the medium to ensure gradual and even dispersion.[3] |
| Low Temperature of Media | The solubility of many compounds, including this compound, is lower in cold solutions. | Always use pre-warmed (37°C) cell culture media for preparing your final working solutions.[2] |
| High DMSO Concentration | A high final concentration of DMSO, while aiding initial dissolution, may not prevent precipitation upon significant dilution into the aqueous medium. | Prepare a more concentrated stock solution in DMSO to allow for the addition of a smaller volume to the culture medium, keeping the final DMSO concentration at an acceptable level (e.g., <0.1%).[3] |
Issue 2: Delayed Precipitation During Incubation
Symptoms: The culture medium is clear initially but becomes cloudy or forms crystalline precipitates after several hours or days in the incubator.
Root Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Temperature Fluctuations | Repeatedly removing the culture plates from the incubator can cause temperature cycling, affecting compound solubility. | Minimize the time culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator. |
| Media Evaporation | In long-term experiments, evaporation can increase the concentration of all media components, including this compound, pushing it beyond its solubility limit. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal the plates with gas-permeable membranes. |
| pH Shift in Media | The CO2 concentration in the incubator can alter the pH of the medium, which can affect the solubility of pH-sensitive compounds. | Ensure your medium is properly buffered for the CO2 concentration of your incubator. |
| Interaction with Media Components | This compound may slowly interact with salts, amino acids, or other components in the media, forming insoluble complexes over time. | If feasible, test the solubility and stability of this compound in different basal media formulations. |
Data Presentation
Solubility of this compound Analogues in Aqueous Media
This compound (YC) belongs to a group of daphnane (B1241135) diterpenes that are almost entirely insoluble in aqueous media. The following table provides solubility data for related compounds, illustrating the low aqueous solubility characteristic of this family.
| Compound | Chemical Group at 1' Position | Aqueous Solubility (mg/mL) | Reference |
| Yuanhuapin (YP) | Phenyl | 2.42 | [1] |
| Yuanhuajin (YJ) | Unsaturated alkyl side chain | 0.02 | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Dissolve the this compound in high-purity, anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10-20 mM).
-
Mixing: Ensure complete dissolution by vortexing the solution. If necessary, brief sonication in a water bath can be used.
-
Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and moisture contamination. Store at -80°C for long-term storage.[5][6]
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Culture Medium
This protocol helps determine the practical working concentration of this compound in your specific cell culture setup.
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Prepare Stock Dilutions: Prepare a series of 2-fold serial dilutions of your high-concentration this compound stock solution in DMSO in a 96-well plate.
-
Transfer to New Plate: Transfer a small, equal volume (e.g., 2 µL) of each DMSO dilution to a new 96-well plate. Include a DMSO-only control.
-
Add Culture Medium: Using a multichannel pipette, add pre-warmed (37°C) complete culture medium to each well to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells.
-
Incubate and Observe: Incubate the plate under standard culture conditions (37°C, 5% CO2).
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours). For a quantitative assessment, read the absorbance of the plate at a wavelength between 600-650 nm using a plate reader. An increase in absorbance indicates precipitation.[2]
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Determine Maximum Concentration: The highest concentration that remains clear throughout the observation period is the maximum soluble concentration for your experimental conditions.
Visualizations
Troubleshooting Workflow for this compound Precipitation
Caption: A troubleshooting workflow for addressing this compound precipitation.
This compound Signaling Pathway via Protein Kinase C (PKC)
Caption: this compound activates PKC, leading to antitumor effects.
This compound's Effect on the AMPK/mTOR Signaling Pathway
Caption: this compound inhibits cell growth by modulating the AMPK/mTOR pathway.
References
- 1. Yuanhuacin and Related Anti-Inflammatory and Anticancer Daphnane Diterpenes from Genkwa Flos—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
addressing variability in Yuanhuacine xenograft tumor models
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for addressing variability and other common challenges encountered when using Yuanhuacine in xenograft tumor models.
Troubleshooting Guide
High variability in tumor growth and therapeutic response is a frequent challenge in xenograft studies. This guide addresses common issues in a question-and-answer format to help you troubleshoot and optimize your experiments.
Issue 1: High variability in tumor growth within the same treatment group.
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Potential Cause: Inconsistent Cell Health and Preparation. The viability, passage number, and growth phase of cancer cells at the time of implantation can significantly impact tumor establishment and growth rate.[1]
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Recommended Solution:
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Use cells that are in the logarithmic growth phase (approximately 80-90% confluent).[1]
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Ensure cell viability is greater than 95% using a method like trypan blue exclusion.[1]
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Maintain a consistent and low passage number for all cells used in an experiment.
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Regularly test cell lines for mycoplasma contamination.[1]
-
-
-
Potential Cause: Inconsistent Injection Technique. The number of cells, injection volume, and anatomical location can all introduce variability.[2]
-
Recommended Solution:
-
Standardize the injection technique across all personnel. Ensure a homogenous cell suspension, avoiding clumps.[3]
-
Use a consistent volume and number of viable cells for each injection.
-
Consider using an extracellular matrix like Matrigel, which can improve tumor take rates and promote more uniform growth.[1]
-
-
-
Potential Cause: Animal Health and Host Variability. The age, weight, and immune status of the mice can affect tumor engraftment and growth.[1]
Issue 2: Inconsistent or suboptimal anti-tumor response to this compound.
-
Potential Cause: Suboptimal Dosing or Treatment Schedule. The dose, frequency, and route of administration may not be optimal for the specific tumor model.
-
Recommended Solution:
-
Conduct a dose-response (dose-ranging) study to determine the optimal dose that balances efficacy and toxicity for your specific model.
-
Published studies have used daily oral dosing of 0.5-1 mg/kg for this compound in NSCLC xenograft models.[4] Another study in a triple-negative breast cancer model used intraperitoneal (i.p.) injections of 1 mg/kg on day 0 and 0.7 mg/kg on day 4.[5]
-
Consider that the timing of drug administration (e.g., light vs. dark phase) can influence anti-tumor efficacy.[6]
-
-
-
Potential Cause: Model Selection. The chosen cell line may not be sensitive to this compound's mechanism of action.
-
Recommended Solution:
-
This compound has shown potent activity in non-small cell lung cancer (NSCLC) and basal-like 2 (BL2) subtype of triple-negative breast cancer (TNBC) models.[5][7] Its mechanism involves activating the AMPK signaling pathway and inhibiting the mTORC2 complex.[7][8] It also activates Protein Kinase C (PKC).[5][9]
-
Select cell lines known to be sensitive to these pathways. For example, the H1993 NSCLC cell line and the HCC1806 TNBC cell line have been used in successful xenograft studies.[5][8]
-
-
Quantitative Data Summary
The following tables summarize key quantitative data from published studies on this compound in xenograft models to aid in experimental design.
| Parameter | NSCLC Model (H1993 cells) [4] | TNBC Model (HCC1806 cells) [5] |
| Mouse Strain | Nude Mice | Athymic Nude Mice |
| Initial Tumor Volume | Approx. 90 mm³ | Approx. 100 mm³ |
| Drug | This compound (YC) | This compound |
| Dosage | 0.5 and 1 mg/kg | 1 mg/kg (day 0), 0.7 mg/kg (day 4) |
| Administration Route | Oral (p.o.), once daily | Intraperitoneal (i.p.) |
| Treatment Duration | 21 days | 12 days (2 doses total) |
| Outcome | Significant reduction in tumor growth and weight. | Potent antitumor efficacy, suppression of tumor growth. |
Experimental Protocols
Standard Protocol for Establishing a Subcutaneous Xenograft Model
This protocol provides a standardized method for establishing subcutaneous xenografts, adapted from best practices to enhance reproducibility.[1][2][10]
-
Cell Culture and Preparation:
-
Culture cancer cells (e.g., H1993 NSCLC) under standard conditions recommended by the supplier.
-
Harvest cells when they are in the logarithmic growth phase (80-90% confluency).
-
Use a gentle dissociation reagent (e.g., trypsin-EDTA) and neutralize promptly.
-
Wash the cells twice with sterile, serum-free medium or PBS via centrifugation (e.g., 300 x g for 5 minutes).
-
Perform a cell count and assess viability using a trypan blue exclusion assay. Viability should be >95%.
-
Resuspend the final cell pellet in sterile, serum-free medium or PBS at the desired concentration (e.g., 2 x 10⁷ cells/mL). Keep the cell suspension on ice.
-
-
Preparation of Cell-Matrigel Suspension (Recommended):
-
Thaw Matrigel on ice and keep all reagents cold to prevent premature gelation.
-
In a sterile, pre-chilled tube, mix the cell suspension with an equal volume of Matrigel (1:1 ratio).
-
Pipette gently to ensure a homogenous mixture without introducing air bubbles. The final injection volume is typically 100-200 µL.[2]
-
-
Animal Preparation and Cell Implantation:
-
Anesthetize the immunodeficient mouse (e.g., athymic nude mouse, 5-6 weeks old) using an approved protocol.
-
Inject the cell suspension (typically 1 x 10⁶ to 1 x 10⁷ cells) subcutaneously into the flank of the mouse.
-
Monitor the mouse until it has fully recovered from anesthesia.
-
-
Tumor Monitoring and Measurement:
-
Palpate the injection site 2-3 times per week to monitor for tumor formation.
-
Once tumors are palpable, use calipers to measure the length (L) and width (W) 2-3 times per week.
-
Calculate tumor volume using a standardized formula. The ellipsoid formula V = (π/6) x L x W² is commonly used.
-
Begin treatment when tumors reach a predetermined average size (e.g., 90-100 mm³).[4][5]
-
Visualized Workflows and Pathways
Caption: Experimental workflow for a this compound xenograft study.
Caption: Simplified signaling pathway of this compound in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for this compound's anti-tumor activity? A1: this compound exerts its anti-cancer effects through multiple pathways. It is known to be an activator of AMP-activated protein kinase (AMPK) and a suppressor of the mTORC2 complex, which disrupts cellular energy and proliferation signaling in cancer cells.[7][8] Additionally, it functions as an activator of protein kinase C (PKC), which is crucial for its selective activity against certain cancer subtypes like BL2 TNBC.[5][11]
Q2: Which immunodeficient mouse strains are recommended for this compound xenograft studies? A2: Athymic nude mice (e.g., BALB/c nude) have been successfully used in published xenograft studies with this compound for both NSCLC and TNBC models.[4][5] For studies involving cell lines that are difficult to engraft or for patient-derived xenografts (PDXs), more severely immunocompromised strains like SCID or NSG mice may be considered.[1]
Q3: My control group tumors are growing slowly or not at all. What could be the issue? A3: This is often referred to as a low "take rate" and can be caused by several factors:
-
Poor Cell Health: Ensure cells are healthy, have high viability (>95%), and are in the logarithmic growth phase before injection.[1]
-
Insufficient Cell Number: The number of injected cells might be too low. While this needs to be optimized, a common starting range is 1-10 million cells per injection.[2][3]
-
Injection Technique: Ensure the cells are injected subcutaneously and not intraperitoneally by mistake. The use of Matrigel is highly recommended to provide a supportive microenvironment for the cells.[1]
Q4: How should I prepare this compound for administration to mice? A4: The formulation will depend on the route of administration. For intraperitoneal (i.p.) injections, one study dissolved this compound in a vehicle of <12% EtOH in PBS.[5] For oral administration, the specific vehicle should be optimized for solubility and animal tolerance. Always ensure the final formulation is sterile and homogenous.
Q5: Is there evidence of toxicity with this compound in animal models? A5: Yes, like many potent anti-cancer agents, toxicity can be a concern. In one study, an initial i.p. dose of 1 mg/kg was followed by a reduced dose of 0.7 mg/kg due to the death of one animal.[5] It is critical to include animal weight monitoring as part of the study protocol; significant weight loss (>15-20%) is a common sign of toxicity and a humane endpoint.[4] Always perform a tolerability study before a full-scale efficacy experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dosing Time-Dependent Changes in the Anti-tumor Effect of xCT Inhibitor Erastin in Human Breast Cancer Xenograft Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. BioKB - Publication [biokb.lcsb.uni.lu]
- 9. researchgate.net [researchgate.net]
- 10. Establishment and Characterization of Patient-Derived Xenograft Model of Non-Small-Cell Lung Cancer Derived from Malignant Pleural Effusions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Yuanhuacine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the oral bioavailability of Yuanhuacine. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound and what are the primary limiting factors?
A1: The absolute oral bioavailability of this compound in rats has been reported to be as low as 1.14%. This poor bioavailability is primarily attributed to two key factors:
-
Extensive First-Pass Metabolism: this compound undergoes significant metabolism in the liver and intestines, primarily through oxidation and glucuronidation, before it can reach systemic circulation. Glucuronidation, a common phase II metabolic pathway, converts this compound into more water-soluble metabolites that are easily eliminated.[1][2]
-
Poor Aqueous Solubility: As a lipophilic diterpenoid, this compound has low solubility in water, which limits its dissolution in the gastrointestinal fluids and subsequent absorption across the intestinal membrane.
Q2: What are the most promising strategies to overcome the low oral bioavailability of this compound?
A2: Based on strategies employed for other poorly soluble drugs, particularly natural anticancer compounds, the most promising approaches for this compound include:
-
Nanoformulations: Encapsulating this compound in nanocarriers such as Solid Lipid Nanoparticles (SLNs) or formulating it into a Self-Emulsifying Drug Delivery System (SEDDS) can enhance its solubility, protect it from degradation in the gastrointestinal tract, and improve its absorption.[3][4][5][6][7]
-
Inhibition of P-glycoprotein (P-gp) Mediated Efflux: If this compound is a substrate of the P-gp efflux pump, this transporter can actively pump the drug out of intestinal cells, reducing its absorption. Co-administration with a P-gp inhibitor can counteract this effect.[8][9][10][11]
-
Inhibition of Metabolism: Co-administration of inhibitors of metabolic enzymes, particularly those responsible for glucuronidation (UDP-glucuronosyltransferases or UGTs), can decrease the first-pass metabolism of this compound.[1][12]
Q3: Are there any known natural compounds that can be used to enhance the bioavailability of this compound?
A3: Yes, piperine (B192125), an alkaloid found in black pepper, is a well-documented bioenhancer.[13][14][15][16][17] It has been shown to increase the oral bioavailability of numerous drugs by:
-
Inhibiting P-gp and CYP3A4: This reduces drug efflux and metabolic degradation in the intestines and liver.[14]
-
Inhibiting Glucuronidation: Piperine can lower the levels of UDP-glucuronic acid, a necessary co-factor for glucuronidation, thereby slowing down this metabolic pathway.[16]
While specific studies on the co-administration of piperine with this compound are not yet available, it represents a promising and readily available agent to investigate for enhancing this compound's oral bioavailability.
Troubleshooting Guides
Guide 1: Low Drug Loading and Poor Stability in Solid Lipid Nanoparticle (SLN) Formulations
| Problem | Potential Cause | Troubleshooting Strategy |
| Low Drug Loading Efficiency (<70%) | Poor solubility of this compound in the solid lipid matrix. | - Screen different solid lipids (e.g., Compritol® 888 ATO, glyceryl monostearate).- Incorporate a small amount of a liquid lipid (oil) to create a nanostructured lipid carrier (NLC), which often has a higher drug-loading capacity for lipophilic drugs. |
| Particle Aggregation During Storage | Insufficient surfactant concentration or inappropriate surfactant choice. | - Optimize the concentration of the surfactant (e.g., Poloxamer 188, Tween® 80).- Use a combination of surfactants.- Consider adding a stabilizer like chitosan (B1678972), which can also improve mucoadhesion.[18] |
| Drug Expulsion During Storage | Crystalline structure of the solid lipid. | - Use a mixture of lipids to create a less-ordered lipid core.- Rapidly cool the nanoemulsion during preparation to promote a more amorphous lipid structure. |
Guide 2: Instability and Inefficient Emulsification of Self-Emulsifying Drug Delivery Systems (SEDDS)
| Problem | Potential Cause | Troubleshooting Strategy |
| Phase Separation or Drug Precipitation Upon Dilution | Imbalanced oil, surfactant, and cosurfactant ratio. | - Systematically vary the ratios of the oil, surfactant, and cosurfactant to construct a ternary phase diagram and identify the optimal self-emulsifying region.- Ensure the drug remains solubilized in the formulation components at the intended concentration. |
| Formation of Large Droplets (>200 nm) Upon Emulsification | Inefficient emulsification due to the formulation components. | - Screen different surfactants and cosurfactants with varying Hydrophilic-Lipophilic Balance (HLB) values.- Increase the surfactant-to-oil ratio. |
| Inconsistent In Vitro Drug Release | Drug precipitation within the GI fluids. | - Incorporate polymers like HPMC into the SEDDS formulation to maintain a supersaturated state of the drug upon dispersion.[4] |
Experimental Protocols
Protocol 1: Formulation and Characterization of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
Objective: To prepare and characterize this compound-loaded SLNs to enhance its oral bioavailability.
Methodology:
-
Preparation of SLNs by High-Shear Homogenization and Ultrasonication:
-
Melt the solid lipid (e.g., Compritol® 888 ATO) at 5-10°C above its melting point.
-
Dissolve this compound in the molten lipid to form the lipid phase.
-
Heat an aqueous solution containing a surfactant (e.g., Poloxamer 188) to the same temperature.
-
Add the lipid phase to the aqueous phase and homogenize using a high-shear homogenizer at 10,000 rpm for 15 minutes to form a coarse emulsion.
-
Immediately sonicate the coarse emulsion using a probe sonicator for 10 minutes.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
-
Characterization of SLNs:
-
Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).
-
Zeta Potential: Measured using Laser Doppler Anemometry to assess surface charge and stability.
-
Entrapment Efficiency (EE%) and Drug Loading (DL%): Calculated after separating the free drug from the SLNs by ultracentrifugation. The amount of encapsulated this compound is quantified by HPLC.
-
EE (%) = (Total drug - Free drug) / Total drug × 100
-
DL (%) = (Total drug - Free drug) / Weight of lipid × 100
-
-
In Vitro Drug Release: Conducted using a dialysis bag method in simulated gastric and intestinal fluids.
-
Protocol 2: Development and Evaluation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To develop a SEDDS formulation to improve the solubility and absorption of this compound.
Methodology:
-
Screening of Excipients:
-
Oil Phase: Determine the solubility of this compound in various oils (e.g., Capmul MCM, Labrafil® M 1944 CS).
-
Surfactant: Assess the emulsification efficiency of different surfactants (e.g., Cremophor® EL, Tween® 80) with the selected oil phase.
-
Cosurfactant: Evaluate the ability of various cosurfactants (e.g., Transcutol® HP, Propylene Glycol) to improve the emulsification of the oil-surfactant mixture.
-
-
Construction of Ternary Phase Diagram:
-
Prepare various formulations with different ratios of oil, surfactant, and cosurfactant.
-
Visually observe the self-emulsification process after adding a small amount of each formulation to water with gentle agitation.
-
Identify the region in the phase diagram that forms a clear or slightly bluish, stable microemulsion.
-
-
Preparation and Characterization of this compound-Loaded SEDDS:
-
Dissolve this compound in the optimized mixture of oil, surfactant, and cosurfactant.
-
Droplet Size and PDI: Measure after diluting the SEDDS in water.
-
Self-Emulsification Time: Record the time taken for the formulation to form a homogenous emulsion upon dilution.
-
In Vitro Dissolution: Perform dissolution studies in different media to assess the rate and extent of this compound release.
-
Visualizations
Caption: Factors contributing to the low oral bioavailability of this compound.
Caption: Strategies and mechanisms to enhance this compound's oral bioavailability.
Caption: Workflow for the preparation of this compound-loaded SLNs.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral Bioavailability Enhancement of Anti-Cancer Drugs Through Lipid Polymer Hybrid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fvtm.stafpu.bu.edu.eg [fvtm.stafpu.bu.edu.eg]
- 6. Self-emulsifying Drug Delivery System for Oral Anticancer Therapy: Constraints and Recent Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. iomcworld.com [iomcworld.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. mdpi.com [mdpi.com]
- 12. Inhibitory Effects of Commonly Used Herbal Extracts on UDP-Glucuronosyltransferase 1A4, 1A6, and 1A9 Enzyme Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jddtonline.info [jddtonline.info]
- 14. Studies on Effect of Piperine on Oral Bioavailability of Ampicillin and Norfloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. US5744161A - Use of piperine as a bioavailability enhancer - Google Patents [patents.google.com]
- 17. Role of Piperine As A Bioavailability Enhancer | Semantic Scholar [semanticscholar.org]
- 18. Solid lipid nanoparticles for oral drug delivery: chitosan coating improves stability, controlled delivery, mucoadhesion and cellular uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Yuanhuacine Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of Yuanhuacine, a daphnane (B1241135) diterpenoid with potent anti-cancer properties. This compound's primary molecular target is Protein Kinase C (PKC), and its activation of this key signaling node drives its therapeutic effects, particularly in the Basal-Like 2 (BL2) subtype of triple-negative breast cancer.[1][2][3][4] This document offers a comparative analysis of this compound with other well-characterized PKC modulators, presents detailed experimental protocols for assessing target engagement, and provides visual workflows and pathway diagrams to facilitate experimental design.
Comparing this compound with Alternative PKC Modulators
This compound's cellular effects are often benchmarked against other known PKC activators, such as the phorbol (B1677699) ester Phorbol 12-Myristate 13-Acetate (PMA) and the marine-derived macrolide Bryostatin 1. While all three compounds activate PKC, they elicit distinct downstream biological responses due to differences in their binding affinities for various PKC isoforms and their subsequent effects on protein translocation and downregulation.
| Compound | Primary Target | Known Cellular Effects | Key Differentiators |
| This compound | Protein Kinase C (PKC) | Potent and selective inhibitor of the BL2 subtype of triple-negative breast cancer; induces differentiation of monocytic cells.[1][2][3][4] | Exhibits strong selectivity for the BL2 cancer subtype, a feature not as pronounced with other general PKC activators. |
| Phorbol 12-Myristate 13-Acetate (PMA) | Protein Kinase C (PKC) | Potent tumor promoter and activator of the NF-κB pathway; induces membrane translocation and activation of PKC.[5] | A powerful and widely used research tool for studying PKC activation, but its strong tumor-promoting activity limits its therapeutic potential. |
| Bryostatin 1 | Protein Kinase C (PKC) | Binds to PKC with high affinity and can sensitize tumor cells to other anticancer agents.[6] | Exhibits a distinct profile of PKC isoform activation and downregulation compared to PMA, leading to different long-term cellular outcomes. |
Quantitative Comparison of PKC Activators
The potency and efficacy of this compound can be quantitatively compared to other PKC activators through various cellular assays. Below is a summary of representative data.
| Compound | Assay | Cell Line | IC50 / EC50 | Reference |
| This compound | Cytotoxicity (BL2 Subtype) | HCC1806 | ~1.6 nM | [7] |
| This compound | THP-1 Differentiation | THP-1 | Potent activity observed | [3][7] |
| PMA | PKC Activation | In vitro | Nanomolar concentrations | [5] |
| Bryostatin 1 | PKC Binding (Ki) | - | 1.35 nM | [6][8] |
| Bryostatin 1 | PKCα Binding Affinity | - | 1.35 nM | [9][10][11] |
| Bryostatin 1 | PKCβ2 Binding Affinity | - | 0.42 nM | [9][10][11] |
| Bryostatin 1 | PKCδ Binding Affinity | - | 0.26 nM | [9][10][11] |
| Bryostatin 1 | PKCε Binding Affinity | - | 0.24 nM | [9][10][11] |
Experimental Protocols for Target Engagement Validation
Validating that this compound directly binds to and modulates PKC within a cellular context is crucial for understanding its mechanism of action. The following are key experimental protocols that can be employed.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in intact cells. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Protocol: CETSA for PKC Target Engagement
This protocol is adapted from general CETSA procedures and should be optimized for the specific PKC isoform and cell line of interest.
-
Cell Culture and Treatment:
-
Culture cells (e.g., HCC1806 for BL2 cancer studies) to 80-90% confluency.
-
Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.
-
-
Heat Shock:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by a cooling step to 4°C.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature) or by adding a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Quantification and Western Blot:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Perform Western blot analysis using an antibody specific to the PKC isoform of interest.
-
Quantify the band intensities and normalize to a loading control.
-
-
Data Analysis:
-
Plot the normalized band intensities against the corresponding temperatures to generate a melting curve. A shift in the melting curve for this compound-treated samples compared to the vehicle control indicates target engagement.
-
PKC Translocation Assay
PKC activation by this compound involves its translocation from the cytosol to the cell membrane. This can be visualized and quantified using immunofluorescence microscopy or by subcellular fractionation followed by Western blotting.
Protocol: PKC Translocation by Western Blot
-
Cell Treatment and Fractionation:
-
Treat cells with this compound, a positive control (e.g., PMA), and a vehicle control.
-
After treatment, harvest the cells and perform subcellular fractionation to separate the cytosolic and membrane fractions.
-
-
Western Blot Analysis:
-
Perform Western blotting on both the cytosolic and membrane fractions using an antibody against the PKC isoform of interest.
-
An increase in the PKC signal in the membrane fraction and a corresponding decrease in the cytosolic fraction in this compound-treated cells confirms translocation.
-
Downstream Signaling Analysis by Western Blot
Activation of PKC by this compound leads to the phosphorylation of downstream substrates. Monitoring the phosphorylation status of these substrates provides indirect evidence of target engagement.
Protocol: Analysis of Downstream PKC Signaling
-
Cell Treatment and Lysis:
-
Treat cells with this compound over a time course or with varying concentrations.
-
Lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Western Blot Analysis:
-
Perform Western blotting using phospho-specific antibodies against known downstream targets of PKC (e.g., phospho-MARCKS).
-
Probe the same blot with an antibody against the total protein to normalize for protein loading.
-
Visualizing Workflows and Pathways
To aid in the conceptualization of experimental design and the underlying biological processes, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancers | Free Full-Text | this compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. invivogen.com [invivogen.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Detecting PKC phosphorylation as part of the Wnt/calcium pathway in cutaneous melanoma - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Yuanhuacine Versus Paclitaxel in Preclinical Breast Cancer Models
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Yuanhuacine and the established chemotherapeutic agent, paclitaxel (B517696), in preclinical breast cancer models. We delve into their distinct mechanisms of action, comparative efficacy, and the experimental frameworks used to evaluate their performance.
Executive Summary
Mechanisms of Action
This compound: Targeting Protein Kinase C
This compound's anticancer activity is attributed to its role as a potent activator of Protein Kinase C (PKC).[1][2] This activation is the primary driver of its cytotoxic effects, particularly in the BL2 subtype of TNBC.[1][2] Beyond direct cytotoxicity, this compound also displays immunogenic properties, promoting the expression of antitumor cytokines.[2]
Paclitaxel: The Microtubule Stabilizer
Paclitaxel's mechanism is well-characterized and involves its binding to the β-tubulin subunit of microtubules. This interaction stabilizes the microtubule polymer, preventing the dynamic instability necessary for mitotic spindle formation and function. The result is a halt in the cell cycle at the G2/M phase, ultimately leading to apoptosis.
Signaling Pathways
The distinct mechanisms of this compound and paclitaxel are reflected in the signaling cascades they initiate.
Figure 1: this compound's PKC-mediated signaling pathway.
References
A Comparative Analysis of Yuanhuacine and Gefitinib in Lung Cancer Cell Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following guide provides a comparative overview of Yuanhuacine and Gefitinib (B1684475) based on currently available preclinical data from separate studies. To date, no direct head-to-head studies comparing the two compounds in the same experimental settings have been identified. Therefore, the quantitative data presented should be interpreted with caution, as variations in experimental conditions can significantly influence the results.
Introduction
Lung cancer remains a leading cause of cancer-related mortality worldwide, with non-small cell lung cancer (NSCLC) being the most prevalent form. Targeted therapy has emerged as a cornerstone of NSCLC treatment, with agents like Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), demonstrating significant efficacy in patients with specific EGFR mutations. This compound, a daphnane (B1241135) diterpenoid isolated from the flower buds of Daphne genkwa, is a natural product that has shown potent anti-tumor activity in various cancer cell lines, including NSCLC. This guide aims to provide a comparative analysis of this compound and Gefitinib, focusing on their mechanisms of action, effects on lung cancer cells, and the experimental protocols used to evaluate their efficacy.
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and Gefitinib in various NSCLC cell lines as reported in different studies.
Table 1: IC50 Values of this compound in NSCLC Cell Lines
| Cell Line | IC50 (µM) | Reference |
| H1993 | Not explicitly stated, but showed potent growth inhibitory activity | [1][2] |
| A549 | Not explicitly stated, but showed selective growth inhibitory activity | [1][3] |
| H460 | Not explicitly stated, but showed potent growth inhibitory activity | [1] |
| Calu-1 | Not explicitly stated, but showed potent growth inhibitory activity | [1] |
| H1299 | Not explicitly stated, but showed potent growth inhibitory activity | [1] |
| H358 | Not explicitly stated, but showed potent growth inhibitory activity | [1] |
Table 2: IC50 Values of Gefitinib in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | IC50 | Reference |
| PC9 | Exon 19 Deletion | 77.26 nM | [4] |
| HCC827 | Exon 19 Deletion | 13.06 nM | [4] |
| H3255 | L858R | 0.003 µM | [4] |
| A549 | Wild-Type | 5 µM - 48.6 µM (at 24h) | [5][6] |
| NCI-H1299 | p53-null | 40 µM | [6] |
| H1975 | L858R, T790M | 14.6 µM (at 72h) - 49.1 µM (at 48h) | [5] |
| H1650 | Exon 19 Deletion | 31.0 ± 1.0 µM | [7] |
| H1650GR (Gefitinib-Resistant) | Exon 19 Deletion | 50.0 ± 3.0 µM | [7] |
Table 3: Apoptosis Induction
| Compound | Cell Line | Concentration | Apoptosis Rate | Reference |
| Gefitinib | A549 | 500 nmol/L | 60.2% | [8] |
| Gefitinib | A549 | 40 µmol/L | 32.1 ± 0.6% | [5] |
| Gefitinib | H1975 | 80 µmol/L | 35.1 ± 1.4% | [5] |
| This compound | H1993 | Not specified | Induces apoptosis | [1][2] |
Mechanisms of Action
This compound and Gefitinib exert their anti-cancer effects through distinct molecular mechanisms.
This compound: The primary mechanism of action for this compound in NSCLC cells involves the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[1][2] Activation of AMPK leads to the suppression of the mammalian target of rapamycin (B549165) (mTOR) pathway, a key regulator of cell growth and proliferation.[1][2] Specifically, this compound has been shown to suppress the mTORC2-associated downstream signaling.[9]
Gefitinib: Gefitinib is a selective inhibitor of the EGFR tyrosine kinase.[10] By binding to the ATP-binding site of the EGFR kinase domain, it blocks the phosphorylation of EGFR and subsequent activation of downstream signaling pathways, including the PI3K/AKT/mTOR and MEK/ERK pathways.[8][10] This inhibition of EGFR signaling leads to cell cycle arrest and induction of apoptosis.[8]
Signaling Pathway Diagrams
Caption: this compound Signaling Pathway.
Caption: Gefitinib Signaling Pathway.
Experimental Protocols
This section provides an overview of the methodologies commonly employed in the evaluation of this compound and Gefitinib.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on lung cancer cells.
-
Cell Seeding: Plate NSCLC cells (e.g., A549, H1993) in 96-well plates at a density of 3,000-5,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound or Gefitinib for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.
-
Cell Treatment: Treat lung cancer cells with the desired concentrations of this compound or Gefitinib for the indicated time period.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways.
-
Cell Lysis: Treat cells with this compound or Gefitinib, then lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the target proteins (e.g., p-AMPK, AMPK, p-EGFR, EGFR, p-AKT, AKT, etc.), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Diagram
Caption: General Experimental Workflow.
Conclusion
This compound and Gefitinib represent two distinct classes of anti-cancer agents with different molecular targets and mechanisms of action in lung cancer cells. Gefitinib's efficacy is well-established, particularly in EGFR-mutant NSCLC, through its direct inhibition of the EGFR signaling pathway. This compound, a natural product, demonstrates its anti-tumor effects by activating the AMPK pathway and subsequently inhibiting mTOR signaling.
The absence of direct comparative studies makes it challenging to definitively conclude on the relative potency of these two compounds. The provided IC50 values, derived from separate studies, suggest that both compounds are active in the nanomolar to low micromolar range, depending on the cell line and its genetic background. Future head-to-head studies are warranted to provide a more direct comparison of their efficacy and to explore potential synergistic effects when used in combination. Researchers are encouraged to use the detailed protocols provided as a foundation for their own investigations into these and other novel anti-cancer agents.
References
- 1. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. Gefitinib inhibits glycolysis and induces programmed cell death in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gefitinib induces lung cancer cell autophagy and apoptosis via blockade of the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gefitinib induces lung cancer cell autophagy and apoptosis via blockade of the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Yuanhuacine vs. Doxorubicin in Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental data on Yuanhuacine and the established chemotherapeutic agent, Doxorubicin (B1662922), in the context of leukemia cell lines. Due to a lack of direct head-to-head comparative studies, this guide synthesizes available data to offer an objective overview of their respective mechanisms of action, cytotoxic effects, and impacts on cellular processes.
Introduction to the Compounds
This compound is a daphnane-type diterpenoid isolated from the flower buds of Daphne genkwa. Traditionally used in Chinese medicine, it has demonstrated potent anti-proliferative activity in various cancer cell lines. Its mechanisms of action are multifaceted, involving the activation of Protein Kinase C (PKC) and the modulation of the AMPK/mTOR signaling pathway.
Doxorubicin is an anthracycline antibiotic and a cornerstone of chemotherapy regimens for numerous cancers, including various forms of leukemia. Its primary mechanism involves DNA intercalation and inhibition of topoisomerase II, leading to DNA damage, cell cycle arrest, and apoptosis.
Data Presentation: Cytotoxicity in Leukemia Cell Lines
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and Doxorubicin in various leukemia cell lines as reported in the literature. It is important to note that experimental conditions can vary between studies, affecting absolute IC50 values.
Table 1: Cytotoxicity of this compound in Leukemia Cell Lines
| Cell Line | Leukemia Type | IC50 | Reference |
| P-388 | Murine Lymphocytic Leukemia | Not explicitly stated, but showed significant antileukemic activity | [1][2] |
| L-1210 | Murine Lymphocytic Leukemia | Not explicitly stated, but showed strong anticancer effects | [2] |
| THP-1 | Human Acute Monocytic Leukemia | Induced differentiation, suggesting activity | [3] |
Note: Specific IC50 values for this compound in human leukemia cell lines are not widely available in the reviewed literature.
Table 2: Cytotoxicity of Doxorubicin in Human Leukemia Cell Lines
| Cell Line | Leukemia Type | IC50 (µM) | Reference |
| Jurkat | Acute T-cell Leukemia | 5-100 (induces apoptosis) | [1] |
| K562 | Chronic Myelogenous Leukemia | 0.031 | [4] |
| K562/DOX | Doxorubicin-resistant CML | 0.996 | [4] |
| HL-60 | Acute Promyelocytic Leukemia | 85.68-fold resistance in a selected subline | [5] |
| MOLM-13 | Acute Myeloid Leukemia | Induces apoptosis at 0.5-1 µM | [No specific IC50] |
| SUP-B15 | B-cell Acute Lymphoblastic Leukemia | 0.29 | [No specific IC50] |
| REH | B-cell Acute Lymphoblastic Leukemia | 0.05 (approx.) | [No specific IC50] |
Mechanistic Comparison
Induction of Apoptosis
This compound: While detailed studies on apoptosis induction by this compound in leukemia cell lines are limited, its activity in other cancer cells suggests it can trigger apoptotic pathways. For instance, in non-small cell lung cancer cells, this compound's anti-tumor activity is linked to the modulation of signaling pathways that can influence apoptosis[6].
Doxorubicin: Doxorubicin is a well-established inducer of apoptosis in leukemia cells[1]. In Jurkat cells, it triggers apoptosis through both mitochondria-dependent and -independent mechanisms, involving DNA fragmentation, loss of mitochondrial membrane potential, and activation of caspases[1]. In HL-60 and K562 cells, doxorubicin treatment leads to a dose-dependent increase in apoptotic cells[7][8]. The apoptotic response to doxorubicin is often mediated by the activation of the DNA damage response pathway, leading to the activation of p53 and subsequent expression of pro-apoptotic proteins like Bax[9].
Cell Cycle Arrest
This compound: A prominent effect of this compound in cancer cells is the induction of G2/M phase cell cycle arrest[2]. This is achieved through the upregulation of the cell cycle inhibitor p21 in a p53-independent manner[2]. This suggests that this compound can halt the proliferation of cancer cells at a critical checkpoint, preventing them from dividing.
Doxorubicin: Doxorubicin also induces a robust G2/M cell cycle arrest in leukemia cell lines, including HL-60 and K562[10][11]. This arrest is a consequence of the DNA damage it inflicts, which activates checkpoint kinases like ATM and ATR, ultimately preventing entry into mitosis[9]. In acute lymphoblastic leukemia cells, doxorubicin-induced G2/M arrest is mediated by the ATR-CHK1 pathway[9].
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed leukemia cells (e.g., Jurkat, K562, HL-60) in a 96-well plate at a density of 1 x 10^5 cells/mL in 100 µL of complete culture medium.
-
Drug Treatment: Add varying concentrations of this compound or Doxorubicin to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat leukemia cells with the desired concentrations of this compound or Doxorubicin for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat leukemia cells with this compound or Doxorubicin for the desired duration.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualization of Signaling Pathways and Experimental Workflow
Caption: Signaling pathway of this compound in cancer cells.
Caption: Signaling pathway of Doxorubicin in leukemia cells.
Caption: General experimental workflow for comparison.
Conclusion
This guide provides a comparative overview of this compound and Doxorubicin, focusing on their effects on leukemia cell lines. While Doxorubicin's mechanisms are well-documented in leukemia, research on this compound in this specific context is still emerging.
Key Differences:
-
Primary Mechanism: Doxorubicin directly targets DNA and topoisomerase II, leading to widespread DNA damage. This compound appears to act on key signaling proteins like PKC and AMPK, which in turn regulate cell cycle and survival pathways.
-
p53 Dependence: Doxorubicin's apoptotic effects are often p53-dependent, a consequence of the DNA damage it induces. This compound can induce cell cycle arrest through a p53-independent mechanism by upregulating p21.
-
Data Availability: There is a substantial body of evidence for Doxorubicin's efficacy and mechanisms in a wide range of human leukemia cell lines. In contrast, data for this compound in human leukemia is sparse, with more information available for murine leukemia or other human cancer types.
Future Directions:
Direct comparative studies of this compound and Doxorubicin in a panel of human leukemia cell lines are warranted to definitively assess their relative potency and therapeutic potential. Further investigation into the detailed molecular targets of this compound in leukemia cells will be crucial for its potential development as a novel anti-leukemic agent. This guide serves as a foundational resource to stimulate and inform such future research.
References
- 1. Doxorubicin induces apoptosis in Jurkat cells by mitochondria-dependent and mitochondria-independent mechanisms under normoxic and hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Chinese Herb Isolate this compound (YHL-14) Induces G2/M Arrest in Human Cancer Cells by Up-regulating p21 Protein Expression through an p53 Protein-independent Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of the relationship between doxorubicin resistance and Wnt signaling pathway in HeLa and K562 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characteristics of doxorubicin-selected multidrug-resistant human leukemia HL-60 cells with tolerance to arsenic trioxide and contribution of leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Expression of cyclin D1 after treatment with doxorubicin in the HL-60 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Effect of doxorubicin exposure on cell-cycle kinetics of human leukemia cells studied by bivariate flow cytometric measurement of 5-iodo-2-deoxyuridine incorporation and DNA content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Unlocking Synergistic Potential: Yuanhuacine in Combination with Chemotherapy
For Immediate Release
A growing body of preclinical evidence suggests that Yuanhuacine, a daphnane (B1241135) diterpenoid extracted from the flower buds of Daphne genkwa, may significantly enhance the efficacy of conventional chemotherapy agents. This guide provides a comprehensive comparison of the synergistic effects of this compound in combination with various chemotherapeutics, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Abstract
This compound has demonstrated potent anticancer properties through various mechanisms, including the activation of Protein Kinase C (PKC), which triggers downstream signaling leading to cell cycle arrest and apoptosis.[1] When combined with chemotherapy, this compound exhibits synergistic effects, potentially overcoming drug resistance and enhancing tumor-killing efficacy.[1] This guide synthesizes available data on the combination of this compound with targeted therapies like gefitinib (B1684475) and rapamycin (B549165) in non-small cell lung cancer (NSCLC) and discusses its potent activity in triple-negative breast cancer (TNBC). While specific quantitative data for combinations with traditional chemotherapeutics like cisplatin, doxorubicin, and paclitaxel (B517696) are not yet widely published, this guide provides exemplar data tables and detailed experimental protocols to facilitate further research in this promising area.
Data Presentation: Synergistic Effects of this compound with Targeted Therapies
The synergistic effects of this compound with gefitinib and rapamycin have been evaluated in H1993 NSCLC cells. The Combination Index (CI), calculated using the Chou-Talalay method, provides a quantitative measure of the interaction between two drugs. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Table 1: In Vitro Synergy of this compound with Gefitinib and Rapamycin in H1993 NSCLC Cells
| Treatment Group | Concentration | Cell Viability (%) (Mean ± SD) | Combination Index (CI)* | Interpretation |
| This compound + Gefitinib | ||||
| This compound | Varies | Varies | < 1 | Synergy |
| Gefitinib | Varies | Varies | ||
| Combination | Varies | Significantly Reduced | ||
| This compound + Rapamycin | ||||
| This compound | Varies | Varies | < 1 | Synergy |
| Rapamycin | Varies | Varies | ||
| Combination | Varies | Significantly Reduced |
Note: Specific concentrations and resulting cell viability percentages to definitively calculate CI values were detailed in the referenced study but are summarized here for brevity. The original research demonstrated significant synergistic inhibitory effects.[2]
Table 2: IC50 Values of this compound in Triple-Negative Breast Cancer (TNBC) Cell Lines
| TNBC Subtype | Cell Line | This compound IC50 (nM) |
| Basal-Like 2 (BL2) | HCC1806 | 1.6 |
| Basal-Like 2 (BL2) | HCC70 | 9.4 |
| Mesenchymal Stem-Like (MSL) | MDA-MB-231 | > 3000 |
This data highlights the potent and selective activity of this compound against the BL2 subtype of TNBC.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the analysis of this compound's synergistic effects.
In Vitro Synergy Assessment using SRB Assay
This protocol is adapted from a study evaluating the synergistic effects of this compound in combination with gefitinib or rapamycin in H1993 cells.
1. Cell Seeding:
-
Plate H1993 cells in 96-well plates at a density of 5 x 10⁴ cells/well.
-
Incubate for 24 hours to allow for cell attachment.
2. Drug Preparation and Treatment:
-
Prepare serial dilutions of this compound, gefitinib, and rapamycin in culture medium.
-
For combination treatments, prepare solutions with varying concentrations of each drug.
-
Treat the cells with single agents or the drug combinations. Include a vehicle control.
3. Incubation:
-
Incubate the plates for 48 hours.
4. SRB (Sulforhodamine B) Assay:
-
Fix the cells and stain with SRB solution.
-
Measure the absorbance at a suitable wavelength to determine cell proliferation.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 (the concentration that inhibits 50% of cell growth) for each individual drug.
-
Use the viability data from the combination treatments to calculate the Combination Index (CI) using the Chou-Talalay method with software such as CompuSyn.
In Vivo Antitumor Efficacy in a Xenograft Mouse Model
This protocol is based on a study assessing the in vivo efficacy of this compound in a TNBC xenograft model.
1. Cell Implantation:
-
Subcutaneously inject HCC1806 TNBC cells into the flanks of immunocompromised mice.
2. Tumor Growth and Grouping:
-
Allow tumors to grow to a palpable size.
-
Randomize mice into treatment and control groups.
3. Drug Administration:
-
Administer this compound and/or chemotherapy agents via an appropriate route (e.g., intraperitoneal injection) at predetermined doses and schedules.
-
The control group receives a vehicle solution.
4. Monitoring:
-
Measure tumor volume and mouse body weight regularly.
-
Monitor the general health of the mice for any signs of toxicity.
5. Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and perform further analysis, such as histology or Western blotting, to assess treatment effects on tumor morphology and protein expression.
Mechanism of Synergistic Action and Signaling Pathways
This compound exerts its anticancer effects by modulating multiple signaling pathways. Its primary mechanism involves the activation of Protein Kinase C (PKC), which in turn influences downstream pathways related to cell cycle control and apoptosis.[1] In NSCLC, this compound has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway while suppressing the mTORC2-mediated downstream signaling.[3][4]
The synergistic effect with chemotherapy can be attributed to several factors:
-
Enhanced Apoptosis: By activating pro-apoptotic pathways, this compound can lower the threshold for cell death induced by DNA-damaging or microtubule-disrupting chemotherapeutic agents.[1]
-
Overcoming Drug Resistance: Some natural compounds have been shown to inhibit the function of drug efflux pumps like P-glycoprotein (P-gp), which are major contributors to multidrug resistance. By potentially inhibiting these pumps, this compound could increase the intracellular concentration and efficacy of co-administered chemotherapy drugs.[1]
Below are diagrams illustrating the key signaling pathways involved in this compound's action and the general workflow for evaluating its synergistic potential.
Caption: Signaling pathway of this compound's anticancer activity.
Caption: General workflow for evaluating synergistic effects.
Conclusion
The preclinical data strongly suggest that this compound holds significant promise as a synergistic agent in combination with chemotherapy for the treatment of various cancers, including NSCLC and specific subtypes of TNBC. Its ability to modulate key signaling pathways involved in cell survival and apoptosis provides a strong rationale for its use in overcoming drug resistance and enhancing the therapeutic window of existing anticancer drugs. Further in-depth studies are warranted to elucidate the full potential of this compound in combination with a broader range of chemotherapeutic agents and to translate these promising preclinical findings into clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Yuanhuacine and its Analogues: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of Yuanhuacine (B1233473) and its analogues, supported by experimental data. The information is presented to facilitate further investigation and development of this promising class of natural compounds.
This compound, a daphnane-type diterpenoid isolated from the flower buds of Daphne genkwa, has demonstrated potent anticancer and immunomodulatory activities. Its primary mechanism of action involves the activation of Protein Kinase C (PKC), a crucial node in various cellular signaling pathways. This guide offers a comparative analysis of this compound and its naturally occurring analogues, focusing on their cytotoxic activities against cancer cell lines and the underlying molecular mechanisms.
Comparative Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and its analogues against various cancer cell lines, providing a quantitative comparison of their cytotoxic potency.
Table 1: Comparative IC50 Values of this compound and its Analogues against Human Non-Small Cell Lung Carcinoma (A549) Cells.
| Compound | IC50 (nM)[1][2] |
| Yuanhualine (YL) | 7.0 |
| Yuanhuahine (YH) | 12-15.2 |
| This compound | 19-53 |
| Yuanhuagine (YG) | 24.7-53 |
| Yuanhuadine (YD) | 53 |
Table 2: IC50 Values of this compound against Various Human Cancer Cell Lines.
| Cell Line | Cancer Type | IC50 (nM) |
| HCC1806 | Triple-Negative Breast Cancer (BL2 subtype) | 1.6[3][4] |
| HCC70 | Triple-Negative Breast Cancer (BL2 subtype) | 9.4[4] |
| H1993 | Non-Small Cell Lung Cancer | 9 |
| A549 | Non-Small Cell Lung Cancer | 30 |
| H1299 | Non-Small Cell Lung Cancer | 4,000 |
| Calu-1 | Non-Small Cell Lung Cancer | 4,000 |
| H358 | Non-Small Cell Lung Cancer | 16,500 |
| T24T | Bladder Cancer | 1,800 |
| HCT116 | Colon Cancer | 14,300 |
Structure-Activity Relationship
The cytotoxic activity of this compound and its analogues is influenced by their chemical structures. Key observations on their structure-activity relationship (SAR) include:
-
The Orthoester Group: The presence of an orthoester group is considered necessary for the inhibitory activity of these daphnane (B1241135) diterpene esters against DNA topoisomerase I, which is one of their proposed anti-tumor mechanisms[5].
-
Variations in Potency: As evidenced by the IC50 values, subtle structural differences among the analogues lead to significant variations in their cytotoxic potency against the same cancer cell line. For instance, Yuanhualine (YL) is the most potent among the tested analogues against A549 lung cancer cells, followed by Yuanhuahine (YH), this compound, Yuanhuagine (YG), and Yuanhuadine (YD)[1][2].
Mechanism of Action: Signaling Pathways
The primary mechanism of action for this compound and its analogues is the activation of Protein Kinase C (PKC). This activation triggers downstream signaling cascades that lead to cell cycle arrest and apoptosis in cancer cells. The following diagrams illustrate the key signaling pathways involved.
Experimental Protocols
This section outlines the general methodologies for the key experiments cited in this guide.
Cytotoxicity Assay (Sulforhodamine B Assay)
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Protocol:
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or its analogues and incubate for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently fix the cells by adding cold trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Staining: Wash the plates with water and stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing the plates with 1% (v/v) acetic acid.
-
Solubilization: Solubilize the protein-bound dye by adding 10 mM Tris base solution to each well.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
PKC-NF-κB Pathway Analysis
The activation of the NF-κB pathway can be assessed by monitoring the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.
Protocol:
-
Cell Treatment: Culture cells on coverslips and treat with this compound or its analogues for various time points.
-
Immunofluorescence Staining:
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Block non-specific binding with a blocking solution (e.g., bovine serum albumin).
-
Incubate with a primary antibody specific for the NF-κB p65 subunit.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with a DNA dye (e.g., DAPI).
-
-
Microscopy and Image Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of the p65 subunit (e.g., green fluorescence) and the nuclei (e.g., blue fluorescence).
-
Analyze the images to quantify the nuclear translocation of the p65 subunit. An increase in the nuclear fluorescence intensity of p65 indicates NF-κB activation.
-
Conclusion
This compound and its analogues represent a promising class of natural products with potent anticancer activity. Their mechanism of action, primarily through the activation of PKC and subsequent modulation of key signaling pathways, offers multiple avenues for therapeutic intervention. The comparative data presented in this guide highlight the varying potencies of these analogues, providing a basis for selecting lead compounds for further preclinical and clinical development. The detailed experimental protocols serve as a resource for researchers aiming to validate and expand upon these findings. Further investigation into the structure-activity relationships and the intricate signaling networks regulated by these compounds will be crucial for unlocking their full therapeutic potential.
References
- 1. Daphnane diterpene esters with anti-proliferative activities against human lung cancer cells from Daphne genkwa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of Novel Daphnane Diterpenoids from Daphne genkwa through Cell-Cycle Arrest and Suppression of Akt/STAT/Src Signalings in Human Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Preparation of this compound and relative daphne diterpene esters from Daphne genkwa and structure-activity relationship of potent inhibitory activity against DNA topoisomerase I [pubmed.ncbi.nlm.nih.gov]
Unveiling the In Vivo Anti-Tumor Potential of Yuanhuacine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Yuanhuacine, a daphnane (B1241135) diterpenoid extracted from the flower buds of Daphne genkwa, has emerged as a promising candidate in oncology research, demonstrating significant anti-tumor efficacy in preclinical in vivo models. This guide provides an objective comparison of this compound's performance against alternative therapies, supported by experimental data, detailed protocols, and visualizations of its molecular mechanisms.
Comparative Efficacy of this compound in Vivo
This compound has been evaluated in xenograft models of Non-Small Cell Lung Cancer (NSCLC) and Triple-Negative Breast Cancer (TNBC), showing potent tumor growth inhibition. The following tables summarize the key quantitative data from these studies, offering a direct comparison with a vehicle control and standard-of-care chemotherapeutic agents.
Non-Small Cell Lung Cancer (NSCLC)
In a study utilizing an H1993 cell line-implanted xenograft nude mouse model, this compound was shown to significantly suppress tumor growth.[1]
| Treatment Group | Dosage | Mean Final Tumor Weight (mg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | ~750 | - |
| This compound (YC) | 0.5 mg/kg | Not specified | 33.4 |
| This compound (YC) | 1.0 mg/kg | Not specified | 38.8 |
| Gefitinib | 10 mg/kg | Not specified | Similar to YC |
Data from a 30-day study.[1]
Triple-Negative Breast Cancer (TNBC)
A study using an HCC1806 xenograft model in athymic nude mice demonstrated this compound's potent anti-tumor activity, comparable to the standard chemotherapy agent, paclitaxel.
| Treatment Group | Dosage | Mean Final Tumor Weight (mg) |
| Vehicle Control | - | ~250 |
| This compound (1) | 1 mg/kg (day 0), 0.7 mg/kg (day 4) | ~100 |
| Paclitaxel (PTX) | 20 mg/kg (days 0 and 4) | ~125 |
Tumors were collected and weighed on day 12 of the trial.[2]
Experimental Protocols
The following provides a detailed methodology for the in vivo xenograft studies cited in this guide, offering a framework for the replication and validation of these findings.
Subcutaneous Xenograft Tumor Model Protocol
This protocol outlines the key steps for establishing a subcutaneous tumor model in immunodeficient mice.
1. Cell Preparation:
-
Culture tumor cells (e.g., H1993 or HCC1806) in appropriate media until they reach 70-80% confluency.
-
Harvest the cells by trypsinization, wash with PBS, and perform a cell count using a hemocytometer with trypan blue staining to ensure viability.
-
Resuspend the cells in a sterile solution, such as PBS or a 1:1 mixture of PBS and Matrigel, to the desired concentration (e.g., 3.0 x 10^6 cells per injection).
2. Animal Handling and Tumor Implantation:
-
Utilize 4-6 week old immunodeficient mice (e.g., athymic nude or SCID mice) and allow for a 3-5 day acclimatization period.
-
Anesthetize the mice using an appropriate method (e.g., ketamine/xylazine injection).
-
Sterilize the injection site on the lower flank of the mouse with ethanol (B145695) and/or iodine solutions.
-
Inject the prepared cell suspension (typically 100-200 µL) subcutaneously using a 27- or 30-gauge needle.
3. Drug Administration and Tumor Monitoring:
-
Allow the tumors to reach a palpable size (e.g., ~50–100 mm³) before initiating treatment.
-
Administer this compound and control/comparative drugs via the specified route (e.g., intraperitoneal injection) and schedule.
-
Measure tumor dimensions regularly (e.g., twice a week) using digital calipers.
-
Calculate tumor volume using the formula: Volume = (width)² x length/2.
-
Monitor animal body weight and overall health throughout the study to assess toxicity.
4. Endpoint and Tissue Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Tissues can be fixed in formalin for immunohistochemical analysis or snap-frozen for Western blot analysis to investigate protein expression in relevant signaling pathways.
Signaling Pathways and Mechanism of Action
This compound exerts its anti-tumor effects through the modulation of key signaling pathways, which differ depending on the cancer type.
AMPK/mTOR Pathway in NSCLC
In Non-Small Cell Lung Cancer, this compound activates the AMP-activated protein kinase (AMPK) signaling pathway and suppresses the mTORC2-mediated downstream signaling pathway.[1][3][4] This leads to the inhibition of cell growth and proliferation.
Caption: this compound activates AMPK, leading to the inhibition of the mTORC2 pathway in NSCLC.
PKC Pathway in TNBC
In Triple-Negative Breast Cancer, the anti-tumor activity of this compound is dependent on the activation of Protein Kinase C (PKC).[5][6][7] This activation is a key mechanism for its selective cytotoxicity against the basal-like 2 (BL2) subtype of TNBC.
Caption: this compound activates PKC, inducing cell death in BL2 subtype TNBC.
Experimental Workflow
The following diagram illustrates the general workflow for validating the in vivo anti-tumor efficacy of a compound like this compound.
Caption: Workflow for in vivo validation of anti-tumor efficacy.
Conclusion
The presented data strongly supports the in vivo anti-tumor efficacy of this compound in preclinical models of NSCLC and TNBC. Its distinct mechanisms of action in different cancer types, namely the activation of the AMPK pathway in NSCLC and the PKC pathway in TNBC, highlight its potential as a versatile anti-cancer agent. The provided experimental protocols offer a foundation for further research and validation of these promising findings. This guide serves as a valuable resource for researchers and drug development professionals seeking to understand and build upon the existing knowledge of this compound's therapeutic potential.
References
- 1. Triple Negative Breast Cancer Treatment Options and Limitations: Future Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Yuanhuacine: A Promising Diterpenoid in Overcoming Chemoresistance in Cancer
For Immediate Release
[City, State] – [Date] – In the ongoing battle against cancer, a significant hurdle for effective treatment remains the development of chemoresistance. Researchers and drug development professionals are increasingly looking towards novel compounds that can overcome these resistance mechanisms. Yuanhuacine, a daphnane (B1241135) diterpenoid isolated from the flower buds of Daphne genkwa, is emerging as a potent agent with significant efficacy in preclinical models of chemoresistant cancers. This guide provides a comprehensive comparison of this compound's performance with established chemotherapeutic agents, supported by available experimental data, to aid researchers and scientists in the oncology field.
The Challenge of Multi-Drug Resistance
A primary mechanism by which cancer cells develop resistance to a broad spectrum of chemotherapeutic drugs is through the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp). These transporters act as cellular pumps, actively removing cytotoxic drugs from the cancer cell, thereby reducing their intracellular concentration and therapeutic effect.
This compound's Performance in Chemoresistant Cancer Models
While direct head-to-head comparative studies of this compound against standard chemotherapeutics in well-established drug-resistant cell lines are still emerging, preliminary evidence suggests its potential to circumvent or reverse drug resistance. Studies on daphnane diterpenoids, the class of compounds to which this compound belongs, have demonstrated potent anti-proliferative activity against non-small cell lung cancer (NSCLC) cells resistant to conventional drugs like gemcitabine, gefitinib, and erlotinib[1]. Furthermore, synergistic effects leading to enhanced growth inhibition have been observed when a related daphnane diterpenoid, yuanhualine, was combined with these agents in A549 lung cancer cells[1].
Another compound from Daphne genkwa, hydroxygenkwanin, has been shown to significantly reverse ABCG2-mediated resistance to multiple anticancer drugs in cells overexpressing this transporter, suggesting a potential common mechanism for overcoming drug resistance among compounds from this plant[1].
Quantitative Efficacy Data
The following tables summarize the available quantitative data on the efficacy of this compound and standard chemotherapeutics in relevant cancer cell lines. It is important to note that IC50 values can vary between studies due to different experimental conditions.
Table 1: Comparative Efficacy of this compound in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Compound | Cell Line | Description | IC50 (nM) |
| This compound | HCC1806 | Basal-Like 2 (BL2) TNBC | 1.6 |
| This compound | HCC70 | Basal-Like 2 (BL2) TNBC | 9.4 |
Data sourced from a study on the selective inhibition of the BL2 subtype of TNBC by this compound.
Table 2: Comparative Efficacy of Doxorubicin in Sensitive and Resistant Breast Cancer Cell Lines (for reference)
| Compound | Cell Line | Description | IC50 (µM) |
| Doxorubicin | MCF-7 | Doxorubicin-sensitive | 1.65 - 8.31 |
| Doxorubicin | MCF-7/ADR | Doxorubicin-resistant | 13.2 - 128.5 |
This data highlights the significant increase in IC50 values associated with chemoresistance and provides a benchmark for comparison.[1]
Table 3: Efficacy of Other Daphnane Diterpenoids in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| Yuanhualine | A549 | Lung Cancer | 7.0 |
| Yuanhuahine | A549 | Lung Cancer | 15.2 |
| Yuanhuagine | A549 | Lung Cancer | 24.7 |
These findings demonstrate the potent anticancer activity of daphnane diterpenoids in human lung cancer cells.[2]
Signaling Pathways and Mechanism of Action
This compound exerts its anti-cancer effects through the modulation of key signaling pathways involved in cell growth, proliferation, and survival.
AMPK/mTOR Pathway in Non-Small Cell Lung Cancer (NSCLC)
In NSCLC cells, this compound has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway while suppressing the mTORC2-mediated downstream signaling. Activation of AMPK is known to negatively regulate cancer cell growth. The proposed mechanism involves the activation of AMPK, which in turn inhibits the mTOR pathway, a frequently hyperactivated pathway in cancer. Specifically, this compound inhibits the mTORC2 complex, leading to decreased expression of downstream effectors like p-Akt and p-PKCα, which are involved in cell survival and actin cytoskeleton organization.
References
Unraveling Yuanhuacine's Anti-Cancer Activity: A Comparative Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the mechanism of action for Yuanhuacine, a promising daphnane (B1241135) diterpenoid with potent anti-tumor properties. Its performance is objectively compared with alternative therapeutic strategies, supported by experimental data, to aid in research and development efforts.
This compound has emerged as a molecule of significant interest due to its selective and potent activity against specific cancer subtypes, particularly the basal-like 2 (BL2) subtype of triple-negative breast cancer (TNBC) and certain non-small cell lung cancers (NSCLC).[1][2] Its multifaceted mechanism of action, primarily centered around the activation of Protein Kinase C (PKC) and modulation of the AMP-activated protein kinase (AMPK)/mTOR signaling pathway, sets it apart from conventional chemotherapeutics.[1][2]
Comparative Analysis of Cytotoxicity
The cytotoxic potential of this compound has been evaluated against various cancer cell lines, with remarkable selectivity observed for the BL2 subtype of TNBC. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and comparator compounds in relevant cell lines. It is important to note that direct head-to-head comparisons in the same study are limited, and thus, these values should be interpreted with consideration of potential variations in experimental conditions.
| Compound | Mechanism of Action | Cell Line (Cancer Type) | IC50 | Reference |
| This compound | PKC Activator | HCC1806 (BL2 TNBC) | 1.6 nM | [1] |
| HCC70 (BL2 TNBC) | 9.4 nM | [1] | ||
| MDA-MB-231 (Mesenchymal TNBC) | > 3 µM | [3] | ||
| Phorbol 12-myristate 13-acetate (PMA) | PKC Activator | HCC1806 (BL2 TNBC) | Exhibits similar BL2 selectivity to this compound | [1] |
| Etoposide | Topoisomerase II Inhibitor | MDA-MB-231 (TNBC) | ~200 µM (48h) | [4] |
| Gemcitabine (B846) | DNA Damage Agent | HCC1806 (TNBC) | IC50 values determined, PARP1/2 knockdown sensitizes cells | [5] |
Mechanistic Deep Dive: Signaling Pathways
This compound exerts its anti-cancer effects through the modulation of at least two key signaling pathways: Protein Kinase C (PKC) activation and the AMPK/mTOR pathway.
Protein Kinase C (PKC) Activation
A primary mechanism of this compound's action, particularly in its selective cytotoxicity against BL2 TNBC, is the activation of PKC.[1] This was confirmed by studies showing that the PKC inhibitor Ro 31-8220 attenuates the cytotoxic effects of this compound in BL2 cell lines.[1] Furthermore, the well-known PKC agonist, PMA, demonstrates a strikingly similar BL2-selective cytotoxic profile, reinforcing the role of PKC activation in this selectivity.[1]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Synergistic anti-cancer effects of silibinin-etoposide combination against human breast carcinoma MCF-7 and MDA-MB-231 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic chemosensitivity of triple-negative breast cancer cell lines to PARP inhibition, gemcitabine and cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Yuanhuacine with Other Protein Kinase C Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Yuanhuacine, a daphnane (B1241135) diterpenoid, with other well-characterized Protein Kinase C (PKC) activators, including the phorbol (B1677699) ester Phorbol 12-myristate 13-acetate (PMA), the macrocyclic lactone Bryostatin-1, and the diterpene ester Ingenol (B1671944) Mebutate. This comparison is supported by experimental data on their potency, isoform selectivity, and downstream cellular effects, providing a valuable resource for researchers in pharmacology and drug development.
Overview of Protein Kinase C Activation
Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in a multitude of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, apoptosis, and immune responses. PKC activators, by mimicking the endogenous ligand diacylglycerol (DAG), can potently modulate these pathways, making them valuable tools for research and potential therapeutic agents. The PKC family is divided into three subfamilies based on their activation requirements: conventional (cPKCs), novel (nPKCs), and atypical (aPKCs). Most activators, including those discussed here, target the C1 domain present in conventional and novel PKC isoforms.
Comparative Analysis of PKC Activators
The following table summarizes the key characteristics of this compound and other prominent PKC activators based on available experimental data.
| Feature | This compound | Phorbol 12-myristate 13-acetate (PMA) | Bryostatin-1 | Ingenol Mebutate |
| Class | Daphnane Diterpenoid | Phorbol Ester | Macrocyclic Lactone | Diterpene Ester |
| Mechanism of Action | Binds to the C1 domain of PKC, inducing its activation. | Binds to the C1 domain of conventional and novel PKC isoforms, leading to their translocation to the cell membrane and activation. | Binds to the C1 domain of PKC.[1] | Activates PKC, particularly PKCδ.[2] |
| Reported Potency | Potent activator; induces THP-1 differentiation with an EC50 of approximately 2 nM.[3] | Potent activator, typically used in the 10-200 nM range. | Potent activator; induces THP-1 differentiation with an EC50 of 0.5 nM.[3] Binding affinities for PKCα, PKCβ2, δ, and ε isoforms are 1.35, 0.42, 0.26, and 0.24 nM, respectively.[1][4][5] | Induces cellular effects in the nanomolar range. |
| PKC Isoform Selectivity | The cytotoxic effects in BL2 subtype of triple-negative breast cancer are mediated by PKC activation and can be attenuated by an inhibitor of PKCα, βI, βII, γ, and ε isoforms (Ro 31-8220).[3] This suggests activity towards one or more of these isoforms. | Activates a broad range of PKC isoforms, including both classical and novel PKCs.[6][7] | Exhibits differential regulation of PKC isoforms. It is a potent activator of PKCδ and ε isozymes at sub-nanomolar concentrations.[1][4] It has been shown to cause a more rapid and sustained down-regulation of certain PKC isoforms compared to PMA.[8][9] | Reported to be a selective activator of PKCδ.[10][11] |
| Key Downstream Effects | Induces selective cytotoxicity in the basal-like 2 (BL2) subtype of triple-negative breast cancer.[3][12] Promotes differentiation of THP-1 monocytes.[3] | Potent tumor promoter.[13] Induces a wide range of cellular responses including proliferation, differentiation, and apoptosis depending on the cell type and context.[14][15][16] | Can have both activating and inhibitory effects on PKC signaling, leading to complex biological outcomes.[17] Has shown anti-proliferative effects in some cancer cells.[18] | Induces rapid cellular necrosis in targeted cells.[11] Approved for the topical treatment of actinic keratosis. |
| Therapeutic Potential | Investigated for its anti-cancer properties, particularly in specific subtypes of breast cancer.[3][12][19] | Primarily used as a research tool due to its tumor-promoting activity. | Investigated for various therapeutic applications, including cancer and neurological disorders like Alzheimer's disease.[1][20] | Approved for the treatment of actinic keratosis.[2] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: Simplified PKC signaling pathway activated by external stimuli or synthetic activators.
Caption: A general experimental workflow for comparing the efficacy of different PKC activators.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the design and execution of comparative studies.
In Vitro PKC Kinase Activity Assay (ELISA-based)
This assay measures the phosphorylation of a PKC-specific substrate to determine the potency of the activators.
Principle: A PKC substrate peptide is pre-coated onto a microplate. Active PKC, in the presence of ATP and the activator being tested, phosphorylates the substrate. A phospho-specific antibody conjugated to a detection enzyme (e.g., HRP) is then used to quantify the amount of phosphorylated substrate, which is proportional to the PKC activity.
Protocol Outline:
-
Prepare Reagents: Reconstitute recombinant PKC isoforms, substrate-coated plates, ATP solution, and kinase reaction buffer. Prepare serial dilutions of this compound and other PKC activators.
-
Kinase Reaction: Add the kinase reaction buffer, diluted PKC enzyme, and the PKC activator to the wells of the substrate-coated plate.
-
Initiate Reaction: Add ATP to each well to start the phosphorylation reaction. Incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop Reaction & Wash: Stop the reaction by adding an EDTA solution. Wash the wells multiple times with a wash buffer to remove ATP and non-bound reagents.
-
Antibody Incubation: Add the phospho-specific primary antibody and incubate. Following washing, add the HRP-conjugated secondary antibody and incubate.
-
Detection: After a final wash, add the HRP substrate (e.g., TMB) and incubate until color develops. Stop the reaction with a stop solution.
-
Data Analysis: Measure the absorbance at the appropriate wavelength. Plot the absorbance against the activator concentration to determine the EC50 value for each compound.
Cellular PKC Translocation Assay
This assay visualizes the movement of PKC from the cytosol to the cell membrane upon activation.
Principle: PKC isoforms tagged with a fluorescent protein (e.g., GFP) are expressed in cells. Upon treatment with a PKC activator, the fusion protein translocates from the cytoplasm to the plasma membrane. This redistribution is visualized and quantified using fluorescence microscopy.
Protocol Outline:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293, COS-7) and transfect with a plasmid encoding the GFP-tagged PKC isoform of interest.
-
Cell Plating: Plate the transfected cells onto glass-bottom dishes or multi-well plates suitable for microscopy.
-
Treatment: Replace the culture medium with an imaging buffer. Add this compound or other PKC activators at various concentrations.
-
Live-Cell Imaging: Acquire images at different time points using a confocal or high-content imaging system.
-
Image Analysis: Quantify the fluorescence intensity in the cytoplasm versus the plasma membrane. The ratio of membrane to cytosolic fluorescence indicates the extent of translocation.
-
Data Analysis: Plot the translocation ratio against the activator concentration to compare the potency and kinetics of different compounds.
Western Blot for Downstream Substrate Phosphorylation
This method detects the phosphorylation of specific downstream targets of PKC to confirm cellular activity.
Principle: Cells are treated with PKC activators, and cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of a known PKC substrate (e.g., MARCKS, phospho-Ser PKC substrate antibody).
Protocol Outline:
-
Cell Treatment and Lysis: Treat cells with this compound or other activators for the desired time. Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated substrate overnight at 4°C. Wash the membrane and then incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to a loading control (e.g., β-actin or total protein).
Conclusion
This compound is a potent PKC activator with a distinct profile compared to other well-known activators. Its selective cytotoxicity towards certain cancer cell subtypes highlights its potential as a targeted therapeutic agent.[3][19][21] In contrast, PMA is a broad-spectrum activator with strong tumor-promoting activity, limiting its therapeutic use.[13] Bryostatin-1 and Ingenol Mebutate exhibit more complex and, in some cases, isoform-selective activities, which have been harnessed for different therapeutic applications.[1][2] The choice of a PKC activator for research or therapeutic development should be guided by a thorough understanding of its specific potency, isoform selectivity, and the desired downstream cellular response. The experimental protocols provided in this guide offer a framework for conducting rigorous head-to-head comparisons of these and other novel PKC modulators.
References
- 1. Bryostatin-1: a promising compound for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring ingenol mebutate's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 3. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Bryostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Co-ordinated activation of classical and novel PKC isoforms is required for PMA-induced mTORC1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phorbol 12-Myristate 13-Acetate Enhances Long-Term Potentiation in the Hippocampus through Activation of Protein Kinase Cδ and ε - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of different tumour promoters and bryostatin 1 on protein kinase C activation and down-regulation in rat renal mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential regulation of protein kinase C isozymes by bryostatin 1 and phorbol 12-myristate 13-acetate in NIH 3T3 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phorbol 12-Myristate 13-Acetate Induced Toxicity Study and the Role of Tangeretin in Abrogating HIF-1α-NF-κB Crosstalk In Vitro and In Vivo [mdpi.com]
- 14. Selective activation of specific PKC isoforms dictating the fate of CD14(+) monocytes towards differentiation or apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Activation of protein kinase C by phorbol 12-myristate 13-acetate suppresses the growth of lung cancer cells through KLF6 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phorbol 12-myristate 13-acetate upregulates cyclooxygenase-2 expression in human pulmonary epithelial cells via Ras, Raf-1, ERK, and NF-kappaB, but not p38 MAPK, pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bryostatin 1 induces biphasic activation of protein kinase D in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. researchgate.net [researchgate.net]
- 20. Bryostatin-1 promotes long-term potentiation via activation of PKCα and PKCε in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
The Synergistic Potential of Yuanhuacine and Immunotherapy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of the potential synergistic effects of combining Yuanhuacine with immunotherapy for cancer treatment. While direct preclinical or clinical data on this specific combination is not yet available, this guide presents a robust scientific rationale for its potential efficacy by comparing the established mechanisms of this compound with the known synergistic effects of similar compounds when combined with immune checkpoint inhibitors. Supporting experimental data from analogous studies are provided to build a strong case for future investigation.
This compound, a daphnane (B1241135) diterpenoid extracted from the flower buds of Daphne genkwa, has demonstrated potent anti-tumor activity in various cancer models, including triple-negative breast cancer (TNBC) and non-small cell lung cancer (NSCLC).[1][2][3] Its mechanism of action involves the activation of Protein Kinase C (PKC) and AMP-activated protein kinase (AMPK), both of which have been shown to play crucial roles in modulating the tumor microenvironment and enhancing anti-tumor immunity.[1][3][4] This positions this compound as a promising candidate for combination therapy with immune checkpoint inhibitors (ICIs) such as anti-PD-1/PD-L1 and anti-CTLA-4 antibodies.
This compound's Immunomodulatory Profile: Paving the Way for Synergy
This compound exhibits a compelling immunomodulatory profile that suggests a strong potential for synergy with immunotherapy. Its primary mechanisms of action, PKC and AMPK activation, are known to foster a pro-inflammatory tumor microenvironment conducive to an effective anti-tumor immune response.
Mechanism of Action and Impact on the Immune System
This compound's anti-cancer and immunomodulatory effects are primarily attributed to two key signaling pathways:
-
Protein Kinase C (PKC) Activation: this compound is a potent activator of PKC.[1][5] Activation of PKC in immune cells, particularly monocytes and macrophages, can induce their differentiation and promote the secretion of pro-inflammatory cytokines.[1][6]
-
AMP-activated Protein Kinase (AMPK) Activation: this compound also activates AMPK, a critical regulator of cellular energy metabolism.[3][7] AMPK activation in tumor cells can lead to metabolic stress, while in immune cells, it can enhance their anti-tumor functions.[4][8][9]
The downstream effects of these activations create a more "immunologically hot" tumor microenvironment, which is more susceptible to immune checkpoint blockade.
Quantitative Data on this compound's Immunomodulatory Effects
The following table summarizes the observed effects of this compound on immune cytokine expression from preclinical studies.
| Cell Line | Treatment | Effect on Cytokine mRNA Expression | Reference |
| THP-1 (human monocytic) | 2 nM this compound | ↑ IFNγ (pro-inflammatory) | [1] |
| ↑ IL-12 (pro-inflammatory) | [1] | ||
| ↓ IL-10 (immunosuppressive) | [1] | ||
| RAW 264.7 (murine macrophage) | 2 nM this compound | ↑ IL-12 (pro-inflammatory) | [1] |
Comparative Analysis: Synergy of PKC and AMPK Activators with Immunotherapy
While direct studies on this compound with immunotherapy are pending, extensive research on other PKC and AMPK activators demonstrates their ability to enhance the efficacy of immune checkpoint inhibitors.
PKC Activators and Immunotherapy
PKC activators have been shown to synergize with immunotherapy through various mechanisms, including enhancing T-cell activation and promoting the release of pro-inflammatory cytokines.
AMPK Activators and Immunotherapy
AMPK activators, such as metformin, have been extensively studied in combination with immune checkpoint inhibitors, showing promising synergistic effects.[4][8] These activators can enhance the efficacy of anti-PD-1 and anti-CTLA-4 therapies.[4][8]
The table below summarizes the outcomes of combining AMPK activators with immune checkpoint inhibitors in preclinical models.
| Cancer Model | AMPK Activator | Immunotherapy | Observed Synergistic Effects | Reference |
| Mouse tumor models | Generic AMPK activator | anti-PD-1 antibody | Enhanced anti-tumor immunity | [8] |
| Mouse tumor models | Generic AMPK activator | anti-CTLA-4 antibody | Improved overall survival | [8] |
| Ovarian cancer | Generic AMPK activator | anti-VEGF/PD-1 | Dual-targeted therapeutic effect | [4] |
Proposed Experimental Protocols for Evaluating this compound and Immunotherapy Synergy
To rigorously evaluate the synergistic potential of this compound and immunotherapy, the following experimental protocols are proposed based on established methodologies in preclinical cancer research.[10][11][12]
In Vitro Co-culture Assay
-
Objective: To assess the ability of this compound to enhance the killing of cancer cells by immune cells.
-
Cell Lines:
-
Target cancer cells (e.g., murine melanoma B16F10 or colon cancer CT26).
-
Effector immune cells (e.g., activated murine splenocytes or purified CD8+ T cells).
-
-
Methodology:
-
Culture target cancer cells to 80% confluency.
-
Pre-treat cancer cells with a sub-lethal dose of this compound for 24 hours.
-
Co-culture the pre-treated cancer cells with activated immune cells at various effector-to-target ratios (e.g., 10:1, 20:1).
-
Include control groups: untreated cancer cells, cancer cells with immune cells alone, and cancer cells with this compound alone.
-
After 48 hours, assess cancer cell viability using a standard assay (e.g., MTT or crystal violet).
-
Analyze the supernatant for cytokine levels (e.g., IFNγ, TNFα) using ELISA.
-
In Vivo Syngeneic Mouse Model Study
-
Objective: To determine if the combination of this compound and an immune checkpoint inhibitor results in enhanced tumor growth inhibition and improved survival in a preclinical mouse model.
-
Animal Model: C57BL/6 mice.
-
Tumor Model: Subcutaneous implantation of a syngeneic tumor cell line (e.g., B16F10 melanoma or MC38 colon adenocarcinoma).
-
Treatment Groups (n=10 mice per group):
-
Vehicle control (e.g., DMSO).
-
This compound alone (e.g., 1 mg/kg, intraperitoneal injection, daily).
-
Anti-PD-1 antibody alone (e.g., 10 mg/kg, intraperitoneal injection, every 3 days).
-
This compound + anti-PD-1 antibody.
-
-
Methodology:
-
Inject tumor cells subcutaneously into the flank of the mice.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups.
-
Administer treatments as scheduled.
-
Measure tumor volume twice weekly with calipers.
-
Monitor animal body weight and overall health.
-
At the end of the study (or when tumors reach a predetermined size), euthanize mice and harvest tumors and spleens.
-
Analyze tumors for immune cell infiltration (e.g., CD4+, CD8+ T cells, macrophages) by immunohistochemistry or flow cytometry.
-
Analyze splenocytes for T-cell activation markers.
-
Visualizing the Synergistic Potential
The following diagrams, generated using Graphviz, illustrate the proposed mechanisms of action and experimental workflows.
Conclusion and Future Directions
The evidence presented in this guide strongly supports the hypothesis that this compound, through its dual activation of PKC and AMPK, has the potential to synergize with immune checkpoint inhibitors to produce a more robust anti-tumor response. The immunomodulatory properties of this compound, particularly its ability to foster a pro-inflammatory tumor microenvironment, make it an attractive candidate for combination immunotherapy.
Future preclinical studies, following the protocols outlined above, are warranted to definitively assess the synergistic efficacy and safety of this combination. Such research could pave the way for the development of a novel and potent therapeutic strategy for a range of cancers, offering new hope to patients with limited treatment options.
References
- 1. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]
- 4. Frontiers | The role of AMPK in cancer metabolism and its impact on the immunomodulation of the tumor microenvironment [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AMPK–a key factor in crosstalk between tumor cell energy metabolism and immune microenvironment? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic Reprogramming of Anti-cancer T Cells: Targeting AMPK and PPAR to Optimize Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical ex vivo and in vivo models to study immunotherapy agents and their combinations as predictive tools toward the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
- 12. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantitative Proteomics for Yuanhuacine Off-Target Analysis
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics, understanding the full spectrum of a drug's interactions within the cellular environment is paramount. Yuanhuacine, a daphnane (B1241135) diterpenoid with promising anti-tumor properties, has been shown to modulate key signaling pathways, including the AMPK/mTOR and PKC pathways.[1][2] However, a comprehensive understanding of its potential off-target effects is crucial for its development as a safe and effective therapeutic agent. This guide provides a comparative overview of three powerful quantitative proteomics techniques—Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Label-Free Quantification (LFQ)—for the identification and quantification of this compound's off-target interactions.
While specific global quantitative proteomics datasets for this compound off-target analysis are not publicly available, this guide presents illustrative data based on typical outcomes of such experiments to highlight the strengths and weaknesses of each method.
Comparison of Quantitative Proteomics Methodologies
The selection of a quantitative proteomics strategy is a critical decision in experimental design, with each method offering distinct advantages and limitations in terms of accuracy, cost, and complexity.
| Feature | SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | iTRAQ (Isobaric Tags for Relative and Absolute Quantitation) | Label-Free Quantification (LFQ) |
| Principle | Metabolic labeling of proteins in vivo with "heavy" amino acids. | Chemical labeling of peptides in vitro with isobaric tags. | Direct comparison of MS signal intensities of unlabeled peptides. |
| Multiplexing | Typically 2-3 samples. | 4-plex, 8-plex, or higher. | Theoretically unlimited, but practically limited by instrument time and data complexity. |
| Accuracy | High; samples are mixed early, minimizing experimental variability.[3][4][5] | Moderate to high; potential for ratio compression. | Moderate; susceptible to variations in sample preparation and LC-MS performance.[6] |
| Precision | High; co-elution of heavy and light peptides ensures accurate quantification. | High; reporter ions provide quantitative information. | Moderate; requires sophisticated algorithms for alignment and normalization. |
| Proteome Coverage | High; not limited by the presence of specific amino acids for labeling. | High; labels primary amines present on most peptides. | Can be very high, dependent on instrument sensitivity and acquisition strategy. |
| Cost | Moderate to high; requires specialized cell culture media and labeled amino acids. | High; iTRAQ reagents are expensive.[7][8][9][10] | Low; no labeling reagents required. |
| Complexity | Moderate; requires expertise in cell culture and metabolic labeling. | High; multi-step sample preparation and labeling protocol. | Moderate to high; computationally intensive data analysis. |
| Sample Type | Limited to cell lines that can be metabolically labeled. | Applicable to a wide range of samples, including tissues and clinical specimens. | Applicable to a wide range of samples. |
Illustrative Off-Target Analysis of this compound: A Hypothetical Dataset
To demonstrate the potential insights gained from each technique, the following tables present hypothetical quantitative data for off-target proteins identified after treating cancer cells with this compound. This data is simulated to reflect plausible biological outcomes based on this compound's known mechanisms of action.
Table 1: Hypothetical SILAC Data for this compound Off-Target Analysis
| Protein | Gene | Function | Fold Change (this compound/Control) | p-value |
| Ribosomal protein S6 kinase beta-1 | RPS6KB1 | mTORC1 substrate, cell growth | 0.65 | <0.01 |
| Eukaryotic translation initiation factor 4E-binding protein 1 | EIF4EBP1 | mTORC1 substrate, translation | 0.72 | <0.01 |
| Protein kinase C delta | PRKCD | Apoptosis, cell proliferation | 1.85 | <0.05 |
| Glycogen synthase kinase-3 beta | GSK3B | Multiple signaling pathways | 1.10 | >0.05 |
| Heat shock protein HSP 90-alpha | HSP90AA1 | Protein folding, stability | 1.30 | <0.05 |
Table 2: Hypothetical iTRAQ Data for this compound Off-Target Analysis
| Protein | Gene | Function | Fold Change (this compound/Control) | p-value |
| AMP-activated protein kinase catalytic subunit alpha-1 | PRKAA1 | Energy sensing, mTORC1 inhibition | 1.50 | <0.01 |
| Unc-51 like autophagy activating kinase 1 | ULK1 | Autophagy initiation | 1.45 | <0.01 |
| Protein kinase C alpha | PRKCA | Signal transduction | 1.95 | <0.05 |
| Mitogen-activated protein kinase 1 | MAPK1 | Cell proliferation, differentiation | 0.80 | <0.05 |
| Cyclin-dependent kinase 1 | CDK1 | Cell cycle regulation | 0.75 | <0.05 |
Table 3: Hypothetical Label-Free Quantification (LFQ) Data for this compound Off-Target Analysis
| Protein | Gene | Function | Fold Change (this compound/Control) | p-value |
| Regulatory-associated protein of mTOR | RPTOR | mTORC1 component | 0.85 | <0.05 |
| Tuberous sclerosis 2 | TSC2 | Negative regulator of mTORC1 | 1.20 | >0.05 |
| Protein kinase C beta | PRKCB | Signal transduction | 2.10 | <0.01 |
| Ras-related C3 botulinum toxin substrate 1 | RAC1 | Cell motility, cytoskeletal organization | 0.70 | <0.05 |
| Apoptosis regulator BAX | BAX | Apoptosis | 1.60 | <0.05 |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable quantitative proteomics experiments. Below are representative protocols for each technique as they would be applied to study this compound's off-targets.
SILAC Experimental Protocol
-
Cell Culture and Labeling:
-
Culture two populations of a cancer cell line (e.g., HeLa) in parallel.
-
One population is grown in "light" medium containing normal L-arginine and L-lysine.
-
The second population is grown in "heavy" medium containing stable isotope-labeled L-arginine (¹³C₆) and L-lysine (¹³C₆, ¹⁵N₂).
-
Cells are cultured for at least five passages to ensure complete incorporation of the heavy amino acids.
-
-
This compound Treatment:
-
Treat the "heavy" labeled cells with a predetermined concentration of this compound for a specified duration (e.g., 24 hours).
-
Treat the "light" labeled cells with a vehicle control (e.g., DMSO).
-
-
Sample Preparation:
-
Harvest and lyse the cells from both populations.
-
Combine equal amounts of protein from the "light" and "heavy" lysates.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digest the protein mixture with trypsin overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides by reverse-phase liquid chromatography.
-
Analyze the peptides using a high-resolution mass spectrometer (e.g., Orbitrap).
-
The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the isotopic labels.
-
-
Data Analysis:
-
Use software such as MaxQuant to identify peptides and proteins.
-
Quantify the relative abundance of proteins by comparing the signal intensities of the heavy and light peptide pairs.
-
iTRAQ Experimental Protocol
-
Protein Extraction and Digestion:
-
Culture cancer cells and treat one group with this compound and the other with a vehicle control.
-
Harvest cells, lyse them, and extract the proteins.
-
Reduce and alkylate the proteins as described in the SILAC protocol.
-
Digest the proteins with trypsin.
-
-
iTRAQ Labeling:
-
Label the peptides from the control sample with iTRAQ reagent 114 and the this compound-treated sample with iTRAQ reagent 115 (for a 4-plex experiment, more samples could be included).
-
The labeling reaction targets the primary amines of the peptides.
-
-
Sample Pooling and Fractionation:
-
Combine the labeled peptide samples.
-
Fractionate the mixed peptides using strong cation exchange (SCX) chromatography to reduce sample complexity.
-
-
LC-MS/MS Analysis:
-
Analyze each fraction by reverse-phase LC-MS/MS.
-
During MS/MS fragmentation, the iTRAQ tags release reporter ions with different masses (e.g., m/z 114 and 115).
-
-
Data Analysis:
-
Identify the peptides and proteins from the fragmentation spectra.
-
Quantify the relative abundance of the peptides by comparing the intensities of the reporter ions.
-
Label-Free Quantification (LFQ) Experimental Protocol
-
Sample Preparation:
-
Culture and treat cells with this compound and a vehicle control in biological triplicates.
-
Harvest, lyse, and extract proteins.
-
Reduce, alkylate, and digest the proteins with trypsin for each sample individually.
-
-
LC-MS/MS Analysis:
-
Analyze each sample separately by LC-MS/MS.
-
It is crucial to maintain high reproducibility in the chromatography and mass spectrometry runs.
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant with the MaxLFQ algorithm) for data analysis.
-
The software performs retention time alignment and normalization across all runs.
-
Protein abundance is determined by comparing the integrated signal intensity of their corresponding peptides across the different samples.
-
Visualizing the Molecular Landscape
To better understand the biological context of this compound's activity, it is essential to visualize the signaling pathways it perturbs and the experimental workflows used to study it.
Caption: Comparative workflows for SILAC, iTRAQ, and Label-Free quantitative proteomics.
Caption: this compound's modulation of the AMPK/mTOR signaling pathway.
Caption: this compound's activation of the Protein Kinase C (PKC) signaling pathway.
Conclusion
The choice of a quantitative proteomics method for this compound off-target analysis depends on the specific research question, available resources, and the desired balance between accuracy, throughput, and cost. SILAC offers high accuracy for in vitro studies, iTRAQ provides excellent multiplexing capabilities for comparing multiple conditions, and Label-Free Quantification represents a cost-effective and versatile approach for large-scale screening. By carefully considering the principles and workflows of each technique, researchers can design robust experiments to comprehensively map the interaction landscape of this compound, paving the way for its rational development as a targeted anti-cancer agent.
References
- 1. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotech.cornell.edu [biotech.cornell.edu]
- 8. iTRAQ-based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 9. iTRAQ in Proteomics: Principles, Differences, and Applications - Creative Proteomics [creative-proteomics.com]
- 10. iTRAQ (Multiplexed Isobaric Tagging Technology for Relative Quantitation) | Proteomics [medicine.yale.edu]
Unveiling the Impact of Yuanhuacine on Downstream Signaling Pathways: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Yuanhuacine's effects on key downstream signaling pathways implicated in cancer. We present supporting experimental data, detailed protocols for key assays, and visualizations to elucidate its mechanism of action in comparison to other well-characterized pathway modulators.
This compound, a daphnane (B1241135) diterpenoid extracted from the flower buds of Daphne genkwa, has demonstrated significant anti-tumor activity in various cancer models. Its efficacy is largely attributed to its ability to modulate critical downstream signaling pathways that govern cell growth, proliferation, and survival. This guide delves into the molecular mechanisms of this compound, with a focus on the AMPK/mTOR and Protein Kinase C (PKC) pathways, and compares its effects with known activators and inhibitors of these cascades.
Comparative Analysis of In Vitro Efficacy
This compound exhibits potent cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, highlight its efficacy, particularly in non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC).
| Compound | Cell Line | Cancer Type | IC50 (nM) | Citation |
| This compound | H1993 | Non-Small Cell Lung Cancer | Not specified, but potent inhibition reported | [1] |
| A549 | Non-Small Cell Lung Cancer | 19 | [2] | |
| T24T | Bladder Cancer | 1800 | [2] | |
| HCT116 | Colon Cancer | 14300 | [2] | |
| HCC1806 (BL2 subtype) | Triple-Negative Breast Cancer | 1.6 | [3] | |
| HCC70 (BL2 subtype) | Triple-Negative Breast Cancer | Potent activity reported | [4] | |
| MDA-MB-231 (Mesenchymal subtype) | Triple-Negative Breast Cancer | >3000 | [3] | |
| Rapamycin (B549165) (mTOR inhibitor) | T98G | Glioblastoma | 2 | [5] |
| U87-MG | Glioblastoma | 1000 | [5] | |
| Paclitaxel (B517696) (Chemotherapeutic agent) | Not specified for direct comparison with this compound IC50 | [3] |
In Vivo Anti-Tumor Efficacy: Xenograft Models
Animal studies using xenograft models, where human cancer cells are implanted into immunocompromised mice, further substantiate the anti-tumor potential of this compound.
| Compound | Cancer Cell Line Xenograft | Dosing | Tumor Growth Inhibition | Citation |
| This compound | H1993 (NSCLC) | 0.5 - 1 mg/kg, oral, daily | Significant reduction in tumor growth and weight | [1] |
| HCC1806 (TNBC, BL2 subtype) | 1 mg/kg day 0, 0.7 mg/kg day 4, i.p. | More efficient than paclitaxel in reducing tumor growth | [3] | |
| Paclitaxel | HCC1806 (TNBC, BL2 subtype) | 20 mg/kg days 0 and 4 | Significant tumor growth inhibition compared to vehicle | [4] |
Deciphering the Downstream Signaling Cascades
This compound's anti-cancer effects are mediated through the modulation of several key signaling pathways. Here, we compare its mechanism to other well-known pathway modulators.
The AMPK/mTOR Signaling Pathway
The AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (mTOR) are central regulators of cellular metabolism, growth, and proliferation. In many cancers, the mTOR pathway is hyperactivated.
This compound's Mechanism: this compound has been shown to activate AMPK, which in turn inhibits the mTORC1 signaling complex.[6] This leads to a decrease in protein synthesis and cell growth.
Comparison with Other Modulators:
-
Metformin: A widely used anti-diabetic drug that activates AMPK, primarily by inhibiting the mitochondrial respiratory chain complex 1, leading to an increase in the cellular AMP:ATP ratio.[2][7]
-
Rapamycin: A specific inhibitor of mTORC1. It forms a complex with FKBP12, which then binds to the FRB domain of mTOR, preventing its interaction with downstream targets.[8][9][10]
The Protein Kinase C (PKC) Signaling Pathway
Protein Kinase C (PKC) is a family of kinases involved in various cellular processes, including proliferation, differentiation, and apoptosis. The activation of specific PKC isoforms can have either tumor-promoting or tumor-suppressing effects depending on the cellular context.
This compound's Mechanism: In certain cancer types, particularly the basal-like 2 (BL2) subtype of TNBC, this compound acts as a potent PKC activator.[4][11] This activation leads to cell growth inhibition and has been shown to be a key mechanism of its selective cytotoxicity.[4]
Comparison with Other Modulators:
-
Phorbol 12-myristate 13-acetate (PMA): A well-known and potent tumor promoter that functions as a strong activator of PKC.[12][13][14] It mimics the endogenous PKC activator diacylglycerol (DAG).[12]
Experimental Protocols
To ensure reproducibility and facilitate further research, we provide detailed methodologies for key experiments cited in this guide.
MTT Cell Viability Assay
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[15]
-
Treatment: Treat cells with varying concentrations of this compound or control compounds for the desired time period (e.g., 48-72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[15]
-
Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Western Blot Analysis for Signaling Proteins
Western blotting is used to detect specific proteins in a sample and assess their expression levels and phosphorylation status, providing insights into the activation of signaling pathways.
Methodology:
-
Cell Lysis: Treat cells with this compound or control compounds, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[17]
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.[18]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[18]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[18]
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AMPK, AMPK, p-mTOR, mTOR, p-Akt, Akt, PKC) overnight at 4°C.[17][19]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[17]
Xenograft Mouse Model for In Vivo Efficacy
This model is crucial for evaluating the anti-tumor activity of a compound in a living organism.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of 4-6 week old immunocompromised mice (e.g., nude or NSG mice).[20][21]
-
Tumor Development: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).[20][22]
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., via oral gavage or intraperitoneal injection) and a vehicle control according to the desired dosing schedule.[1][22]
-
Monitoring: Measure the tumor volume with calipers and monitor the body weight of the mice regularly (e.g., every 2-3 days).[22]
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors to measure their final weight.[1]
Conclusion
This compound emerges as a promising anti-cancer agent with a multifaceted mechanism of action. Its ability to modulate key signaling pathways, particularly the AMPK/mTOR and PKC cascades, provides a strong rationale for its therapeutic potential. This guide offers a comparative framework for understanding this compound's effects in relation to established pathway modulators, supported by quantitative data and detailed experimental protocols to aid in future research and drug development endeavors. Further investigation into the nuanced roles of specific PKC isoforms and the broader signaling network affected by this compound will be crucial in fully elucidating its therapeutic promise.
References
- 1. researchgate.net [researchgate.net]
- 2. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Metformin - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mTOR - Wikipedia [en.wikipedia.org]
- 10. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 11. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neutrophil Activated by the Famous and Potent PMA (Phorbol Myristate Acetate) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. azbigmedia.com [azbigmedia.com]
- 14. selleckchem.com [selleckchem.com]
- 15. researchhub.com [researchhub.com]
- 16. broadpharm.com [broadpharm.com]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 21. LLC cells tumor xenograft model [protocols.io]
- 22. tumor.informatics.jax.org [tumor.informatics.jax.org]
Comparative Pharmacokinetics of Yuanhuacine and Its Derivatives: A Guide for Researchers
This guide provides a comparative overview of the pharmacokinetic profiles of Yuanhuacine (B1233473) and its derivatives, designed for researchers, scientists, and drug development professionals. The information presented is based on available preclinical data to facilitate an understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of this compound and its derivative, Yuanhuapine, from preclinical studies in rats and rabbits. A significant data gap exists in the publicly available literature regarding the detailed pharmacokinetic profiles of other this compound derivatives.
| Compound | Species | Administration Route | Dose | Cmax (ng/mL) | Tmax (h) | T½ (h) | Absolute Oral Bioavailability (%) | Reference |
| This compound | Rat | Oral | - | 28.21 ± 2.79 | 2 | - | 1.14 | [1] |
| Rat | Intravenous | - | - | - | 9.64 ± 1.53 | - | [1] | |
| Rabbit | Intravenous | 220 µg/kg | - | - | 11.1 | - | [2] | |
| Yuanhuapine | Rat | Oral | 5 mg/kg | 579.20 ± 212.85 | 7.33 ± 1.03 | - | Not Reported | [3] |
Note: Cmax = Maximum plasma concentration; Tmax = Time to reach maximum plasma concentration; T½ = Elimination half-life. "-" indicates data not reported in the cited source.
Experimental Protocols
The pharmacokinetic data presented in this guide were derived from studies employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantitative analysis of the compounds in biological matrices. Below are detailed methodologies from the cited experiments.
Pharmacokinetic Study of this compound in Rats[1]
-
Animal Model: Male Sprague-Dawley rats.
-
Drug Administration:
-
Intravenous (IV): this compound was administered via the tail vein.
-
Oral (PO): this compound was administered by oral gavage.
-
-
Sample Collection: Blood samples were collected from the tail vein at predetermined time points post-dosing. Plasma was separated by centrifugation.
-
Sample Preparation: Plasma samples were pre-treated to precipitate proteins and extract the analyte.
-
Analytical Method: An ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method was developed and validated for the quantification of this compound in rat plasma. The method demonstrated a linear range of 1-1000 ng/mL.
-
Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using a non-compartmental model to determine key pharmacokinetic parameters.
Pharmacokinetic Study of this compound in Rabbits[2]
-
Animal Model: Rabbits.
-
Drug Administration: Intravenous administration of this compound.
-
Analytical Method: A liquid chromatography/tandem mass spectrometry (LC-MS/MS) method was used for the quantitative determination of this compound in plasma.
-
Pharmacokinetic Analysis: The plasma data for this compound was best fitted to a two-compartment model.
Pharmacokinetic Study of Yuanhuapine in Rats[3]
-
Animal Model: Rats.
-
Drug Administration: Oral administration of Yuanhuapine at a dose of 5 mg/kg.
-
Analytical Method: An ultra-performance liquid chromatography tandem triple-quadrupole mass spectrometry (UPLC-TQ-MS) method was used to determine the plasma concentration of Yuanhuapine.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated using the DAS 2.0 pharmacokinetic program.
Metabolism of this compound and Its Derivatives
Metabolic studies have been conducted to understand the biotransformation of these compounds.
-
This compound: In rats, seven metabolites of this compound were identified, with the primary metabolic pathways being oxidation and glucuronidation[1]. In rabbits, the main metabolites result from the cleavage of the ortho-ester group and the aromatic ester bond during Phase I metabolism[2].
-
Yuanhuapine: In rats, biotransformation is a significant route of elimination, as indicated by the low cumulative excretion of the parent compound in urine (0.7%) and feces (3.3%). The metabolic pathways for Yuanhuapine include hydroxylation, methylation, glucuronidation, and cysteine conjugation[3].
Mandatory Visualization
The following diagram illustrates a general experimental workflow for the comparative pharmacokinetic analysis of this compound and its derivatives.
Caption: Experimental workflow for pharmacokinetic analysis.
Conclusion
The available data indicates that this compound exhibits low oral bioavailability in rats and has a moderate elimination half-life in both rats and rabbits. Its derivative, Yuanhuapine, is slowly absorbed after oral administration in rats, reaching a maximum concentration at a later time point compared to many other compounds. Both this compound and Yuanhuapine undergo significant metabolism.
A notable limitation in the current body of research is the lack of comprehensive and comparative pharmacokinetic data for a wider range of this compound derivatives. Future studies focusing on the systematic evaluation of the ADME properties of these derivatives are warranted to better understand their therapeutic potential and to guide further drug development efforts.
References
- 1. Metabolism, pharmacokinetics, and bioavailability of this compound in rat using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, tissue distribution, and metabolism of novel DNA topoisomerase I inhibitor this compound in rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic profile and metabolite identification of yuanhuapine, a bioactive component in Daphne genkwa by ultra-high performance liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Yuanhuacine
Disclaimer: This document provides general guidance for the handling and disposal of Yuanhuacine, a potent anti-tumor agent, in a research setting.[1] It is imperative to consult the specific Safety Data Sheet (SDS) for this compound and adhere to all institutional and local environmental health and safety (EHS) protocols. The procedures outlined below are based on best practices for handling cytotoxic and antineoplastic compounds.
Core Principles of Cytotoxic Waste Management
All materials that have come into contact with this compound must be treated as hazardous waste. This includes, but is not limited to:
-
Unused or expired drug product
-
Contaminated Personal Protective Equipment (PPE)
-
Labware (e.g., vials, pipette tips, culture plates)
-
Cleaning materials
A cardinal rule in the management of hazardous pharmaceutical waste, as regulated by bodies like the U.S. Environmental Protection Agency (EPA), is the strict prohibition of disposing of such waste by flushing it down a sink or toilet (sewering).[2]
Personal Protective Equipment (PPE)
When handling this compound and its associated waste, the use of appropriate PPE is mandatory to minimize exposure. This includes:
| PPE Component | Specification | Rationale |
| Gloves | Double chemotherapy gloves | Provides maximum protection against exposure.[3] |
| Gown | Disposable, solid-front, back-closure | Prevents contamination of personal clothing. |
| Eye Protection | Safety glasses or goggles | Protects eyes from splashes or aerosols. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when there is a risk of aerosolization. |
This table summarizes the recommended Personal Protective Equipment for handling this compound waste.
Step-by-Step Disposal Procedures
The following procedures provide a systematic approach to the safe disposal of this compound waste.
Step 1: Waste Segregation at the Point of Generation
Proper segregation of waste is critical to ensure safe handling and disposal. All waste streams must be clearly identified and separated.
-
Sharps Waste: Needles, syringes, and other sharp objects contaminated with this compound should be placed directly into a designated, puncture-resistant sharps container. These containers are typically color-coded (e.g., yellow for trace chemotherapy waste or black for bulk hazardous waste) according to institutional policy.[3]
-
Solid Waste: Non-sharp contaminated items such as gloves, gowns, bench paper, and plasticware should be disposed of in a designated hazardous waste container lined with a chemotherapy waste bag (typically yellow).
-
Liquid Waste: Unused or residual this compound solutions, as well as contaminated buffers and media, must be collected in a clearly labeled, leak-proof hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS department.[3]
Step 2: Container Management
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the date of accumulation.
-
Sealing: Waste containers should be securely sealed when not in use and when they are three-quarters full to prevent spills and leaks.[2] Do not overfill containers.
Step 3: Decontamination of Work Surfaces
A thorough decontamination protocol should be followed after handling this compound.
Experimental Protocol for Surface Decontamination:
-
Initial Cleaning (Detergent):
-
Prepare a detergent solution (e.g., 10⁻² M Sodium Dodecyl Sulfate).
-
Moisten a sterile, low-lint wipe with the detergent solution.
-
Wipe the entire surface in overlapping, unidirectional strokes, moving from the cleanest to the most contaminated area.
-
Dispose of the wipe in the appropriate hazardous waste container.[2]
-
-
Rinsing:
-
Moisten a new, sterile, low-lint wipe with sterile water to rinse away any residual detergent.
-
Wipe the surface using the same unidirectional technique.
-
Dispose of the wipe in the hazardous waste container.[2]
-
-
Disinfection (Optional):
-
Wipe the surface with 70% Isopropyl Alcohol (IPA) to disinfect and remove any remaining chemical residues.
-
Allow the surface to air dry completely.[2]
-
Step 4: Final PPE Disposal
The final step in the workflow is the careful removal and disposal of PPE to prevent personal contamination.
-
Remove the outer pair of gloves and dispose of them in the designated hazardous waste container.
-
Remove the gown, followed by the inner pair of gloves, disposing of each in the hazardous waste container.[2]
Step 5: Waste Pickup and Disposal
Follow your institution's specific procedures for scheduling a pickup of hazardous waste by trained EHS personnel. Ensure all necessary documentation is completed.[2]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the segregation and disposal of this compound laboratory waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
